2-(Aminomethyl)benzamide
Description
Properties
IUPAC Name |
2-(aminomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOQYVHEWHJIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623940 | |
| Record name | 2-(Aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63056-17-7 | |
| Record name | 2-(Aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Aminomethyl)benzamide chemical structure and properties
An In-Depth Technical Guide to 2-(Aminomethyl)benzamide: Structure, Properties, and Applications in PARP Inhibition Research
Introduction
This compound is a bifunctional organic molecule belonging to the benzamide class of compounds. Its structure, featuring a primary aminomethyl group and a primary amide group positioned ortho to each other on a benzene ring, makes it a versatile building block in synthetic and medicinal chemistry. The benzamide core is a well-established pharmacophore in numerous biologically active compounds, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It consolidates critical information on its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the broader pharmacological context of benzamides as PARP inhibitors and provides detailed experimental protocols for assessing the activity of such compounds in a research setting.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is defined by its structure and unique identifiers, which are crucial for procurement, regulatory documentation, and database searches.
Key Identifiers
The essential identifiers for this compound and its common hydrochloride salt form are summarized below.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 63056-17-7 | 1187927-15-6 | [1] |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₁ClN₂O | [1] |
| Molecular Weight | 150.18 g/mol | 186.64 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)CN)C(=O)N | C1=CC=C(C(=C1)CN)C(=O)N.Cl | [1] |
| InChIKey | VZOQYVHEWHJIBG-UHFFFAOYSA-N | SMOLWQMCYOIZKS-UHFFFAOYSA-N |
Molecular Structure
The structure of this compound consists of a central benzene ring substituted at the 1- and 2- positions with a carboxamide (-CONH₂) group and a methylamine (-CH₂NH₂) group, respectively. This ortho-substitution pattern allows for potential intramolecular hydrogen bonding and dictates the molecule's three-dimensional conformation and reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in biological and chemical systems, influencing everything from solubility in assay buffers to its absorption and distribution in vivo. While specific experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from the parent compound, benzamide.
| Property | Predicted/Reference Value | Discussion & Rationale | Source(s) |
| Appearance | White to off-white solid | Typical for small aromatic amides. | [2] |
| Melting Point | Not available (expected >130 °C) | The parent compound, benzamide, melts at 127-130 °C. The addition of a polar aminomethyl group would likely increase melting point due to stronger intermolecular forces (hydrogen bonding, dipole-dipole). | [2] |
| Boiling Point | ~323 °C (Predicted) | High boiling point is expected due to hydrogen bonding capabilities and molecular weight. Data is for the related 3-isomer. | [3] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) | Benzamide itself has low water solubility (~13.5 g/L). The primary amine group of this compound should increase aqueous solubility and polarity. It is expected to be soluble in polar organic solvents, which is typical for benzamides. | [2][4][5][6] |
| pKa | Not available | The molecule has two key sites: the aminomethyl group (basic, pKa ~9-10) and the amide N-H (very weakly acidic, pKa >17). The basicity of the primary amine is the most relevant property in physiological pH ranges. | [2] |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | This value, calculated from the two amide and amine groups, suggests moderate cell permeability. |
Synthesis and Purification
As a chemical intermediate, reliable synthetic access to this compound is critical. A common and industrially scalable approach involves the selective transformation of a nitrile group into a primary amide.
Proposed Synthetic Route: Hydration of 2-Cyanobenzamide
A plausible and efficient method for the synthesis of this compound is the controlled hydration of an aminomethyl group-containing benzonitrile compound.[7] This method avoids harsh conditions that might affect the aminomethyl group.
Caption: Synthetic scheme for this compound.
Representative Synthetic Protocol
Expertise & Experience: This protocol is based on established chemical principles for nitrile hydration. The use of hydrogen peroxide under controlled temperature and pH is a standard method to achieve high yields of the amide while minimizing hydrolysis to the carboxylic acid. The reaction temperature is kept moderate (e.g., 30-120 °C) to prevent decomposition and side reactions.[7]
-
Reaction Setup : To a solution of 2-(aminomethyl)benzonitrile in an appropriate solvent mixture (e.g., water/alcohol), add a suitable catalyst (e.g., a base like sodium hydroxide).
-
Reagent Addition : Slowly add hydrogen peroxide (30% aqueous solution) to the reaction mixture while maintaining the temperature between 30-120 °C. The rate of addition is critical to control the exotherm.
-
Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation : Once the reaction is complete, cool the mixture. If the product precipitates, it can be isolated by filtration. Otherwise, an extraction with a suitable organic solvent (e.g., ethyl acetate) is performed. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification : The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Trustworthiness: A self-validating protocol would involve HPLC analysis of the crude and purified material to confirm purity (>95%) and spectroscopic analysis (NMR, MS) to verify the structure of the final product against expected data.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following is a predicted spectroscopic profile for this compound based on its functional groups and data from analogous structures like benzamide.[8][9][10]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to -CONH₂) | Deshielded by the anisotropic effect of the carbonyl group. |
| ~ 7.2 - 7.6 | m | 3H | Ar-H | Complex multiplet for the remaining aromatic protons. |
| ~ 7.9 (broad) | s | 1H | -CONH₂ (one H) | Amide protons are exchangeable and often appear as broad singlets. |
| ~ 7.4 (broad) | s | 1H | -CONH₂ (one H) | The two amide protons can be non-equivalent. |
| ~ 3.8 - 4.0 | s | 2H | -CH₂- | Methylene protons adjacent to the amine and aromatic ring. |
| ~ 2.5 - 3.5 (broad) | s | 2H | -NH₂ | Amine protons are exchangeable and typically appear as a broad singlet that does not couple. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 - 172 | C=O (Amide) | Typical chemical shift for a primary amide carbonyl carbon. |
| ~ 135 - 140 | Ar-C (quaternary, C-CH₂) | Quaternary carbon attached to the aminomethyl group. |
| ~ 132 - 135 | Ar-C (quaternary, C-CONH₂) | Quaternary carbon attached to the amide group. |
| ~ 125 - 132 | Ar-CH | Aromatic methine carbons, with specific shifts depending on position. |
| ~ 45 - 50 | -CH₂- | Aliphatic carbon of the aminomethyl group. |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H Stretch (multiple bands) | -NH₂ (amine) and -CONH₂ (amide) |
| 3100 - 3000 | C-H Stretch (aromatic) | Ar-H |
| 2950 - 2850 | C-H Stretch (aliphatic) | -CH₂- |
| ~1660 | C=O Stretch (Amide I band) | Amide |
| ~1600 | N-H Bend | Amine/Amide |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
Pharmacology: A PARP Inhibitor Scaffold
While the specific biological activity of this compound is not extensively documented, its core benzamide structure is the foundational scaffold for numerous potent PARP inhibitors.[11][12] Understanding this mechanism provides the rationale for its use as a building block in drug discovery.
Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) polymerases (PARP), particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs).[13]
-
DNA Damage Sensing : PARP1 detects SSBs and binds to the damaged site.[13]
-
PARylation : Upon binding, PARP1 becomes catalytically active, using nicotinamide adenine dinucleotide (NAD⁺) as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[13]
-
Repair Protein Recruitment : The negatively charged PAR chains act as a scaffold, recruiting other DNA repair proteins to the site of damage to execute the repair.
-
Enzyme Release : After sufficient PARylation, PARP1 develops a negative charge, causing its electrostatic repulsion from the DNA and allowing the repair machinery access.[13]
Benzamide-based inhibitors act as competitive inhibitors, binding to the NAD⁺ pocket in the catalytic domain of PARP.[12][14] This action has two major consequences:
-
Catalytic Inhibition : It prevents the synthesis of PAR, thereby halting the recruitment of repair factors.
-
PARP Trapping : The inhibitor-bound PARP enzyme remains "trapped" on the DNA. This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication, leading to the collapse of replication forks and the formation of lethal double-strand breaks (DSBs).[14][15]
In cancer cells with defects in DSB repair pathways (e.g., mutations in BRCA1/2), the accumulation of DSBs caused by PARP inhibitors cannot be repaired, leading to cell death through a concept known as synthetic lethality .[13][14]
Caption: Mechanism of Action of Benzamide-based PARP inhibitors.
Experimental Protocols: In Vitro PARP Activity Assay
To evaluate the potential of this compound or its derivatives as PARP inhibitors, a robust in vitro assay is essential. A fluorometric or colorimetric assay provides a quantitative measure of PARP activity.[5][7]
Principle
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a microplate. The amount of incorporated biotin is then detected using a streptavidin-enzyme conjugate (like HRP) and a corresponding substrate. A decrease in signal in the presence of a test compound indicates PARP inhibition.
Workflow Diagram
Caption: Workflow for a PARP activity plate-based assay.
Detailed Step-by-Step Methodology
Trustworthiness: This protocol includes critical controls for a self-validating experiment: a positive control (no inhibitor) to define 100% enzyme activity and a negative control (no PARP enzyme) to define the background signal.
-
Reagent Preparation : Prepare assay buffer, wash buffer, activated DNA, PARP1 enzyme, biotinylated NAD⁺, and test compound stock solutions. Dissolve the test compound (e.g., this compound) in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Plate Preparation : Use a 96-well plate pre-coated with histones.
-
Reaction Mixture : In each well, add the following:
-
PARP Assay Buffer.
-
Activated DNA (to stimulate enzyme activity).
-
Desired concentration of the test compound (serially diluted from the stock). For the positive control, add an equivalent volume of DMSO. For the negative control, omit the PARP enzyme.
-
PARP1 Enzyme.
-
-
Initiate Reaction : Add the biotinylated NAD⁺ solution to all wells to start the enzymatic reaction.
-
Incubation : Incubate the plate for 1 hour at 30°C.
-
Washing : Aspirate the contents of the wells and wash 3-5 times with wash buffer to remove unreacted substrates and unbound enzyme.
-
Detection :
-
Add Streptavidin-HRP (or a similar conjugate) to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Final Wash : Wash the plate again 3-5 times with wash buffer to remove the unbound conjugate.
-
Signal Development : Add a colorimetric or fluorometric HRP substrate (e.g., TACS-Sapphire™ or TMB).
-
Data Acquisition : Read the plate on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis : Subtract the background (negative control) from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (100% activity). Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a molecule of significant interest due to its bifunctional nature and its relationship to the pharmacologically important class of PARP inhibitors. While it serves primarily as a versatile building block for the synthesis of more complex molecules, its inherent structural features provide a foundation for understanding the mechanism of PARP inhibition. This guide has provided a detailed technical overview of its structure, properties, synthesis, and analytical confirmation, alongside the broader context of its potential application in drug discovery. The inclusion of detailed experimental protocols offers a practical resource for researchers aiming to explore the synthesis and biological evaluation of novel benzamide derivatives.
References
A compiled list of references will be generated based on the cited sources.
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- 6. researchgate.net [researchgate.net]
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- 13. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Aminomethyl)benzamide: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(Aminomethyl)benzamide, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, and notable applications, particularly its role as a foundational scaffold in the development of novel therapeutics.
Core Molecular Attributes of this compound
This compound is a primary amine and a primary carboxamide. The strategic placement of the aminomethyl and benzamide moieties on the benzene ring at the ortho position gives rise to its unique reactivity and utility as a molecular scaffold.
Physicochemical and Structural Data
A summary of the key identifiers and molecular properties for this compound and its commonly used hydrochloride salt is presented in Table 1.
| Property | This compound | This compound HCl | Source(s) |
| CAS Number | 63056-17-7 | 1187927-15-6 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₁ClN₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | 186.64 g/mol | [1][2] |
| Appearance | Off-white to white solid (predicted) | Crystalline solid | [3] |
| Solubility | Soluble in polar organic solvents such as ethanol and methanol. Limited solubility in water. | More readily soluble in aqueous solutions. | [4][5] |
| pKa | The amine group is basic, and the amide proton is weakly acidic. Precise experimental values are not readily available in the cited literature. | - |
Synthesis of this compound: A Practical Approach
A robust and widely applicable method for the synthesis of primary amines like this compound is the Gabriel Synthesis.[6][7] This method effectively prevents the over-alkylation that can occur with direct amination methods. The proposed synthetic workflow is outlined below.
Proposed Synthetic Workflow
Sources
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- 2. biosynth.com [biosynth.com]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)benzamide
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Aminomethyl)benzamide, a valuable bifunctional building block in medicinal chemistry and materials science.[1][2] The document details a robust and selective synthetic methodology, focusing on the catalytic hydrogenation of 2-cyanobenzamide. It offers field-proven insights into the rationale behind experimental choices and outlines a self-validating characterization cascade to ensure the structural integrity and purity of the final compound. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the preparation and validation of this important chemical intermediate.
Synthesis of this compound
Strategic Approach: Selective Catalytic Hydrogenation
The synthesis of this compound is most effectively and selectively achieved through the catalytic hydrogenation of 2-cyanobenzamide.[3] This strategy is predicated on the chemoselective reduction of a nitrile functional group in the presence of a primary amide.
Causality Behind Experimental Choice:
While potent hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing nitriles, they lack the required selectivity and would also reduce the primary amide to an amine, leading to an undesired byproduct.[4][5] Catalytic hydrogenation, employing molecular hydrogen (H₂) over a heterogeneous catalyst, offers a greener and more controlled alternative.[6] This method often proceeds under milder conditions and avoids the use of stoichiometric, pyrophoric reagents and the subsequent challenging aqueous workups.[7][8] By carefully selecting the catalyst and reaction conditions, the nitrile can be preferentially reduced. Palladium on activated carbon (Pd/C) is an excellent candidate for this transformation, known for its efficacy in nitrile hydrogenation while typically being less reactive towards primary amides under moderate conditions.[9]
Reaction Mechanism
The hydrogenation of the nitrile group on the surface of the palladium catalyst is believed to proceed through a series of steps:
-
Adsorption: Both hydrogen gas and the nitrile group of 2-cyanobenzamide adsorb onto the active sites of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.
-
Stepwise Reduction: The nitrile carbon undergoes stepwise addition of hydrogen atoms, proceeding through an imine intermediate which is rapidly further reduced to the primary amine.
-
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
-
2-Cyanobenzamide (CAS 17174-98-0)
-
Palladium on Carbon (10 wt. % Pd, wet basis)
-
Methanol (Anhydrous)
-
Hydrogen Gas (High Purity)
-
Celite® (Diatomaceous Earth)
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
Procedure:
-
Reactor Setup: A 500 mL Parr hydrogenation vessel is charged with 2-cyanobenzamide (14.6 g, 100 mmol) and anhydrous methanol (250 mL). The mixture is stirred to ensure dissolution or fine suspension of the starting material.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), 10% Palladium on Carbon (1.5 g, ~10 wt. % of substrate) is carefully added to the reaction vessel. Note: Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.
-
Hydrogenation: The reactor is sealed and purged several times with nitrogen followed by hydrogen gas to remove all air. The vessel is then pressurized with hydrogen gas to 50 psi (approximately 3.4 bar).
-
Reaction Execution: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 4-6 hours. Progress can also be monitored by withdrawing small aliquots for TLC or LC-MS analysis.
-
Catalyst Removal: Upon completion, the reaction is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional methanol (2 x 50 mL) to ensure complete recovery of the product.
-
Isolation: The combined methanolic filtrates are concentrated under reduced pressure using a rotary evaporator. The resulting crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
-
Drying: The purified crystals are dried in a vacuum oven at 40-50 °C to a constant weight.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Elucidation and Purity Assessment
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized this compound.
Characterization Workflow Diagram
Caption: Logic flow for the characterization of this compound.
Summary of Physicochemical and Spectroscopic Data
| Parameter | Technique | Expected Result |
| Molecular Formula | - | C₈H₁₀N₂O |
| Molecular Weight | Mass Spectrometry | 150.18 g/mol |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Melting Point Apparatus | ~110-114 °C |
| ¹H NMR | 400 MHz, DMSO-d₆ | See Section 2.3.2 |
| ¹³C NMR | 100 MHz, DMSO-d₆ | See Section 2.3.2 |
| FTIR | KBr Pellet | See Section 2.4.2 |
| Mass Spectrum (EI) | Electron Ionization MS | M⁺ peak at m/z = 150 |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
2.3.1 Principle and Rationale NMR spectroscopy is the most powerful tool for elucidating the exact molecular structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.
2.3.2 Expected Spectral Features (Chemical shifts (δ) are reported in ppm relative to TMS. Solvent: DMSO-d₆)
-
¹H NMR:
-
δ ~7.8-7.2 (m, 4H): Four protons corresponding to the aromatic ring.
-
δ ~7.5 (br s, 1H) & ~7.3 (br s, 1H): Two broad singlets for the two amide (-CONH₂) protons.
-
δ ~3.8 (s, 2H): A singlet integrating to two protons for the methylene (-CH₂-) group.
-
δ ~2.5 (br s, 2H): A broad singlet for the two primary amine (-NH₂) protons. Note: This peak may exchange with D₂O.
-
-
¹³C NMR:
-
δ ~170.0: Carbonyl carbon of the amide.
-
δ ~140.0 - 125.0: Six distinct signals for the aromatic carbons.
-
δ ~45.0: Methylene carbon (-CH₂-).
-
2.3.3 Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
2.4.1 Principle and Rationale FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[10]
2.4.2 Expected Spectral Features (Vibrational frequencies (ν) are reported in cm⁻¹)
-
3400-3100 cm⁻¹ (broad): Overlapping N-H stretching vibrations from the primary amine (-NH₂) and primary amide (-CONH₂).
-
3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~1650 cm⁻¹ (strong): The "Amide I" band, primarily due to the C=O stretching of the primary amide.[11]
-
~1600 cm⁻¹: The "Amide II" band (N-H bending) and aromatic C=C stretching.[11]
-
~1400 cm⁻¹: Aromatic C=C stretching.
2.4.3 Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted.
Mass Spectrometry (MS)
2.5.1 Principle and Rationale Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.
2.5.2 Expected Fragmentation Pattern Using Electron Ionization (EI), the following key fragments are expected:
-
m/z = 150: The molecular ion (M⁺) peak, confirming the molecular weight.
-
m/z = 133: Loss of the amino group (-NH₃), a common fragmentation for primary amines.
-
m/z = 106: Benzoyl cation, resulting from cleavage of the C-C bond between the ring and the aminomethyl group.
-
m/z = 77: Phenyl cation, from the loss of CO from the benzoyl fragment. The fragmentation pattern of amides often involves the loss of NH₂, resulting in a resonance-stabilized benzoyl cation.[12][13]
2.5.3 Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (70 eV).
-
Data Acquisition: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
Conclusion
This guide outlines a reliable and selective method for the synthesis of this compound via catalytic hydrogenation, a strategy that aligns with the principles of green chemistry. The detailed characterization cascade, employing NMR, FTIR, and MS, provides a robust framework for verifying the structural identity and ensuring the high purity of the final product. The protocols and data presented herein serve as a validated resource for researchers requiring this versatile chemical intermediate for their work in drug discovery and chemical synthesis.
References
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Preprints.org. Retrieved January 17, 2026, from [Link]
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Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 17, 2026, from [Link]
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Synthesis of Benzamide. (2021, January 31). YouTube. Retrieved January 17, 2026, from [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024, September 10). Chemical Review and Letters. Retrieved January 17, 2026, from [Link]
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Benzamide, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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Benzamide, n-benzyl-2-(methylamino)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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2-[(2-Methylbenzoyl)amino]benzamide - 1H NMR Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
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Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Reduction of cyano or carbonyl groups using Lithium aluminium hydride? (2022, December 26). ResearchGate. Retrieved January 17, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
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Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015, July 30). Symbiosis Online Publishing. Retrieved January 17, 2026, from [Link]
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Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Low pressure amide hydrogenation enabled by magnetocatalysis. (2025, April 11). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies. Retrieved January 17, 2026, from [Link]
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Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020, December 17). ResearchGate. Retrieved January 17, 2026, from [Link]
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Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver. Retrieved January 17, 2026, from [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (n.d.). Chemical Review and Letters. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Solubility and Stability of 2-(Aminomethyl)benzamide for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-(Aminomethyl)benzamide, focusing on its solubility and stability profiles. Intended for researchers, chemists, and formulation scientists in the drug development sector, this document details the theoretical and practical considerations for characterizing this molecule. We present standardized, robust protocols for equilibrium solubility determination and forced degradation studies, underpinned by established scientific principles and regulatory expectations. The narrative explains the causal relationships behind experimental design, ensuring that the described methodologies are self-validating and scientifically sound. All data and mechanistic discussions are supported by authoritative references to provide a complete and reliable resource for preclinical and formulation development.
Introduction: The Critical Role of Physicochemical Characterization
This compound is a versatile chemical entity featuring a primary amine and a primary amide attached to a benzene ring.[1][2] This unique structure presents potential applications in medicinal chemistry, where such motifs are valuable for building more complex, biologically active molecules.[1][3] The journey of any new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most crucial of these are solubility and stability.
-
Aqueous solubility directly influences a drug's dissolution rate and bioavailability, impacting its absorption and therapeutic efficacy. Poor solubility can create significant hurdles in developing oral dosage forms and parenteral formulations.
-
Chemical stability dictates the drug's shelf-life, storage conditions, and potential degradation pathways. Unstable compounds can lose potency or generate potentially toxic impurities, posing a risk to patient safety.[4][5]
This guide serves as a foundational document for scientists tasked with characterizing this compound. It provides not only the "how" through detailed experimental protocols but also the "why," offering insights into the scientific rationale that drives method development and data interpretation.
Physicochemical Properties: A Molecular Profile
Understanding the inherent properties of this compound is essential for predicting its behavior in various environments.
-
Chemical Structure: C₈H₁₀N₂O
-
Molecular Weight: 150.18 g/mol
-
Key Functional Groups:
While experimental pKa and logP values for this compound are not widely published, we can infer its behavior. The benzylamine moiety (pKa ~9-10) will be the primary basic center, becoming protonated (cationic) in acidic to neutral pH. The amide group is very weakly basic. This pH-dependent ionization is a critical factor for its aqueous solubility.
Solubility Assessment: Quantifying Dissolution
Equilibrium solubility is a measure of the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to form a saturated solution. For pharmaceutical applications, determining solubility in aqueous buffers across a physiological pH range (typically pH 1.2 to 6.8) and in various organic solvents is paramount.
Scientific Rationale for Solvent Selection
Solvent selection is driven by the principle of "like dissolves like." The polarity and hydrogen-bonding capabilities of this compound suggest it will have varied solubility:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amine and amide groups can form hydrogen bonds, suggesting favorable interactions and higher solubility. Aqueous solubility will be highly pH-dependent.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These can accept hydrogen bonds and engage in dipole-dipole interactions, likely leading to moderate to good solubility.
-
Non-Polar Solvents (e.g., Toluene, Chloroform): The hydrophobic benzene ring allows for some interaction, but overall solubility is expected to be low.
Experimental Protocol: Equilibrium Shake-Flask Solubility
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[8]
Objective: To determine the concentration of this compound in a saturated solution across a panel of selected solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Acetone)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to each vial (e.g., 10 mg). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial (e.g., 2 mL).
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24-48 hours.[8][9] This duration is critical to ensure the system reaches a true thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Clarification: Immediately filter the aliquot through a syringe filter into a clean vial for analysis. Alternatively, centrifuge the sample at high speed and sample the clear supernatant. This step is vital to remove any undissolved microparticles.
-
Quantification: Dilute the filtered sample as needed and analyze its concentration using a pre-validated HPLC-UV method.
-
Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and any dilution factors.
Solubility Data for a Structurally Related Compound: Benzamide
Table 1: Experimentally Determined Solubility of Benzamide in Various Solvents. Data is for the related compound Benzamide and serves as an estimation. The solubility of this compound is expected to differ due to the influence of the aminomethyl group.
| Solvent | Temperature (°C) | Solubility (molar fraction, x) | Solubility (g/L) | Reference |
| Water | 25 | 0.002 | 13.5 | [10][11] |
| Methanol | 25 | 0.092 | ~111 | [10][12] |
| Ethanol | 25 | - | - | [12] |
| Acetone | 25 | - | - | [12] |
| Ethyl Acetate | 25 | - | - | [12] |
| Acetonitrile | 25 | - | - | [12] |
Analysis and Expected Influence of the Aminomethyl Group: The -CH₂-NH₂ group on this compound will introduce two key changes compared to benzamide:
-
Increased Polarity: The amine group adds significant polarity and hydrogen bonding capacity, which should enhance solubility in polar protic solvents like water and alcohols.
-
pH-Dependent Ionization: The basic amine will be protonated in acidic solutions (pH < 8), forming a highly water-soluble salt. Therefore, the aqueous solubility of this compound is expected to be significantly higher at pH 1.2 and 4.5 than at pH 6.8 or in pure water. This property is crucial for developing oral dosage forms intended for dissolution in the stomach.
Stability Assessment: Ensuring Molecular Integrity
Stability testing is essential for identifying degradation pathways and establishing appropriate storage conditions. Forced degradation, or stress testing, is a regulatory requirement that involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[4][13][14] The goal is to generate degradation products and demonstrate that the chosen analytical method is "stability-indicating."
A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[15][16][17][18] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[19]
Predicted Degradation Pathways
For this compound, the most anticipated degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by acid or base.[6]
-
Acid Hydrolysis: Under acidic conditions, the amide is hydrolyzed to form 2-(aminomethyl)benzoic acid and an ammonium salt.[7]
-
Base Hydrolysis: Under basic conditions, hydrolysis yields the salt of 2-(aminomethyl)benzoic acid (a carboxylate) and ammonia.[7][20]
-
Oxidation: The benzylamine moiety could be susceptible to oxidation, although this is typically less facile than amide hydrolysis.
-
Photolysis: Aromatic systems can be sensitive to light, potentially leading to photodegradation.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines (e.g., ICH Q1A(R2)).[13][14]
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
High-purity water
-
Validated stability-indicating HPLC method
-
Photostability chamber, oven, water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture).[21]
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor and store for a defined period. A control sample (API in solvent, no stressor) should be run in parallel. The goal is to achieve 5-20% degradation.[13][14][21]
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API and a solution of the API in an oven at an elevated temperature (e.g., 80°C) for 7 days.[21]
-
Photolytic Degradation: Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[21]
-
-
Sample Quenching: After the exposure period, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Analysis: Dilute all stressed samples and the control sample to a target concentration and analyze using the stability-indicating HPLC method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation of the parent compound.
-
Determine the peak purity of the parent peak to ensure no co-eluting degradants.
-
Calculate the mass balance to account for all the material.
-
Table 2: Typical Conditions for a Forced Degradation Study.
| Stress Condition | Reagent / Parameter | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 8 - 24 hours | Room Temp. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. |
| Thermal (Solid & Soln) | Heat | 7 days | 80°C |
| Photolytic (Solid & Soln) | ICH Q1B Light Source | Per Guideline | Controlled |
Visualization of Workflows and Mechanisms
Diagrams provide a clear visual summary of complex processes and chemical transformations.
Caption: Experimental workflow for forced degradation studies.
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Potential pharmacological activities of 2-(Aminomethyl)benzamide
An In-Depth Technical Guide to the Pharmacological Potential of 2-(Aminomethyl)benzamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This compound is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a primary amine and a benzamide moiety, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the known and potential pharmacological activities of this compound and its derivatives. We will delve into its role as a core structure in the development of inhibitors for various enzymes and transporters, including Poly(ADP-ribose) polymerase (PARP), Glycine Transporter type-2 (GlyT2), and Histone Deacetylases (HDACs). This guide will explore the synthesis, mechanisms of action, structure-activity relationships, and relevant experimental protocols for evaluating the therapeutic potential of this important pharmacophore.
Introduction: The Versatility of the this compound Scaffold
This compound, a simple yet functionally rich molecule, serves as a cornerstone for the design and synthesis of numerous compounds with significant pharmacological activities.[1] Its structure, featuring a flexible aminomethyl group and a rigid benzamide core, allows for diverse chemical modifications, enabling the fine-tuning of its biological properties. This adaptability has led to the discovery of potent and selective inhibitors for a range of therapeutic targets. The inherent drug-like properties of the benzamide group, a common feature in many approved drugs, further enhance its appeal in drug development.[2][3] This guide will provide researchers, scientists, and drug development professionals with a detailed exploration of the pharmacological landscape of this compound and its derivatives.
Physicochemical Properties and Synthesis
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| CAS Number | 63056-17-7 |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO and methanol |
Note: Properties may vary slightly depending on the specific salt form (e.g., hydrochloride salt).[4]
General Synthetic Approaches
The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common strategy involves the modification of the amine or the amide group of the core structure.
Caption: General synthetic routes for derivatizing the this compound core.
Key Pharmacological Activities and Mechanisms of Action
The this compound scaffold has been successfully exploited to develop inhibitors for several important therapeutic targets.
PARP Inhibition: A Promising Avenue in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibitors can induce synthetic lethality, leading to cancer cell death. Several potent PARP inhibitors are based on a benzamide scaffold, which mimics the nicotinamide moiety of the NAD+ substrate.[5][6]
Mechanism of Action: this compound-based PARP inhibitors act as competitive inhibitors at the NAD+ binding site of PARP enzymes. By preventing the synthesis of poly(ADP-ribose) chains, they trap PARP on damaged DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells with compromised DNA repair mechanisms.
Caption: Competitive inhibition of PARP by this compound-based inhibitors.
Glycine Transporter Type-2 (GlyT2) Inhibition: Modulating Neurotransmission
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. Glycine Transporter type-2 (GlyT2) is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating its neurotransmission. Inhibitors of GlyT2 can potentiate glycinergic signaling, which has therapeutic potential for the treatment of chronic pain and spasticity. Structure-activity relationship studies have identified this compound derivatives as potent and selective GlyT2 inhibitors.[7]
Mechanism of Action: These inhibitors block the reuptake of glycine into presynaptic neurons by binding to the GlyT2 transporter. This leads to an increased concentration of glycine in the synaptic cleft, enhancing the activation of postsynaptic glycine receptors and resulting in a stronger inhibitory signal.
Histone Deacetylase (HDAC) Inhibition: Epigenetic Regulation in Disease
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[8] Aberrant HDAC activity is implicated in various diseases, including cancer and fibrosis. The benzamide group can act as a zinc-binding group in the active site of HDACs, making it a key pharmacophore for the design of HDAC inhibitors.[8] Novel HDAC inhibitors incorporating an N-(2-aminophenyl)-benzamide functionality have shown promising antiproliferative and antifibrotic activity.[8]
Mechanism of Action: this compound-based HDAC inhibitors chelate the zinc ion in the active site of the enzyme, preventing the deacetylation of histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes and other genes that can inhibit cell proliferation and fibrosis.[8]
Other Potential Pharmacological Activities
Derivatives of the benzamide scaffold have demonstrated a wide range of other biological activities, including:
-
Antimicrobial Activity: Some 2-aminobenzamide derivatives have shown efficacy against various microbial strains.[9]
-
Anticonvulsant Activity: Certain benzamide analogs have exhibited anticonvulsant properties in preclinical models.[2]
-
Pancreatic β-cell Protection: N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as novel agents that protect pancreatic β-cells from endoplasmic reticulum stress, suggesting a potential therapeutic avenue for diabetes.[10]
-
Tyrosine Kinase Inhibition: Newly designed 2-(aminomethyl)benzimidazole derivatives have shown potential as tyrosine kinase inhibitors with cytotoxic activity against cancer cell lines.[11]
Experimental Protocols for Activity Assessment
In Vitro PARP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP-1.
Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well microplate
-
Plate reader
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound at various concentrations to the wells.
-
Add the reaction mixture containing activated DNA, biotinylated NAD+, and PARP-1 enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the IC₅₀ value from the dose-response curve.
Glycine Uptake Assay in CHO Cells Expressing GlyT2
Objective: To measure the inhibition of glycine uptake by a test compound in cells expressing GlyT2.
Principle: This assay measures the uptake of radiolabeled glycine ([³H]glycine) into cells.
Materials:
-
CHO cells stably expressing human GlyT2
-
[³H]glycine
-
Test compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed the GlyT2-expressing CHO cells in a 24-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound at various concentrations for 15 minutes.
-
Add [³H]glycine to the wells and incubate for a defined period (e.g., 10 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of glycine uptake and determine the IC₅₀ value.
In Vitro HDAC Activity Assay
Objective: To determine the IC₅₀ of a test compound against a specific HDAC isoform.
Principle: This is a fluorometric assay that uses a substrate that becomes fluorescent upon deacetylation by HDAC.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate
-
Developer solution
-
Test compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a black 96-well plate.
-
Add the HDAC enzyme to the wells.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the IC₅₀ value from the dose-response curve.
Caption: A generalized workflow for in vitro pharmacological assays.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide ring and the aminomethyl group. For instance, in the case of GlyT2 inhibitors, specific substitutions on the aromatic ring and the amine were found to be crucial for potency and selectivity.[7] Similarly, for PARP inhibitors, modifications that enhance the interaction with the active site, such as the introduction of cyclic amines, have led to highly potent compounds like Veliparib (ABT-888).[12] A thorough understanding of SAR is essential for the rational design of new and improved derivatives with desired pharmacological profiles.
Future Directions and Therapeutic Potential
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts are likely to focus on:
-
Exploring new therapeutic targets: The versatility of this scaffold suggests that it could be adapted to target other enzymes and receptors.
-
Developing isoform-selective inhibitors: For targets like HDACs and PARPs, developing inhibitors with greater selectivity for specific isoforms could lead to improved efficacy and reduced side effects.
-
Optimizing pharmacokinetic properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, such as solubility, bioavailability, and metabolic stability.
The diverse range of pharmacological activities associated with this compound and its derivatives underscores their significant therapeutic potential across multiple disease areas, including oncology, neurology, and metabolic disorders.
References
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Ho, K. K., et al. (2004). 2-(Aminomethyl)-benzamide-based Glycine Transporter type-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 545-548. [Link]
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Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. Journal of Medicinal Chemistry, 52(2), 514-523. [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]
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Nikolaou, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14357-14376. [Link]
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Al-Sultan, S. Q., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7, 545-559. [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical and Medicinal Chemistry, 2(6), 1-13. [Link]
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Lea, M. A., et al. (1990). 2-Aminobenzamide, an inhibitor of ADP-ribosylation, antagonizes induced DNA hypomethylation during differentiation of murine Friend erythroleukemia cells by N'-methylnicotinamide. Differentiation, 44(1), 69-73. [Link]
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Chen, C., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 388-393. [Link]
-
ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]
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An In-depth Technical Guide to 2-(Aminomethyl)benzamide Derivatives and Their Basic Properties
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(aminomethyl)benzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of these derivatives, with a particular focus on their basicity and its implications for drug design and development. Detailed experimental protocols, structural analyses, and an exploration of their mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors are presented to offer field-proven insights for researchers in drug discovery.
Introduction: The this compound Core
The this compound structure features a primary aliphatic amine (the aminomethyl group) and a primary amide (the benzamide group) attached to a benzene ring in an ortho configuration. This unique arrangement of functional groups imparts specific physicochemical properties that are crucial for its biological activity. The aminomethyl group serves as a key basic center, capable of forming ionic interactions with biological targets, while the benzamide moiety can participate in hydrogen bonding. This duality of function makes the this compound scaffold a versatile building block in the design of targeted therapeutics.[1]
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several strategic routes. The choice of synthetic pathway often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring or the amide nitrogen.
Synthetic Pathways
A common and efficient method for the synthesis of the parent this compound involves the reduction of 2-cyanobenzamide. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.
Alternatively, a Gabriel synthesis approach can be employed, starting from phthalimide. This method provides a clean route to the primary amine with minimal side products.[2][3]
Diagram 1: Synthetic Workflow for this compound
Sources
The Emergence of a Scaffold: An In-depth Technical Guide to 2-(Aminomethyl)benzamide
Abstract
This technical guide provides a comprehensive overview of 2-(aminomethyl)benzamide, a seemingly simple molecule that has emerged as a pivotal scaffold in modern medicinal chemistry. In the absence of a singular, celebrated discovery, this guide reconstructs the narrative of its chemical emergence through logical synthetic pathways and explores its historical and current significance as a versatile building block. We delve into detailed synthetic protocols, physicochemical properties, and the evolution of its derivatives, with a particular focus on the development of potent and selective Glycine Transporter type-2 (GlyT2) inhibitors for the treatment of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational chemistry and therapeutic potential of this important structural motif.
Introduction: The Unsung Importance of a Versatile Scaffold
The history of drug discovery is replete with iconic molecules whose discoveries were serendipitous or the result of targeted design. However, the backbone of therapeutic innovation often relies on less celebrated, yet fundamentally crucial, chemical scaffolds. This compound is one such entity. While a definitive "discovery" paper is not prominent in the scientific literature, its value is evident from its frequent appearance as a key intermediate in the synthesis of complex, biologically active compounds.[1]
The unique arrangement of a primary amine and a primary amide on an aromatic ring provides a geometrically constrained yet functionally versatile platform for chemical elaboration. This guide will illuminate the probable synthetic origins of this compound and chart its evolution into a cornerstone of modern drug design, particularly in the pursuit of novel analgesics.
Foundational Synthesis of this compound
The synthesis of this compound can be logically approached through several established routes in organic chemistry. The absence of a dedicated discovery paper suggests its initial preparation was likely a straightforward application of well-known transformations. Below, we detail two of the most probable and efficient synthetic pathways.
Pathway A: The Gabriel Synthesis Approach
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing over-alkylation.[2][3] This pathway, applied to the synthesis of this compound, would commence with a phthalimide derivative.
Logical Relationship Diagram: Gabriel Synthesis Pathway
Caption: A plausible multi-step synthesis of this compound via a Gabriel synthesis route.
Experimental Protocol: A Representative Gabriel Synthesis
This protocol is a representative example based on established Gabriel synthesis methodologies.[4][5]
Step 1: Synthesis of N-(2-Carbamoylbenzyl)phthalimide from 2-(Bromomethyl)benzamide
-
To a solution of 2-(bromomethyl)benzamide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-carbamoylbenzyl)phthalimide.
Step 2: Hydrazinolysis to this compound
-
Suspend N-(2-carbamoylbenzyl)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate any unreacted starting material.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Pathway B: Reduction of 2-Cyanobenzamide
Another highly plausible route involves the catalytic reduction of a nitrile. This method is often efficient and clean, making it suitable for the synthesis of primary amines.[6][7]
Logical Relationship Diagram: Nitrile Reduction Pathway
Caption: Synthesis of this compound via catalytic reduction of 2-cyanobenzamide.
Experimental Protocol: A Representative Catalytic Reduction
This protocol is a representative example based on established nitrile reduction methodologies.[8][9]
-
In a high-pressure hydrogenation vessel, dissolve 2-cyanobenzamide (1 equivalent) in a suitable solvent such as methanol or ethanol, saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (slurry in the chosen solvent).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield this compound.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [10] |
| Molecular Weight | 150.18 g/mol | [10] |
| Appearance | White to off-white solid | |
| CAS Number | 63056-17-7 | |
| Hydrochloride CAS | 1187927-15-6 | [10] |
| Hydrochloride Formula | C₈H₁₁ClN₂O | [10] |
| Hydrochloride M.W. | 186.64 g/mol | [10] |
| Solubility | Soluble in water and polar organic solvents |
The Rise to Prominence: A Scaffold for GlyT2 Inhibitors
The therapeutic relevance of the this compound scaffold became particularly evident with the discovery of its utility in the design of Glycine Transporter type-2 (GlyT2) inhibitors.[11] GlyT2 is a presynaptic transporter responsible for the reuptake of glycine, a major inhibitory neurotransmitter in the spinal cord and brainstem.[12] By inhibiting GlyT2, the concentration of glycine in the synaptic cleft is increased, enhancing inhibitory neurotransmission. This mechanism has been identified as a promising strategy for the treatment of chronic and neuropathic pain.[1][13]
Mechanism of Action: Enhancing Glycinergic Inhibition
In neuropathic pain states, there is often a disinhibition of nociceptive signaling in the spinal cord.[1] GlyT2 inhibitors aim to counteract this by potentiating the natural inhibitory effects of glycine.
Signaling Pathway Diagram: GlyT2 Inhibition in a Glycinergic Synapse
Caption: Mechanism of action of GlyT2 inhibitors based on the this compound scaffold.
Structure-Activity Relationship (SAR) and Drug Design
Initial screening of chemical libraries identified this compound derivatives as hits for GlyT2 inhibition.[11] Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of these compounds. The general pharmacophore for this class of inhibitors consists of three key regions:
-
The Benzamide Core: The this compound moiety serves as the foundational scaffold, providing the correct orientation for interactions with the transporter.
-
The "Northern" Amide Substituent: Modifications at the amide nitrogen have been extensively explored to enhance binding affinity.
-
The "Southern" Amine Substituent: Derivatization of the aminomethyl group has been crucial for modulating potency and pharmacokinetic properties.
Workflow Diagram: SAR-Driven Optimization of GlyT2 Inhibitors
Caption: A typical workflow for the structure-activity relationship-driven optimization of this compound-based GlyT2 inhibitors.
The causality behind these experimental choices lies in a systematic exploration of the chemical space around the core scaffold to identify substituents that maximize interactions with the binding pocket of GlyT2 while maintaining favorable drug-like properties. For instance, the introduction of lipophilic groups in the "northern" region often leads to increased potency, suggesting a hydrophobic pocket in that area of the transporter.[14]
Table of Representative GlyT2 Inhibitors with a Benzamide Core
| Compound | R1 (Amide Substituent) | R2 (Amine Substituent) | GlyT2 IC₅₀ (nM) | Reference |
| Lead Compound | Varied lipophilic groups | Varied piperidine/pyrrolidine derivatives | Micromolar to nanomolar | [11][14] |
| Optimized Analog 1 | 4-((4-(Trifluoromethyl)phenoxy)methyl) | 1-(3-(Dimethylamino)propyl)piperidin-4-yl | 15.3 | [14] |
| Optimized Analog 2 | (Specific structures proprietary) | (Specific structures proprietary) | Low nanomolar | [15] |
Conclusion and Future Perspectives
This compound exemplifies the critical role of versatile chemical scaffolds in drug discovery. Its logical and accessible synthesis has made it a readily available starting point for the construction of complex molecular architectures. The successful development of potent and selective GlyT2 inhibitors from this core structure highlights its enduring value in medicinal chemistry. As our understanding of the structural biology of transporters like GlyT2 deepens, the this compound scaffold will undoubtedly continue to serve as a foundation for the design of next-generation therapeutics for neuropathic pain and other neurological disorders, offering a promising non-opioid alternative for patients in need.[13]
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Cioffi, C. L. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. Journal of Medicinal Chemistry, 64(13), 8893-8918. [Link]
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Wolin, R., et al. (2004). Inhibitors of the glycine transporter type-2 (GlyT-2): Synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry, 12(17), 4511-4532. [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of 2-(Aminomethyl)benzamide
This guide provides an in-depth technical framework for the safe handling and use of 2-(Aminomethyl)benzamide (CAS No: 63056-17-7) and its common salt form, this compound hydrochloride (CAS No: 1187927-15-6), in a research and drug development setting. As a versatile building block in medicinal chemistry and organic synthesis, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring personnel safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering practical, field-proven insights and explaining the causality behind recommended procedures.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as a hazardous substance and must be handled with appropriate caution.[2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4][5] While comprehensive toxicological data is not always available for research chemicals, the known hazards necessitate a conservative approach to handling.[6]
Core Hazards:
-
Eye Irritation: Causes serious eye irritation.[3][5][6] Direct contact with the crystalline powder or solutions can lead to redness, tearing, and discomfort.[7]
-
Skin Irritation: Causes skin irritation.[3][4][5][6] Prolonged or repeated contact may lead to dermatitis.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[3]
-
Harmful if Swallowed/Inhaled: Some sources classify the compound as harmful if swallowed or inhaled.[6]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantity of the substance being used, the potential for aerosol or dust generation, and the specific manipulations being performed.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The hierarchy of controls should always be applied, prioritizing engineering and administrative controls over sole reliance on PPE.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][6] This is especially critical when weighing or transferring the solid.
-
Safety Stations: Readily accessible and tested emergency eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of appropriate PPE is critical to prevent direct contact.
| Equipment | Specification | Purpose & Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[2][6] | Gloves must be inspected for tears or holes before use. Use proper glove removal technique to avoid contaminating the skin.[6] |
| Body Protection | Laboratory coat.[2] | A lab coat protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator.[2][7] | A respirator should be used if there is a potential for generating significant amounts of dust, especially outside of a fume hood. The specific type of respirator should be chosen based on a formal risk assessment. |
Experimental Workflow for Safe Handling
The following diagram and protocol outline a self-validating system for handling this compound, from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
1.1. Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
1.2. Prepare Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent paper to contain any potential spills.[2]
-
-
Weighing and Transfer:
-
2.1. Tare Balance: Place a clean, tared weigh boat on the analytical balance inside the fume hood.
-
2.2. Transfer Solid: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust clouds.[6]
-
2.3. Secure Container: Immediately and securely close the main container of the chemical.[6][7]
-
-
Dissolution/Reaction:
-
3.1. Add to Solvent: Carefully add the weighed solid to the reaction vessel or solvent.
-
3.2. Rinsing: If necessary, rinse the weigh boat with a small amount of the solvent to ensure a complete transfer.
-
-
Cleanup:
-
4.1. Decontaminate: Wipe down the spatula, weigh boat (if not disposable), and the work surface inside the fume hood with an appropriate solvent and then soapy water.
-
4.2. Waste Disposal: Dispose of contaminated absorbent paper, gloves, and any disposable equipment in a designated, sealed waste container.[7] All waste must be handled in accordance with local, state, and federal regulations.[7]
-
4.3. Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
4.4. Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]
-
Emergency Procedures: Rapid and Informed Response
In the event of an exposure or spill, a quick and correct response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[8][9] If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[4][9] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[8][9]
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[7][8] Clean the spill area thoroughly.
-
Major Spills: Evacuate the area and alert emergency services.[7]
Storage and Stability
Proper storage is essential for maintaining the integrity of the compound and ensuring safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7][9] Recommended storage temperatures are often between 10°C - 25°C.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7][8]
-
Stability: The product is generally considered stable under recommended storage conditions.[7]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O (base) | |
| Molecular Weight | 150.18 g/mol (base) | |
| Appearance | Crystalline powder/White Solid | [7] |
| Flash Point | 198 °C / 388.4 °F | [8] |
| Autoignition Temperature | 590 °C / 1094 °F | [8] |
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- SAFETY D
- This compound hydrochloride | 1187927-15-6 | FA122910 - Biosynth.
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Methodological & Application
Application Note: A Validated Protocol for the Laboratory Synthesis of 2-(Aminomethyl)benzamide
Abstract
2-(Aminomethyl)benzamide is a primary amine and benzamide derivative that serves as a versatile bifunctional building block in medicinal chemistry and materials science. Its structural motifs are found in a range of pharmacologically active molecules. This application note provides a detailed, three-step laboratory protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The chosen synthetic route leverages the reliability of the Gabriel synthesis for the introduction of a protected primary amine, followed by a controlled nitrile hydrolysis and subsequent deprotection. This guide emphasizes the causality behind procedural choices, incorporates robust purification and characterization steps for self-validation, and is grounded in authoritative chemical principles.
Introduction and Synthetic Strategy
The direct synthesis of primary amines via alkylation of ammonia often leads to poor yields and mixtures of primary, secondary, and tertiary amines due to over-alkylation.[1][2] To circumvent this, the Gabriel synthesis offers a robust and high-yielding alternative for the exclusive formation of primary amines from primary alkyl halides.[3][4]
This protocol adapts the Gabriel synthesis, starting from commercially available 2-(bromomethyl)benzonitrile. The strategy involves three key transformations:
-
Nucleophilic Substitution (Gabriel Reaction) : Potassium phthalimide, a stable and non-basic nitrogen nucleophile, displaces the bromide from 2-(bromomethyl)benzonitrile to form N-[2-(cyanophenyl)methyl]phthalimide. This step efficiently installs a protected amine, preventing subsequent side reactions.[2][5]
-
Selective Nitrile Hydrolysis : The nitrile moiety of the intermediate is carefully hydrolyzed under acidic conditions to the corresponding primary amide. This transformation is conducted under controlled conditions to prevent premature cleavage of the phthalimide protecting group.
-
Deprotection (Hydrazinolysis) : The phthalimide group is removed using hydrazine hydrate in what is known as the Ing-Manske procedure.[4] This step liberates the target primary amine, this compound, and forms a stable phthalhydrazide byproduct that can be easily removed by filtration.
This multi-step approach ensures a high degree of purity and yield, making it a reliable method for laboratory-scale synthesis.
Overall Experimental Workflow
The diagram below outlines the complete workflow, from the initial reaction setup to the final characterization of the purified product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part 1: Synthesis of 2-(Phthalimidomethyl)benzonitrile
In this step, the nitrogen of potassium phthalimide acts as a nucleophile, attacking the benzylic carbon of 2-(bromomethyl)benzonitrile in a classic Sₙ2 reaction.[5] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phthalimide anion highly reactive.[3]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Bromomethyl)benzonitrile | 196.04 | 5.00 g | 25.5 |
| Potassium Phthalimide | 185.22 | 5.18 g | 28.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(bromomethyl)benzonitrile (5.00 g, 25.5 mmol) and potassium phthalimide (5.18 g, 28.0 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80-90 °C with stirring. Maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of the starting bromide), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 200 mL of ice-cold deionized water with vigorous stirring. A white precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with 2 x 50 mL of cold water, followed by 2 x 30 mL of cold ethanol to remove residual DMF and other impurities.
-
Dry the product, 2-(phthalimidomethyl)benzonitrile, in a vacuum oven at 60 °C to a constant weight. The expected product is a white solid.
Part 2: Synthesis of 2-(Phthalimidomethyl)benzamide
This step involves the controlled acid-catalyzed hydrolysis of the nitrile functional group to a primary amide. Concentrated sulfuric acid serves as both the catalyst and the water source for the initial stages of the reaction. The temperature is kept below 100 °C to favor the formation of the amide over the carboxylic acid and to prevent decomposition of the phthalimide group.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Phthalimidomethyl)benzonitrile | 262.27 | 5.00 g | 19.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, carefully add the dried 2-(phthalimidomethyl)benzonitrile (5.00 g, 19.1 mmol) to 25 mL of concentrated sulfuric acid with stirring in an ice bath. The solid will dissolve.
-
Once dissolved, remove the ice bath and heat the mixture in an oil bath to 90-100 °C.
-
Maintain this temperature for 1.5-2 hours. The solution will become viscous.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
A white precipitate of 2-(phthalimidomethyl)benzamide will form.
-
Neutralize the solution slowly and carefully by adding a saturated solution of sodium bicarbonate until the pH is ~7. Be cautious as this will generate CO₂ gas.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the white solid product in a vacuum oven at 70 °C to a constant weight.
Part 3: Synthesis of this compound
This final step is the deprotection of the phthalimide group. Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide byproduct and liberates the desired primary amine.[1][4] Ethanol is used as a solvent that is suitable for reflux conditions.
Caption: Reaction scheme for the final deprotection step.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Phthalimidomethyl)benzamide | 280.28 | 4.00 g | 14.3 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.0 mL | ~20.5 |
| Ethanol (95%) | 46.07 | 60 mL | - |
Procedure:
-
Place the dried 2-(phthalimidomethyl)benzamide (4.00 g, 14.3 mmol) in a 100 mL round-bottom flask with a stir bar.
-
Add 60 mL of 95% ethanol, followed by hydrazine hydrate (1.0 mL, ~20.5 mmol).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. A voluminous white precipitate (phthalhydrazide) will form.
-
After cooling to room temperature, filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid or oil.
-
Purification: Recrystallize the crude product from a minimal amount of a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.
-
Dry the final product under vacuum.
Product Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆): δ ~7.8-7.3 (m, 4H, Ar-H), ~7.2 (br s, 2H, -CONH₂), ~3.8 (s, 2H, -CH₂-), ~2.5 (br s, 2H, -NH₂). Note: Amine and amide protons are exchangeable with D₂O. |
| ¹³C NMR | (100 MHz, DMSO-d₆): δ ~170 (C=O), ~140-125 (aromatic carbons), ~45 (-CH₂-). |
| LC-MS (ESI+) | Expected m/z: 151.08 [M+H]⁺ for C₈H₁₀N₂O. |
| Melting Point | Compare the observed melting point with literature values for confirmation of purity. |
Quality Control Workflow
Caption: A logical workflow for the analytical validation of the final product.
Safety and Hazard Summary
| Chemical | CAS No. | Hazards |
| 2-(Bromomethyl)benzonitrile | 22115-41-9 | Corrosive, Lachrymator, Harmful if swallowed. Causes severe skin burns and eye damage.[6][7] |
| Potassium Phthalimide | 1074-82-4 | Skin, eye, and respiratory irritant. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Harmful if inhaled or absorbed through skin. Suspected teratogen. |
| Sulfuric Acid (Conc.) | 7664-93-9 | Severe skin and eye burns. Highly corrosive. Reacts violently with water. |
| Hydrazine Hydrate | 7803-57-8 | Toxic, corrosive, suspected carcinogen. Flammable. |
| This compound | - | May cause skin and eye irritation. Handle with care as with any new chemical entity.[8][9] |
References
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., & Al-Najjar, H. J. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3656–3667. MDPI AG. Retrieved from [Link]
-
Santos, T., Grundke, C., Lucas, T., & Opatz, T. (2020). Synthesis of 2‐aminobenzamide under various conditions. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., & Al-Najjar, H. J. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
-
Al-Majid, A. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Bromomethyl)benzonitrile. Retrieved from [Link]
-
Slouka, J., et al. (1999). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing cyanobenzyl compounds.
- Google Patents. (n.d.). A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation.
-
Global Substance Registration System. (n.d.). 2-(BROMOMETHYL)BENZONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing benzamide.
-
ResearchGate. (n.d.). ¹H NMR spectrum (100 MHz, CDCl₃) of N-benzylbenzamide (7). Retrieved from [Link]
-
Chemdad. (n.d.). 2-Cyanobenzyl bromide. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzonitrile. Retrieved from [Link]
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Application Notes and Protocols: 2-(Aminomethyl)benzamide as a Versatile Building Block in Heterocyclic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Aminomethyl)benzamide is a bifunctional organic molecule that serves as a highly valuable and versatile building block in modern synthetic chemistry. Its structure, featuring a primary aminomethyl group and a primary benzamide moiety positioned ortho to each other on a benzene ring, provides a unique platform for constructing a diverse array of nitrogen-containing heterocyclic scaffolds. These scaffolds are frequently found in medicinally relevant compounds and functional materials.[1][2] The inherent reactivity of the nucleophilic amine and the amide group, combined with the molecule's specific stereoelectronic properties, allows for elegant and efficient cyclization strategies. This guide details the application of this compound in the synthesis of key heterocyclic systems, including quinazolinones and isoindolinones, and explores its use in classic name reactions such as the Pictet-Spengler reaction. The protocols provided are designed for researchers, scientists, and drug development professionals, with an emphasis on the mechanistic rationale behind the synthetic choices.
Core Synthetic Application 1: Synthesis of Dihydroquinazolinones and Quinazolinones
The reaction of this compound with carbonyl compounds, particularly aldehydes, is a cornerstone of its application. This transformation provides direct access to the 2,3-dihydroquinazolin-4(1H)-one core, a privileged structure in drug discovery. The reaction proceeds via a cyclocondensation mechanism where the primary amine initially forms an imine with the aldehyde, followed by an intramolecular cyclization involving the benzamide nitrogen attacking the imine carbon.
Mechanistic Rationale: The causality of this reaction is rooted in the respective nucleophilicity of the two nitrogen atoms. The primary aminomethyl group is significantly more nucleophilic than the amide nitrogen and thus reacts preferentially with the electrophilic aldehyde carbonyl. This initial condensation forms a Schiff base (iminium ion under acidic conditions). The molecule is now primed for the key ring-closing step. The amide nitrogen, although a weaker nucleophile, is perfectly positioned to attack the electrophilic imine carbon in an intramolecular fashion, a process favored by the formation of a stable six-membered ring. Subsequent proton transfer yields the dihydroquinazolinone product.[3] For the synthesis of fully aromatic quinazolinones, a subsequent oxidation step is required, which can be achieved using various oxidants or by employing metal-catalyzed dehydrogenative conditions.[4][5]
Workflow for Dihydroquinazolinone Synthesis
Caption: General workflow for the synthesis of dihydroquinazolinones.
Detailed Protocol 1: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
This protocol describes a representative acid-catalyzed condensation of this compound with benzaldehyde.
Materials:
-
This compound (1.50 g, 10.0 mmol)
-
Benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol)
-
Ethanol (50 mL)
-
Glacial Acetic Acid (0.5 mL)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution, followed by the catalytic amount of glacial acetic acid (0.5 mL).
-
Rationale: Acetic acid catalyzes the formation of the iminium ion from the aldehyde and amine, increasing the electrophilicity of the carbon atom that will be attacked by the amide nitrogen. Ethanol is a common, effective solvent for this condensation.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, and then with brine (30 mL).
-
Rationale: The aqueous wash removes the acid catalyst and any water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | ~85-95% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | ~90-98% |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | ~88-96% |
| 4 | Furan-2-carbaldehyde | 2-(Furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one | ~80-90% |
| (Yields are representative and may vary based on specific reaction conditions and purification methods.[3]) |
Core Synthetic Application 2: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydroisoquinoline or β-carboline ring systems.[6] this compound, as a β-arylethylamine analogue, is an excellent substrate for this transformation. The reaction involves the condensation of the amine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution where the electron-rich benzene ring attacks the generated iminium ion.
Mechanistic Rationale: The reaction is initiated by the formation of a Schiff base between this compound and an aldehyde.[7] In the presence of a strong acid (protic or Lewis), the imine nitrogen is protonated to form a highly electrophilic N-acyliminium or iminium ion. This step is crucial as it activates the intermediate for the subsequent cyclization. The ortho position to the activating aminomethyl group on the benzene ring then acts as a nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization.[7] This is the key C-C bond-forming step. The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore aromaticity, yielding the final tetrahydroisoquinoline product.[8]
Pictet-Spengler Reaction Mechanism
Caption: Key stages of the Pictet-Spengler reaction mechanism.
Detailed Protocol 2: Synthesis of a Tetrahydroisoquinolin-one Derivative
This protocol outlines a general procedure for the Pictet-Spengler reaction using trifluoroacetic acid (TFA) as the catalyst.
Materials:
-
This compound hydrochloride (1.87 g, 10.0 mmol)
-
Acetaldehyde (0.67 mL, 0.53 g, 12.0 mmol, 1.2 equiv.)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Trifluoroacetic acid (TFA) (1.54 mL, 2.28 g, 20.0 mmol, 2.0 equiv.)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend this compound hydrochloride (1.87 g, 10.0 mmol) in anhydrous DCM (50 mL).
-
Rationale: Anhydrous conditions are critical to prevent water from competing with the intramolecular cyclization and hydrolyzing the iminium intermediate. The hydrochloride salt is often used for stability and can be neutralized in situ or used directly.
-
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1.54 mL, 20.0 mmol) to the mixture, followed by the dropwise addition of acetaldehyde (0.67 mL, 12.0 mmol).
-
Rationale: TFA serves as both a strong acid catalyst to promote iminium ion formation and as a solvent. A slight excess of the aldehyde ensures complete consumption of the starting amine.[7]
-
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the TFA. Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 40 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude material is purified by flash column chromatography on silica gel (using an appropriate gradient of ethyl acetate in hexanes) to yield the pure tetrahydroisoquinolin-one product.
Core Synthetic Application 3: Synthesis of Isoindolinones
Isoindolinones are another class of heterocycles accessible from this compound, typically through a strategy involving N-functionalization followed by intramolecular cyclization. This two-step approach allows for the introduction of diversity at the nitrogen atom of the final product.
Mechanistic Rationale: The synthesis begins with the acylation or alkylation of the primary amine of this compound. For instance, reaction with an acyl chloride (e.g., chloroacetyl chloride) installs an electrophilic center. In the presence of a base, the amide N-H proton is removed, and the resulting amide anion acts as an intramolecular nucleophile, attacking the electrophilic carbon and displacing the chloride to form the five-membered isoindolinone ring.[9] This intramolecular amidation is an efficient method for constructing this valuable scaffold.[10]
Conceptual Pathway for Isoindolinone Synthesisdot
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- 9. Isoindolinone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
The Versatility of the 2-(Aminomethyl)benzamide Scaffold in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as cornerstones for the development of successful therapeutics. The 2-(aminomethyl)benzamide core is one such "privileged scaffold." Its inherent structural and electronic properties make it an exceptional starting point for designing potent and selective enzyme inhibitors. While it has found utility in various therapeutic areas, its most profound impact has been in the field of oncology, specifically as the foundational pharmacophore for a class of drugs known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2]
This guide provides an in-depth exploration of the applications of the this compound scaffold. We will dissect its mechanism of action in PARP inhibition, provide detailed, field-tested protocols for the synthesis of its derivatives and their subsequent biological evaluation, and discuss its potential in targeting other biomolecules. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this powerful chemical motif in their research endeavors.
Part 1: The Mechanistic Basis of this compound in PARP Inhibition
The PARP family of enzymes are critical players in the DNA damage response (DDR).[1][2] PARP-1, the most abundant member, detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, it catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains.[2][3] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.
Competitive Inhibition and Synthetic Lethality
This compound-based inhibitors are exquisitely designed to mimic the nicotinamide portion of NAD+.[4] They function as competitive inhibitors by occupying the nicotinamide-binding pocket within the catalytic domain of PARP, thereby preventing the synthesis of PAR chains.[1][2] This inhibition of PARP's catalytic activity is the first critical step.
The therapeutic genius of PARP inhibitors, however, lies in the concept of synthetic lethality . In healthy cells, if the PARP-mediated SSB repair is blocked, the resulting lesions can be repaired by an alternative, high-fidelity pathway called homologous recombination (HR), which repairs double-strand breaks (DSBs) that arise during DNA replication.[5][6] However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the HR pathway.[5][6][7]
In these HR-deficient cancer cells, the inhibition of PARP leads to an accumulation of unrepaired SSBs. When the cell attempts to replicate its DNA, these SSBs are converted into toxic DSBs. Without a functional HR pathway to repair them, these DSBs accumulate, leading to genomic chaos and ultimately, cell death.[6][8] This selective killing of cancer cells while sparing normal, HR-proficient cells is the hallmark of synthetic lethality.
Figure 1: The principle of synthetic lethality with PARP inhibitors.
Structure-Activity Relationship (SAR) Driven by the Scaffold
The this compound scaffold is highly amenable to chemical modification, which has allowed for the optimization of potency, selectivity, and pharmacokinetic properties. The approved drug Rucaparib is a prime example derived from this scaffold.[9][10]
-
Benzamide Moiety: This is the critical NAD+-mimicking warhead. Modifications here are generally conservative to maintain binding to the nicotinamide pocket.
-
Aminomethyl Linker: This is the key diversification point. It provides a vector for attaching larger chemical groups that can access adjacent pockets in the enzyme, forming additional hydrogen bonds or hydrophobic interactions to increase potency and selectivity.
-
Terminal Group: The nature of the group attached to the amine dictates many of the drug's properties. In Rucaparib, a fused azepinoindole system is used to create extensive interactions with the protein surface.[9][11]
| Compound/Scaffold | Key Structural Feature | Primary Target(s) | Significance |
| This compound | Core Scaffold | PARP family | Foundational pharmacophore for competitive inhibition. |
| Rucaparib | Azepinoindole addition | PARP-1, -2, -3 | FDA-approved drug for ovarian and prostate cancer.[4][9] |
| Benzimidazole Derivatives | Bioisosteric replacement of phenyl ring | PARPs, Kinases | Demonstrates scaffold hopping to explore new chemical space.[12][13] |
Table 1: Representative examples based on the benzamide and related scaffolds.
Part 2: Experimental Protocols for Research and Development
The following protocols provide a framework for synthesizing and evaluating novel derivatives based on the this compound scaffold.
Protocol: Synthesis via Reductive Amination
This protocol describes a robust and widely used method for attaching a substituent to the aminomethyl linker. Reductive amination is a reliable choice due to its high functional group tolerance and generally good yields.
Objective: To synthesize an N-arylmethyl-2-(aminomethyl)benzamide derivative.
Materials:
-
This compound hydrochloride
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Step-by-Step Methodology:
-
Free Amine Generation: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature. Causality Note: This deprotection step is crucial to generate the nucleophilic free amine required for the subsequent reaction.
-
Imine Formation: Add the aromatic aldehyde (1.0 eq) to the reaction mixture. Allow the mixture to stir for 1 hour at room temperature to form the corresponding imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the imine in the presence of the benzamide's carbonyl group.
-
Reaction Monitoring: Continue stirring at room temperature for 4-12 hours, monitoring by TLC until the starting materials are consumed.
-
Aqueous Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatographic Purification: Purify the crude residue using silica gel column chromatography with an appropriate ethyl acetate/hexanes gradient to yield the pure product.
-
Structural Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. This step is non-negotiable for protocol self-validation.
Figure 2: Workflow for the synthesis and validation of a this compound derivative.
Protocol: In Vitro PARP-1 Inhibition Assay (HTS Format)
This protocol outlines a standard, high-throughput colorimetric assay to determine the IC₅₀ value of a test compound against PARP-1.
Objective: To quantify the inhibitory potency of a synthesized derivative.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Histone H1 (coated on a 96-well plate)
-
Biotinylated NAD+
-
Assay Buffer
-
Test compound and positive control (e.g., Rucaparib) in DMSO
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. A common dilution series would be 10-fold dilutions.
-
Assay Plate Setup: To the wells of the histone-coated 96-well plate, add assay buffer. Then add the diluted test compounds. Include "no inhibitor" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for background signal.
-
Enzyme Initiation: Add the PARP-1 enzyme to all wells except the "no enzyme" control.
-
Reaction Start: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells. Incubate the plate at 30°C for 60 minutes. Causality Note: During this step, active PARP-1 will incorporate the biotinylated ADP-ribose onto the histone substrate.
-
Detection: Wash the plate multiple times with a wash buffer (e.g., PBS-T) to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. Causality Note: The streptavidin binds with high affinity to the biotin incorporated by the active PARP-1.
-
Signal Generation: Wash the plate again to remove unbound Streptavidin-HRP. Add TMB substrate to each well. A blue color will develop in wells with HRP activity.
-
Stopping and Reading: Stop the reaction by adding the stop solution, which will turn the color yellow. Immediately read the absorbance at 450 nm.
-
Data Analysis: Subtract the background absorbance. Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Part 3: Beyond PARP - The Future of the Scaffold
The utility of the this compound scaffold is not limited to PARP inhibition. Its ability to act as a versatile building block and engage in key hydrogen bonding and hydrophobic interactions makes it attractive for other targets.
-
Scaffold Hopping: Chemists use a strategy called "scaffold hopping" to replace a core structure with a bioisosteric equivalent to improve properties or find new intellectual property. For example, replacing the phenyl ring with a benzimidazole can create derivatives with different target profiles, such as kinase inhibitors or antimicrobial agents.[12][13][14]
-
Other Enzyme Classes: The benzamide moiety's resemblance to nicotinamide makes it a potential starting point for inhibiting other NAD+-dependent enzymes, such as sirtuins or other histone deacetylases (HDACs).[15]
-
Broader Pharmacological Activity: Derivatives of the simple benzamide core have shown a wide array of biological activities, including anticonvulsant and anti-inflammatory properties, highlighting the scaffold's inherent versatility.[16]
Conclusion
The this compound scaffold represents a triumph of rational drug design. Its central role in the development of life-saving PARP inhibitors like Rucaparib has cemented its status as a privileged structure in medicinal chemistry. By understanding its mechanism of action and leveraging robust synthetic and analytical protocols, researchers can continue to exploit this versatile framework to develop the next generation of targeted therapies, not only for cancer but potentially for a host of other diseases.
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Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link]
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Khan, I., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]
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Zimmer, A. S., & Gill, S. (2016). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry. [Link]
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Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]
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Schroeder, C. I., et al. (2024). Identification of a 2-Aminobenzimidazole Scaffold that Potentiates Gram-Positive Selective Antibiotics Against Gram-Negative Bacteria. ChemBioChem. [Link]
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Zimmer, A. S., & Gill, S. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. ACS Publications. [Link]
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Kumar, A. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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Hemmati, S., et al. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]
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Application Note & Protocols: Synthesis and Evaluation of Novel Tyrosine Kinase Inhibitors Based on the 2-(Aminomethyl)benzimidazole Scaffold
Introduction: The Strategic Value of the Benzimidazole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have revolutionized treatment paradigms, and as of 2023, nearly 80 have received FDA approval.
Within the landscape of kinase inhibitor design, the benzimidazole core stands out as a "privileged scaffold."[1] This is due to its bioisosteric relationship with endogenous purines, allowing it to effectively mimic the adenine region of ATP and bind to the kinase hinge region.[2][3] The structural and electronic properties of the benzimidazole ring system—featuring hydrogen bond donors and acceptors, as well as potential for π-π stacking interactions—enable it to form key interactions within the ATP-binding pocket of various kinases.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in-vitro evaluation of a novel series of tyrosine kinase inhibitors (TKIs) built upon a 2-(aminomethyl)benzimidazole framework.
Design Rationale & Pharmacophore Model
The design of our target inhibitors is based on a well-established pharmacophore model for Type I kinase inhibitors, which compete directly with ATP. The core components are:
-
Hinge-Binding Motif: The benzimidazole core acts as the primary hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region.
-
Solvent-Front Linker: The aminomethyl group at the C2 position provides a versatile linker to explore the solvent-exposed region of the active site.
-
Hydrophobic Moiety: An aromatic group (in this case, a substituted benzamide) attached to the linker is designed to occupy a hydrophobic pocket adjacent to the ATP-binding site, enhancing potency and selectivity.
Caption: Pharmacophore model for 2-(aminomethyl)benzimidazole TKIs.
Synthetic Strategy & Experimental Protocols
Our synthetic approach is a robust, two-step process designed for modularity, allowing for the rapid generation of a diverse library of analogues.
Caption: General workflow for the synthesis of target inhibitors.
Protocol 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine (Intermediate)
This protocol utilizes the Phillips-Ladenburg reaction , a classic and efficient method for constructing the benzimidazole core via the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4][5][6]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Glycine (1.1 eq)
-
4 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (e.g., 10.8 g, 100 mmol) and glycine (e.g., 8.25 g, 110 mmol).
-
Acidification & Reflux: Add 100 mL of 4 M HCl. The mixture will become warm. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring.
-
Causality Note: The acidic conditions protonate the carbonyl group of glycine, making it more electrophilic for the nucleophilic attack by the amino group of the o-phenylenediamine. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent dehydrative cyclization.
-
-
Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) [Mobile phase: 10% Methanol in Dichloromethane (DCM)] until the starting material is consumed.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. Slowly neutralize the mixture by adding 10% NaOH solution dropwise with constant stirring until the pH reaches ~9-10. The product will precipitate as a solid. c. Filter the crude product using a Büchner funnel, wash thoroughly with cold deionized water (3 x 50 mL) to remove salts. d. Dry the solid product under vacuum at 50 °C overnight. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-methylbenzamide (Exemplar Final Product)
This step involves a standard amide coupling reaction between the synthesized amine intermediate and an acyl chloride.
Materials:
-
(1H-benzo[d]imidazol-2-yl)methanamine (Intermediate 1, 1.0 eq)
-
4-Methylbenzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve (1H-benzo[d]imidazol-2-yl)methanamine (e.g., 1.47 g, 10 mmol) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask. Add triethylamine (e.g., 3.5 mL, 25 mmol). Cool the flask in an ice bath.
-
Causality Note: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine, which would render it non-nucleophilic.
-
-
Acyl Chloride Addition: Add 4-methylbenzoyl chloride (e.g., 1.62 g, 10.5 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC [Mobile phase: 5% Methanol in DCM].
-
Aqueous Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Self-Validation: The NaHCO₃ wash removes any unreacted acyl chloride and excess HCl. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 2-5% methanol in DCM to yield the final product as a solid.
Product Characterization & Data
A self-validating protocol requires rigorous characterization to confirm the identity, purity, and activity of the synthesized compound.
Characterization Techniques:
-
¹H NMR: To confirm the chemical structure. For the exemplar product, expect signals for the benzimidazole NH proton (~12.5 ppm), amide NH proton (~9.0 ppm), and characteristic aromatic and methyl signals.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight (M+H)⁺.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for biological testing.
Table 1: Representative Synthesis and Activity Data
| Compound ID | R-Group | Yield (%) | Purity (HPLC, %) | Target Kinase | IC₅₀ (µM) |
| BZ-H | -H | 78 | >98 | VEGFR-2 | 1.25 |
| BZ-Me | -4-Methyl | 82 | >99 | VEGFR-2 | 0.89 |
| BZ-Cl | -4-Chloro | 75 | >97 | VEGFR-2 | 0.55 |
| BZ-OMe | -4-Methoxy | 68 | >98 | VEGFR-2 | 1.50 |
| Staurosporine | (Control) | N/A | >99 | VEGFR-2 | 0.015 |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[8] Data presented are illustrative. IC₅₀ values for novel benzimidazole inhibitors can range from low nanomolar to micromolar depending on the specific derivative and target kinase.[9]
Protocol 3: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][10]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant Tyrosine Kinase (e.g., VEGFR-2)
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Synthesized Inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents: a. Prepare Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). b. Prepare a 2X kinase/substrate solution in the reaction buffer. c. Prepare a 2X ATP solution in the reaction buffer. The final ATP concentration in the assay should ideally be equal to the Kₘ of the kinase for ATP to ensure sensitivity to competitive inhibitors. d. Prepare serial dilutions of the test inhibitors in DMSO, then dilute into reaction buffer to create 4X inhibitor solutions.
-
Kinase Reaction (5 µL volume for 384-well plate): a. Add 1.25 µL of 4X inhibitor solution (or DMSO for controls) to the wells. b. Add 2.5 µL of 2X kinase/substrate solution to initiate the reaction. c. Add 1.25 µL of 2X ATP solution. d. Incubate at room temperature for 60 minutes.
-
ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[11] b. Incubate at room temperature for 40 minutes.[11]
-
Signal Generation and Detection: a. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for light generation.[11] b. Incubate at room temperature for 30-60 minutes. c. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: a. Convert luminescence readings to percent inhibition relative to DMSO controls. b. Plot percent inhibition versus the logarithm of inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion & Future Directions
The 2-(aminomethyl)benzimidazole scaffold provides a robust and versatile starting point for the development of novel tyrosine kinase inhibitors. The synthetic and analytical protocols detailed here offer a validated workflow for generating and evaluating new chemical entities. By systematically modifying the R-group on the benzamide moiety, researchers can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of next-generation targeted therapeutics.
References
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. Available at: [Link]
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Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available at: [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (2025). ResearchGate. Available at: [Link]
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Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. (2025). ResearchGate. Available at: [Link]
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IC50 values of the reported 2-Aryl benzimidazole derivatives against α-amylase. (n.d.). ResearchGate. Available at: [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Available at: [Link]
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In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer. (n.d.). PubMed. Available at: [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-((1H-BENZO[D]IMIDAZOL-2YL)METHYL)PHENOL DERIVATIVES. (2022). ResearchGate. Available at: [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. Available at: [Link]
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ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Available at: [Link]
-
Pharmacophore model, which derived from ATP and used in the... (n.d.). ResearchGate. Available at: [Link]
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Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Available at: [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. Available at: [Link]
-
N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). PubMed. Available at: [Link]
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BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (n.d.). ACS Publications. Available at: [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Available at: [Link]
-
Pharmacophore Modeling and Binding Affinity of Secondary Metabolites from Angelica keiskei to HMG Co-A Reductase. (2024). MDPI. Available at: [Link]
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4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI. Available at: [Link]
-
Idealised values for the potency (IC 50 ) of an inhibitor with... (n.d.). ResearchGate. Available at: [Link]
-
ADP Glo Protocol. (n.d.). Unknown Source. Available at: [Link]
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Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. (n.d.). PubMed. Available at: [Link]
-
Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. (n.d.). Thieme. Available at: [Link]
-
13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. (2025). ResearchGate. Available at: [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). NIH. Available at: [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. (n.d.). Chemical Review and Letters. Available at: [Link]
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In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Available at: [Link]
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IC50. (n.d.). Wikipedia. Available at: [Link]
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In vitro kinase assay. (2023). Protocols.io. Available at: [Link]
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Application Notes and Protocols for the Development of 2-(Aminomethyl)benzamide-Based Glycine Transporter Type-2 (GlyT2) Inhibitors
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The neuronal glycine transporter type-2 (GlyT2) plays a pivotal role in regulating inhibitory neurotransmission in the spinal cord and brainstem. Its inhibition has emerged as a promising therapeutic strategy for managing chronic pain, particularly neuropathic pain, by enhancing glycinergic signaling.[1][2][3] This document provides a comprehensive guide for the development of a specific class of GlyT2 inhibitors based on the 2-(aminomethyl)benzamide scaffold. We will delve into the strategic design, synthesis, and in vitro characterization of these compounds, offering field-proven insights and detailed, self-validating protocols to empower researchers in this critical area of drug discovery.
Introduction: The Rationale for Targeting GlyT2 with this compound Analogs
Glycine is a primary inhibitory neurotransmitter in the spinal cord, where it modulates nociceptive signaling.[1] GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating its inhibitory action.[2][4] In chronic pain states, there is evidence of dysfunctional glycinergic signaling.[1] By inhibiting GlyT2, the concentration of glycine in the synapse is increased, potentiating the activation of postsynaptic glycine receptors and restoring inhibitory tone. This mechanism offers a compelling non-opioid approach to pain management.[3]
The this compound scaffold has been identified as a promising starting point for the development of potent and selective GlyT2 inhibitors.[2][5] Structure-activity relationship (SAR) studies have shown that this core can be elaborated to achieve high affinity for GlyT2 while maintaining selectivity over the closely related GlyT1 transporter, which is more ubiquitously expressed in the central nervous system.[6]
This guide will provide a logical workflow for the development of novel this compound-based GlyT2 inhibitors, from initial chemical synthesis to comprehensive in vitro evaluation.
Caption: The therapeutic rationale for GlyT2 inhibition in chronic pain.
Synthetic Chemistry: Building the this compound Core and its Analogs
The synthesis of this compound-based GlyT2 inhibitors typically involves a multi-step sequence. The following protocols are designed to be robust and adaptable for the generation of a library of analogs for SAR studies.
General Synthetic Scheme
The overall strategy involves the preparation of a key piperidine-containing amine intermediate, which is then coupled with a substituted benzoic acid.
Caption: General synthetic workflow for this compound analogs.
Protocol: Synthesis of N-((1-(Substituted)-piperidin-4-yl)methyl)benzamide Analogs
This protocol is a composite of established methods for the synthesis of related benzamide and piperidine structures and should be optimized for each specific target molecule.[7][8][9][10]
Step 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
-
Rationale: This step protects the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, allowing for selective manipulation of the primary amine.
-
Procedure:
-
To a solution of 4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup. Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: N-Alkylation of the Piperidine
-
Rationale: This step introduces diversity at the piperidine nitrogen, which is crucial for exploring the SAR of this region of the molecule.
-
Procedure (Reductive Amination):
-
Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Characterization: Confirm the structure of the N-alkylated intermediate by ¹H NMR and mass spectrometry.
Step 3: Boc Deprotection
-
Rationale: Removal of the Boc protecting group is necessary to liberate the primary amine for the final amide coupling step.
-
Procedure:
-
Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a salt and can be used directly in the next step or after neutralization.
-
Step 4: Amide Coupling to Form the Final Benzamide
-
Rationale: This is the final step to assemble the target this compound-based GlyT2 inhibitor.
-
Procedure:
-
To a solution of the desired substituted benzoic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM, add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add the deprotected amine from Step 3 (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final compound by preparative high-performance liquid chromatography (HPLC) or flash column chromatography.
-
-
Characterization: Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.
In Vitro Characterization: A Tiered Approach to Inhibitor Profiling
A systematic evaluation of the synthesized compounds is essential to determine their potency, selectivity, and mechanism of action.
Caption: A tiered approach for the in vitro characterization of GlyT2 inhibitors.
Primary Assay: [³H]Glycine Uptake Assay
This functional assay is the gold standard for determining the inhibitory activity of compounds on GlyT2.[6][11]
-
Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine ([³H]glycine) into cells stably expressing human GlyT2.
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the human GlyT2 gene (SLC6A5) are commonly used.[6][12] A parallel cell line expressing human GlyT1 (SLC6A9) is required for selectivity profiling.
-
Protocol:
-
Cell Plating: Seed the GlyT2-expressing cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Assay Procedure: a. Wash the cell monolayer with assay buffer. b. Pre-incubate the cells with the test compounds or vehicle for 15-30 minutes at 37°C. c. Initiate the uptake by adding assay buffer containing [³H]glycine (e.g., a final concentration of 10 µM, with a specific activity of ~1.6 TBq/mmol) and the test compound.[11] d. Incubate for a predetermined time (e.g., 6-10 minutes) at 37°C. This time should be within the linear range of glycine uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent). g. Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Total Uptake: Radioactivity in vehicle-treated wells.
-
Non-specific Uptake: Radioactivity in the presence of a saturating concentration of a known GlyT2 inhibitor (e.g., 10 µM ORG25543 or 0.4 µM ALX1393).[3][11]
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
Calculate the percent inhibition for each test compound concentration relative to the specific uptake in the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as Prism.
-
-
Self-Validation and Troubleshooting:
-
The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.
-
The IC₅₀ of a known reference inhibitor should be consistent across experiments.
-
High background can be due to insufficient washing or non-specific binding of the radioligand to the plate. Ensure rapid and thorough washing with ice-cold buffer.[13][14]
-
Selectivity Assay
To ensure the compounds are selective for GlyT2, the [³H]glycine uptake assay should be repeated using a cell line stably expressing GlyT1. A compound is considered selective if its IC₅₀ for GlyT2 is significantly lower (ideally >100-fold) than its IC₅₀ for GlyT1.
Alternative: Mass Spectrometry (MS) Binding Assays
For laboratories not equipped for radiochemical work, MS-based binding assays offer a viable alternative.[4][15][16]
-
Principle: These assays measure the displacement of a known, unlabeled GlyT2 ligand (a "reporter ligand") by the test compound. The amount of bound reporter ligand is quantified by LC-MS/MS.
-
Advantages: Eliminates the need for radioactivity and can provide direct information on binding affinity (Kᵢ).
-
Considerations: Requires a well-characterized reporter ligand and access to sensitive LC-MS/MS instrumentation.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold is key to identifying potent and selective inhibitors. The data generated from the in vitro assays should be compiled to establish clear SAR trends.
Table 1: Exemplar SAR Data for this compound Analogs
| Compound ID | R¹ (Benzamide Substitution) | R² (Piperidine N-substituent) | GlyT2 IC₅₀ (nM) | GlyT1 IC₅₀ (nM) | Selectivity (GlyT1/GlyT2) |
| 1 | H | Benzyl | 850 | >10,000 | >12 |
| 2 | 4-Chloro | Benzyl | 150 | >10,000 | >67 |
| 3 | 3,4-Dichloro | Benzyl | 50 | >10,000 | >200 |
| 4 | 3,4-Dichloro | 4-Fluorobenzyl | 35 | >10,000 | >285 |
| 5 | 3,4-Dichloro | Cyclohexylmethyl | 120 | >10,000 | >83 |
This is a representative table based on general SAR principles for benzamide-based inhibitors and does not reflect data for a single specific publication.[17]
Key SAR Insights:
-
Benzamide Ring: Electron-withdrawing substituents, particularly in the 3 and 4 positions, generally enhance potency. This suggests that these groups may engage in favorable interactions within the GlyT2 binding pocket.
-
Piperidine N-substituent: A lipophilic, aromatic group is often preferred. The size and electronic properties of this group can be fine-tuned to optimize potency and selectivity.
Conclusion and Future Directions
The development of potent and selective this compound-based GlyT2 inhibitors represents a promising avenue for the discovery of novel, non-opioid analgesics. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize and evaluate new chemical entities in this class. Future work should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and metabolic stability, paving the way for in vivo efficacy studies in models of neuropathic pain.
References
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Patsnap Synapse. (2024). What are GlyT2 inhibitors and how do they work? Retrieved from [Link]
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- Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972.
- Cioffi, C. L., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473-8494.
- Lindsley, C. W., et al. (2006). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 16(10), 2717-2721.
- Wolkenberg, S. E., et al. (2006). Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 5973-5977.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assays: Practical Guide and Tips. Retrieved from [Link]
- Kopec, K. K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening, 14(10), 1234-1243.
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ResearchGate. (2015). Why does radioligand binding does not reach equilibrium? Retrieved from [Link]
-
BioIVT. (n.d.). GLYT2 Transporter Assay. Retrieved from [Link]
- Cioffi, C. L., et al. (2016). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry, 24(22), 5895-5910.
- Al-Sultan, S. Q., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7(4), 281-294.
- Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972.
- Jones, C. P., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 55(4), 987-995.
- Ackermann, T. M., et al. (2021). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 16(1), 199-215.
- Cioffi, C. L. (2021). Advances in understanding the functions of native GlyT1 and GlyT2 neuronal glycine transporters. Neuropharmacology, 197, 108736.
- Gallagher, C. I., et al. (2023). The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites. Journal of Neurochemistry, 166(4), 738-753.
-
Semantic Scholar. (2004). 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors. Retrieved from [Link]
-
Scilit. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
- Ackermann, T. M., et al. (2021). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 16(1), 199-215.
-
ResearchGate. (2015). Why does radioligand binding does not reach equilibrium? Retrieved from [Link]
-
ResearchGate. (2016). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Retrieved from [Link]
- Wolkenberg, S. E., et al. (2006). Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 5973-5977.
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Advanced HPLC Analysis of 2-(Aminomethyl)benzamide and Its Derivatives: A Comprehensive Guide
Abstract
This technical guide provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Aminomethyl)benzamide and its structurally related derivatives. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for these compounds in various matrices. The presented methodology is grounded in fundamental chromatographic principles and adheres to the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore the rationale behind the selection of chromatographic conditions, from the stationary phase and mobile phase composition to the detector settings. Furthermore, this guide will provide a step-by-step protocol for method validation, ensuring the developed method is accurate, precise, specific, and robust for its intended purpose.
Introduction: The Significance of this compound Derivatives
This compound and its derivatives represent a class of compounds with significant interest in medicinal chemistry and pharmaceutical development.[3] The presence of both a primary amine and a benzamide functional group provides a versatile scaffold for the synthesis of a wide array of molecules with potential therapeutic applications.[3] Given their potential biological activity, the ability to accurately and reliably quantify these compounds is paramount for quality control, stability testing, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar aromatic compounds like this compound.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.[4] For this compound, the key properties influencing its chromatographic behavior are its polarity, ionization potential (pKa), and UV absorbance.
Table 1: Physicochemical Properties of 2-Aminobenzamide (a close structural analog)
| Property | Value | Source |
| pKa (Strongest Basic) | 2.82 | ChemAxon[5] |
| logP | 0.64 | ChemAxon[5] |
| Water Solubility | 1.74 g/L | ALOGPS[5] |
| UV Absorbance Maxima (in Alcohol) | 250 nm, 335 nm | HSDB[6] |
Note: Data for the closely related 2-Aminobenzamide is used as a strong predictor for the behavior of this compound.
The presence of the primary amine makes the molecule basic, with a predicted pKa around 2.82 for the aromatic amine in the closely related 2-aminobenzamide.[5] This indicates that the compound will be protonated and positively charged in acidic mobile phases. The logP value suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography. The UV absorbance maxima at approximately 250 nm and 335 nm provide suitable wavelengths for detection.[6]
HPLC Method Development: A Rational Approach
The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters.
Caption: A logical workflow for HPLC method development.
Stationary Phase Selection
For the separation of moderately polar aromatic compounds like this compound, a C18 (octadecylsilyl) stationary phase is the most common and logical starting point.[4] A standard column dimension of 4.6 x 250 mm with a 5 µm particle size provides a good balance between efficiency and backpressure.
Mobile Phase Selection and Optimization
The mobile phase composition is a critical parameter for achieving optimal separation. A mixture of an organic solvent and an aqueous buffer is typically used in RP-HPLC.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.
-
Aqueous Phase and pH Control: Given the basic nature of the aminomethyl group, controlling the pH of the mobile phase is crucial for consistent retention and peak shape. An acidic mobile phase (e.g., pH 3.0) will ensure the amine is protonated, leading to a single ionic species and improved peak symmetry. A phosphate buffer is a suitable choice for this pH range.
A starting point for the mobile phase could be a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) . The ratio of these components can be optimized to achieve the desired retention time and resolution.
Detection
Based on the UV absorbance data of the closely related 2-aminobenzamide, a detection wavelength of 254 nm is a good starting point as it falls near one of the absorbance maxima and is a common wavelength for aromatic compounds.[6] A photodiode array (PDA) detector can be used to monitor the peak purity and confirm the identity of the analyte.
Detailed Experimental Protocol
This section provides a detailed protocol for the HPLC analysis of this compound.
Instrumentation and Chromatographic Conditions
Table 2: Recommended HPLC System and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and PDA detector |
| Column | C18, 5 µm, 4.6 x 250 mm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation (for a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 mixture of acetonitrile and water and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[7][8]
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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Versatile Applications of 2-(Aminomethyl)benzamide in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures form the backbone of a vast number of pharmaceuticals due to their ability to present functional groups in well-defined three-dimensional space, facilitating precise interactions with biological targets. 2-(Aminomethyl)benzamide is a compelling, yet underexplored, bifunctional building block for constructing such scaffolds. Its structure, featuring an aromatic ring ortho-substituted with a nucleophilic primary aminomethyl group and a versatile benzamide moiety, offers a unique platform for intramolecular cyclization reactions.
This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale and scientific causality behind the protocols, offering field-proven insights for researchers. We will focus on predictive and adaptable methodologies for synthesizing two classes of pharmacologically significant heterocycles: 1,4-benzodiazepin-2-ones and isoindolinones . These protocols are designed to be self-validating systems, grounded in established chemical principles and authoritative literature.
Part 1: Synthesis of 1,3,4,5-Tetrahydro-1,4-benzodiazepin-2-one Derivatives
Scientific Rationale & Mechanistic Insight
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, famously associated with compounds that act on the central nervous system (CNS), including anxiolytics and anticonvulsants.[1] The synthesis of these seven-membered rings typically involves the condensation of an ortho-disubstituted benzene ring with a three-atom fragment. This compound is an excellent precursor, providing the N-1, C-9, C-5, and N-4 atoms of the final heterocyclic ring.
We propose a powerful one-pot, three-component domino reaction adapted from a recently developed methodology for the synthesis of related structures.[1] This approach involves the reaction of this compound with an aldehyde and an activated acetonitrile derivative, such as phenylsulfonylacetonitrile.
Causality of the Domino Pathway: The reaction is initiated by a Knoevenagel condensation between the aldehyde and phenylsulfonylacetonitrile. The resulting electron-deficient alkene is then susceptible to asymmetric epoxidation. The crucial step involves a domino ring-opening cyclization (DROC), where the primary amine of the this compound attacks the epoxide, opening the ring and positioning the amide nitrogen for a subsequent intramolecular cyclization to form the seven-membered diazepinone ring.[1]
Expertise & Experience Insight: A critical consideration for adapting this protocol is the nucleophilicity of the amide nitrogen. The literature precedent utilizes 2-(aminomethyl)aniline, where the aniline nitrogen is a potent nucleophile.[1] In our substrate, this compound, the amide nitrogen is significantly less nucleophilic due to the resonance-withdrawing effect of the adjacent carbonyl group. Consequently, the final intramolecular cyclization step is expected to be more challenging. To overcome this, the protocol may require more forcing conditions, such as a stronger base or elevated temperatures, to deprotonate the amide or to increase its intrinsic reactivity, ensuring efficient ring closure.
Caption: Proposed domino reaction pathway for benzodiazepine synthesis.
Detailed Application Protocol (Predictive)
This protocol is adapted from Lattanzi et al.[1] for the synthesis of tetrahydro-1,4-benzodiazepin-2-ones, with modifications to account for the use of this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Phenylsulfonylacetonitrile (1.1 eq)
-
epi-Quinine derived urea (eQNU) organocatalyst (0.1 eq)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, Note: A stronger base like DBU may be required)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis, magnetic stirrer, TLC setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1 mmol, 150.2 mg), the selected aldehyde (1 mmol), phenylsulfonylacetonitrile (1.1 mmol, 201.2 mg), and the eQNU catalyst (0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Epoxidation: Cool the mixture to 0 °C using an ice bath. Add TBHP (2.0 mmol) dropwise over 5 minutes. Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting materials are consumed (typically 12-24 hours).
-
Cyclization: Add K₂CO₃ (2.0 mmol, 276.4 mg) to the reaction mixture. (Expert Note: If TLC analysis shows slow conversion after 12 hours, consider adding a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 eq) and gently warming the reaction to 40-50 °C to facilitate the final amide cyclization).
-
Workup and Isolation: Once the cyclization is complete (as monitored by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure tetrahydro-1,4-benzodiazepin-2-one.
Data Presentation: Predicted Substrate Scope
The following table outlines the potential products from this reaction, with predicted yields based on analogous transformations reported in the literature.[1]
| Entry | Aldehyde (R-CHO) | Product Structure | Predicted Yield (%) |
| 1 | Benzaldehyde | 3-Phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | 70-85 |
| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | 65-80 |
| 3 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | 75-90 |
| 4 | 2-Naphthaldehyde | 3-(Naphthalen-2-yl)-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | 60-75 |
| 5 | Cinnamaldehyde | 3-Styryl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | 55-70 |
Part 2: Synthesis of Isoindolinone Derivatives via Pictet-Spengler-Type Reaction
Scientific Rationale & Mechanistic Insight
The Pictet-Spengler reaction is a robust and highly efficient acid-catalyzed cascade for synthesizing tetrahydroisoquinolines.[2] It involves the condensation of a β-arylethylamine with a carbonyl compound to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.
While this compound is not a classical β-arylethylamine, its structural motif is amenable to a powerful variation of this reaction. The aminomethyl group can react with an aldehyde to form the requisite iminium ion in situ. The benzamide-substituted aromatic ring, while not as electron-rich as the indole nucleus often used in Pictet-Spengler reactions, is sufficiently nucleophilic to undergo cyclization, especially with the activating effect of the ortho-amide group. This reaction forges both a C-C and a C-N bond in a single operation, representing a highly atom-economical approach to complex fused isoindolinone structures.
Causality of Catalyst Choice: The key to this transformation is the generation of a sufficiently electrophilic iminium ion to be attacked by the benzene ring.[3] While the initial imine formation is often reversible and can occur under neutral conditions, the subsequent cyclization requires protonation of the imine to form the more reactive iminium ion. Therefore, a Brønsted acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid is essential to catalyze the reaction effectively. The acid protonates the imine nitrogen, significantly lowering the LUMO of the C=N bond and rendering the carbon atom highly susceptible to nucleophilic attack by the ortho C-H bond of the aromatic ring.
Caption: Experimental workflow for Pictet-Spengler-type synthesis.
Detailed Application Protocol
Materials:
-
This compound (1.0 eq)
-
Substituted Aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis, magnetic stirrer, TLC setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 mmol, 150.2 mg) and the aldehyde (1.1 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Slowly add trifluoroacetic acid (2.0 mmol, 150 µL) to the stirring solution at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 40 °C) and maintain stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the consumption of the starting material and the formation of a new, more polar spot. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (~pH 8).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford the pure isoindolinone product.
Data Presentation: Predicted Substrate Scope
This table illustrates the expected products from the Pictet-Spengler-type reaction with various aldehydes. Yields are predicted to be moderate to good, consistent with similar transformations on moderately activated aromatic systems.[2]
| Entry | Aldehyde (R-CHO) | Product Structure | Predicted Yield |
| 1 | Benzaldehyde | 2,3-Dihydro-1-phenyl-pyrrolo[2,1-a]isoquinolin-5(1H)-one | Moderate-Good |
| 2 | 4-Methoxybenzaldehyde | 2,3-Dihydro-1-(4-methoxyphenyl)-pyrrolo[2,1-a]isoquinolin-5(1H)-one | Good |
| 3 | 4-Nitrobenzaldehyde | 2,3-Dihydro-1-(4-nitrophenyl)-pyrrolo[2,1-a]isoquinolin-5(1H)-one | Moderate |
| 4 | Isobutyraldehyde | 2,3-Dihydro-1-isopropyl-pyrrolo[2,1-a]isoquinolin-5(1H)-one | Moderate-Good |
| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,3-dihydro-pyrrolo[2,1-a]isoquinolin-5(1H)-one | Good |
References
A complete list of all sources cited within this document is provided below. Each entry includes the title, source, and a valid, clickable URL for verification.
-
Battaglia, V., Meninno, S., Astone, A., & Lattanzi, A. (2024). Catalytic Asymmetric Approach to 1,3,4,5‐Tetrahydro‐1,4‐benzodiazepin‐2‐ones in One‐Pot. ChemCatChem. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
Sources
Application Note & Protocol: A Scalable Synthesis of 2-(Aminomethyl)benzamide for Research and Development
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 2-(Aminomethyl)benzamide, a valuable primary amine building block in medicinal chemistry and drug discovery. The presented methodology is centered around the catalytic hydrogenation of 2-cyanobenzamide, a route selected for its high efficiency, atom economy, and amenability to scale-up. This document provides a step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, critical considerations for process scale-up, and troubleshooting guidelines. The protocols and insights are designed for researchers, chemists, and drug development professionals requiring a reliable source of high-purity this compound for their research endeavors.
Introduction and Strategic Importance
This compound is a key structural motif and versatile intermediate in the synthesis of a wide range of biologically active compounds. Its unique architecture, featuring a primary aminomethyl group ortho to a benzamide moiety, makes it an ideal scaffold for creating libraries of compounds for high-throughput screening. Notably, it serves as the foundational structure for novel series of potent and selective glycine transporter type-2 (GlyT2) inhibitors, which have therapeutic potential in managing chronic pain and other neurological disorders.[1] The increasing demand for this intermediate necessitates a well-characterized, reliable, and scalable synthetic process to ensure a consistent supply for research and development pipelines.
This application note abandons a one-size-fits-all template to deliver a focused, logic-driven guide. We will dissect the most viable synthetic strategy, justifying our choice based on scalability, safety, and efficiency, and provide the user with the scientific rationale behind each critical step of the process.
Synthetic Strategy Selection
For the multi-gram to kilogram scale synthesis of this compound, several synthetic avenues can be envisioned. A common approach for analogous structures involves the multi-step conversion from 4-nitrobenzoyl chloride followed by reduction.[2][3] However, for this specific target, a more direct and efficient route is the reduction of the nitrile functionality of 2-cyanobenzamide.
Chosen Route: Catalytic Hydrogenation of 2-Cyanobenzamide
This pathway was selected for its significant advantages in a scale-up context:
-
High Atom Economy: The reaction is an addition reaction, incorporating hydrogen atoms with no byproducts other than trace impurities.
-
Process Efficiency: It is a single-step conversion from a readily available starting material, 2-cyanobenzamide.[4]
-
Favorable Safety Profile (vs. alternatives): While handling hydrogen gas and pyrophoric catalysts requires strict safety protocols, it avoids the use of stoichiometric, highly reactive, and difficult-to-handle metal hydrides like lithium aluminum hydride (LiAlH₄).
-
Proven Scalability: Catalytic hydrogenation is a cornerstone of industrial chemical manufacturing, with well-established equipment and procedures.[5]
The overall transformation is illustrated below:
Figure 1: Overall synthetic workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 50-gram scale. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a certified fume hood or a designated high-pressure laboratory, adhering to all institutional safety guidelines.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. | MW ( g/mol ) |
| 2-Cyanobenzamide | ≥98% | Commercial | 50.0 g | 1.0 | 146.15 |
| Raney® Nickel (50% slurry in water) | Catalyst Grade | Commercial | ~10 g (wet weight) | ~0.1 w/w | N/A |
| Methanol (MeOH) | Anhydrous | Commercial | 750 mL | N/A | 32.04 |
| Ammonia (7N solution in MeOH) | Reagent Grade | Commercial | 250 mL | ~5.1 | 17.03 |
| Hydrogen Gas (H₂) | High Purity (≥99.9%) | Gas Supplier | As required | Excess | 2.02 |
| Celite® 545 | Filtration Aid | Commercial | 20 g | N/A | N/A |
3.2. Equipment
-
2 L Parr-type hydrogenation vessel or equivalent stainless-steel autoclave equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature probe.
-
Heating mantle with temperature controller.
-
Büchner funnel and vacuum flask assembly.
-
Glassware for workup and recrystallization.
-
Standard Personal Protective Equipment (PPE): safety glasses, flame-retardant lab coat, appropriate gloves.[6]
3.3. Synthetic Procedure
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with 50 mL portions of anhydrous methanol to remove residual water. Caution: Raney® Nickel is pyrophoric and may ignite if it becomes dry in the presence of air. Do not allow the catalyst to dry completely.
-
Reactor Charging: To the 2 L hydrogenation vessel, add the washed Raney® Nickel catalyst as a methanol slurry. Add the 2-cyanobenzamide (50.0 g), anhydrous methanol (750 mL), and the 7N methanolic ammonia solution (250 mL). The ammonia is crucial for minimizing the formation of secondary amine byproducts.
-
Hydrogenation Reaction:
-
Seal the reactor according to the manufacturer's instructions.
-
Begin stirring at a moderate speed (~300 RPM).
-
Purge the reactor headspace three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the reactor with hydrogen gas to 50 psi (approx. 3.4 atm).
-
Heat the reaction mixture to 40-50°C. The reaction is exothermic, and careful temperature monitoring is required.
-
Continue the reaction, maintaining the hydrogen pressure at 50 psi. The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 4-8 hours.
-
-
Reaction Work-up and Catalyst Removal:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor three times with nitrogen gas. Crucial Safety Step: This prevents the pyrophoric catalyst from being exposed to a hydrogen-air mixture.
-
Prepare a pad of Celite® (~1 cm thick) in a Büchner funnel. Wet the pad with methanol.
-
Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst.
-
Wash the catalyst on the filter pad with two 50 mL portions of methanol.
-
Immediately quench the catalyst on the filter pad by submerging it in a large volume of water. Dispose of it according to hazardous waste protocols.
-
-
Product Isolation and Purification:
-
Combine the filtrate and washes in a round-bottom flask.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40°C to a constant weight.
-
3.4. Expected Results
-
Yield: 45-49 g (88-96% theoretical yield).
-
Appearance: White to off-white crystalline solid.
-
Purity (by HPLC): >98%.
Mechanism and Scientific Rationale
The catalytic hydrogenation of a nitrile to a primary amine is a heterogenous catalytic process that occurs on the surface of the metal catalyst (e.g., Raney® Nickel).
Figure 2: Simplified mechanism of nitrile hydrogenation.
-
Adsorption: Both the hydrogen gas and the nitrile group of 2-cyanobenzamide adsorb onto the active sites of the catalyst surface. The H-H bond in molecular hydrogen is weakened and cleaved, forming adsorbed hydrogen atoms.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon and nitrogen atoms of the adsorbed nitrile group. This proceeds through a partially reduced imine intermediate (R-CH=NH).
-
Desorption: Once fully saturated, the final product, this compound, desorbs from the catalyst surface, freeing the active site for another catalytic cycle.
Role of Ammonia: The intermediate imine can potentially react with the newly formed primary amine product to form a secondary amine byproduct after further reduction. The large excess of ammonia in the reaction mixture shifts the equilibrium, preferentially reacting with the imine to regenerate the primary amine upon hydrolysis or aminolysis, thus suppressing the formation of this key impurity.
Scale-Up Considerations and Troubleshooting
Transitioning from lab scale to pilot or manufacturing scale introduces several challenges that must be addressed.
| Challenge | Mitigation Strategy & Rationale |
| Heat Management | Hydrogenation is highly exothermic. Use a jacketed reactor with an efficient cooling system. Control the rate of reaction by regulating hydrogen pressure or substrate addition rate to prevent thermal runaway. |
| Mass Transfer Limitations | In a larger vessel, efficient mixing of the three phases (gas, liquid, solid) is critical. Use a reactor with appropriate agitator design (e.g., gas-inducing impeller) and optimize the stirring speed to ensure hydrogen is readily available at the catalyst surface. |
| Catalyst Handling & Filtration | At scale, handling pyrophoric catalysts requires specialized equipment like glove boxes or inert-atmosphere filter-dryers. The risk of fire during filtration is significantly higher. Ensure all equipment is properly grounded to prevent static discharge.[7] |
| Hydrogen Safety | Use dedicated high-pressure facilities with appropriate ventilation and hydrogen leak detectors. Ensure all electrical equipment is intrinsically safe or explosion-proof. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | 1. Inactive catalyst.2. Insufficient hydrogen pressure or supply.3. Poor mass transfer. | 1. Use a fresh batch of catalyst or increase catalyst loading.2. Check for leaks in the system and ensure the H₂ cylinder is not empty.3. Increase stirring speed. |
| Low Yield | 1. Product loss during work-up.2. Catalyst deactivation. | 1. Optimize recrystallization solvent and volume.2. Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). |
| High Impurity Levels (e.g., secondary amine) | Insufficient ammonia present during the reaction. | Increase the molar equivalent of ammonia in the reaction mixture. Ensure the methanolic ammonia solution has not degraded. |
Characterization and Quality Control
The identity and purity of the final product should be confirmed using a panel of analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.8-8.0 (br s, 1H, -CONH₂)
-
δ 7.2-7.6 (m, 4H, Ar-H)
-
δ 7.1-7.3 (br s, 1H, -CONH₂)
-
δ 3.8 (s, 2H, -CH₂NH₂)
-
δ 2.5-3.0 (br s, 2H, -NH₂)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 170.5 (C=O)
-
δ 142.0 (Ar-C)
-
δ 135.0 (Ar-C)
-
δ 130.5 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 126.5 (Ar-CH)
-
δ 45.0 (-CH₂)
-
-
Mass Spectrometry (ESI+): m/z 151.08 [M+H]⁺
-
HPLC: To determine purity, using a C18 column with a mobile phase such as acetonitrile/water with 0.1% TFA.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves.[6][8]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated area, away from ignition sources.[7]
-
Raney® Nickel: This catalyst is pyrophoric and must be handled as a slurry under an inert liquid (water or solvent). Never allow it to dry in the open air. Quench spent catalyst immediately after filtration.
-
Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Emergency Procedures: Ensure access to a safety shower, eyewash station, and appropriate fire extinguisher (Class B for flammable liquids). In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes.[6][7] If inhaled, move to fresh air.[7]
References
-
Ho, K. K., et al. (2004). 2-(Aminomethyl)-benzamide-based Glycine Transporter type-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 545-8. Available at: [Link]
-
2-Cyanobenzamide. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Al-Shboul, T. M., et al. (2022). Rapid catalytic reduction of environmentally toxic azo dye pollutant by Prussian blue analogue nanocatalyst. RSC Advances, 12(42), 27363-27372. Available at: [Link]
- Preparation method of p-aminobenzamide. (n.d.). Google Patents.
Sources
- 1. 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 4. 2-Cyanobenzamide | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid catalytic reduction of environmentally toxic azo dye pollutant by Prussian blue analogue nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
In vitro assays to evaluate the biological activity of 2-(Aminomethyl)benzamide derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the biological activity of 2-(aminomethyl)benzamide derivatives. This chemical scaffold is a cornerstone in modern drug discovery, forming the core of potent inhibitors targeting key enzyme families, primarily Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs).[1][2]
Our approach is to build a robust, multi-tiered evaluation cascade. We begin with precise biochemical assays to determine direct enzyme inhibition and then progress to cell-based models to confirm on-target effects in a physiologically relevant context and assess the ultimate functional outcomes, such as cytotoxicity. This guide explains the causality behind each protocol, ensuring that the data generated is not only accurate but also interpretable, leading to confident decision-making in your drug development pipeline.
Section 1: Evaluating PARP Inhibition
The benzamide moiety in these derivatives often acts as a pharmacophore that mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes.[3] This competitive inhibition prevents the repair of DNA single-strand breaks. In cells with deficient homologous recombination (HR) pathways, such as those with BRCA mutations, this inhibition leads to the accumulation of lethal double-strand breaks during replication—a concept known as synthetic lethality.[4] A critical aspect of modern PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, which is a significant contributor to their cytotoxicity.[5]
Workflow for PARP Inhibitor Evaluation
Here we present a logical workflow for screening and characterizing this compound derivatives for PARP inhibitory activity.
Caption: A streamlined workflow for identifying and validating PARP inhibitors.
Protocol 1: Universal Chemiluminescent PARP Activity Assay
This assay quantifies PARP activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate.[6] The signal is generated via a streptavidin-HRP conjugate and a chemiluminescent substrate.
Principle Active PARP enzyme utilizes a biotin-labeled NAD+ substrate to poly(ADP-ribosyl)ate histone proteins immobilized on the plate. The addition of a this compound inhibitor will block this activity. The resulting biotinylated histones are detected with Streptavidin-HRP, and the luminescent signal is inversely proportional to the inhibitor's potency.
Materials
-
PARP Assay Buffer
-
Recombinant Human PARP1 or PARP2 Enzyme[7]
-
Histone-coated 96-well microplate
-
Biotinylated NAD+
-
This compound derivatives (test compounds)
-
Olaparib or Veliparib (positive control inhibitor)[8]
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Luminometer plate reader
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds and the positive control (e.g., Olaparib) in DMSO, then dilute into PARP Assay Buffer. The final DMSO concentration should be ≤1%.
-
Reaction Setup: To each well of the histone-coated plate, add 25 µL of the diluted compounds or vehicle control (DMSO in assay buffer).
-
Enzyme Addition: Add 25 µL of diluted PARP enzyme to each well.
-
Initiate Reaction: Add 50 µL of the biotinylated NAD+ substrate solution to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Washing: Wash the plate 3 times with a phosphate-buffered saline solution containing 0.05% Tween-20 (PBST).
-
Detection: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Final Wash: Repeat the washing step (Step 6).
-
Signal Generation: Add 100 µL of chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
Data Analysis Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay for Functional Activity
This protocol assesses the functional consequence of PARP inhibition by measuring cell viability. The principle of synthetic lethality predicts that PARP inhibitors will be significantly more cytotoxic to cancer cells with deficiencies in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations) compared to HR-proficient cells.[4]
Principle Cellular ATP levels are a key indicator of metabolically active, viable cells.[9] This assay uses a luciferase-based reagent (e.g., CellTiter-Glo®) that generates a luminescent signal proportional to the amount of ATP present. A decrease in ATP reflects a reduction in cell viability due to the cytotoxic effects of the test compound.[10]
Materials
-
HR-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)
-
HR-proficient cancer cell line (e.g., BxPC-3, MCF-7)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates suitable for luminescence
-
This compound derivatives (test compounds)
-
ATP-based luminescence reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Step-by-Step Protocol
-
Cell Seeding: Seed both HR-deficient and HR-proficient cells into separate opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Preparation: Equilibrate the ATP-based luminescence reagent to room temperature.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add the luminescence reagent to each well (typically a volume equal to the culture medium volume).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
Data Analysis Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability. Plot the normalized viability versus the log of compound concentration and calculate the EC50 value for each cell line. A potent derivative should show a significantly lower EC50 in the HR-deficient cell line compared to the HR-proficient line.
Section 2: Evaluating HDAC Inhibition
The N-(2-aminophenyl)benzamide scaffold is a well-established zinc-binding group that effectively inhibits Class I HDAC enzymes (HDAC1, 2, and 3).[1][11] These enzymes remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[12] Inhibition of HDACs restores gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
Mechanism of Fluorogenic HDAC Assays
This diagram illustrates the two-step enzymatic reaction common in fluorogenic HDAC assays.
Caption: Workflow of a typical two-step fluorogenic HDAC activity assay.
Protocol 3: Fluorogenic HDAC Activity Assay
This is the industry-standard method for high-throughput screening of HDAC inhibitors.[13] It is highly sensitive and adaptable for various HDAC isoforms.
Principle The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. The HDAC enzyme first removes the acetyl group. Subsequently, a developing enzyme (like trypsin) is added, which specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[14] The signal intensity is directly proportional to HDAC activity.
Materials
-
HDAC Assay Buffer
-
Recombinant Human HDAC1, 2, or 3 Enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer solution (containing a protease like trypsin)
-
This compound derivatives (test compounds)
-
SAHA (Vorinostat) or MS-275 (positive control inhibitor)[15]
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Step-by-Step Protocol
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in HDAC Assay Buffer.
-
Reaction Setup: Add 50 µL of diluted HDAC enzyme to the wells of the microplate.
-
Inhibitor Addition: Add 5 µL of the diluted compounds or vehicle control to the wells and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add 50 µL of the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C. Protect the plate from light.
-
Develop Signal: Add 50 µL of HDAC Developer solution to each well to stop the deacetylation and initiate cleavage.
-
Final Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
Data Analysis Subtract the background fluorescence (wells with no enzyme). Calculate percent inhibition relative to the vehicle control (0% inhibition). Plot the data and fit to a dose-response curve to determine the IC50 value for each compound.
Protocol 4: Western Blot for Cellular Target Engagement
This assay provides direct evidence that the compound is inhibiting HDAC activity within the cell by measuring the acetylation status of its substrates, such as histone H3.
Principle HDAC inhibition leads to an accumulation of acetylated histones.[16] This increase can be detected by Western blotting using an antibody specific for an acetylated lysine residue on a histone protein (e.g., Acetyl-Histone H3 at Lysine 9, Ac-H3K9). The total amount of histone H3 is used as a loading control.
Materials
-
Cancer cell line (e.g., HeLa, A549)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Acetyl-H3K9, Rabbit anti-Total H3
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
Step-by-Step Protocol
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the test compound for 6-24 hours. Include vehicle (DMSO) and positive (SAHA) controls.
-
Cell Lysis: Harvest the cells and lyse them using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Acetyl-H3K9) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-Total H3 antibody to serve as a loading control.
Data Analysis Quantify the band intensity for Acetyl-H3 and Total H3 using densitometry software. Normalize the acetyl-H3 signal to the total H3 signal for each sample. A dose-dependent increase in the normalized acetyl-H3 signal indicates effective cellular HDAC inhibition.
Quantitative Data Summary
The following table presents representative data that could be generated from these assays, allowing for direct comparison of compound potency and selectivity.
| Compound ID | PARP1 IC50 (nM) | HDAC1 IC50 (nM) | Cell Viability EC50 (nM) (BRCA1-mutant cells) | Cell Viability EC50 (nM) (BRCA-WT cells) |
| Derivative A | 8.5 | >10,000 | 15.2 | >10,000 |
| Derivative B | >10,000 | 25.1 | >10,000 | >10,000 |
| Derivative C | 150.3 | 45.6 | 98.7 | 15,600 |
| Olaparib | 5.1 | >10,000 | 10.5 | >10,000 |
| SAHA | >10,000 | 18.9 | 450.2 | 510.8 |
Interpretation:
-
Derivative A is a potent and selective PARP inhibitor, as shown by its low biochemical IC50 and strong cytotoxic effect specifically in BRCA-mutant cells.
-
Derivative B is a selective HDAC inhibitor with currently weak cellular activity, suggesting potential issues with cell permeability or off-target effects.
-
Derivative C is a dual PARP/HDAC inhibitor. Its cytotoxicity in BRCA-WT cells, while weaker than in mutant cells, is likely driven by its HDAC inhibition.
References
-
AMSBIO. In Vitro Angiogenesis Assays. [Link]
-
Kim, S., & Bawendi, M. G. (2014). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Methods in Molecular Biology. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]
-
Wolf, M., et al. (2010). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry. [Link]
-
Reaction Biology. Angiogenesis Assay Service for Drug Discovery. [Link]
-
AnaSpec. Protease & Enzyme Activity Assay Kits. [Link]
-
Wang, G. T., et al. (2005). Activity based fingerprinting of proteases using FRET peptides. FEBS Letters. [Link]
-
Lázaro, E., et al. (2008). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy. [Link]
-
Bishop, E. T., et al. (2010). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. International Journal of Developmental Biology. [Link]
-
Meštrović, T. (2018). In Vitro Angiogenesis Assays. News-Medical.Net. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Niles, A. L., et al. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics. [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. [Link]
-
National Center for Biotechnology Information. In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Mo, J., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]
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Ceni, C., et al. (2014). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry. [Link]
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American Association for Cancer Research. (2023). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research. [Link]
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Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World. [Link]
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Wagner, F. F., et al. (2016). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. [Link]
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BPS Bioscience. PARP Assays. [Link]
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EpigenTek. Histone Deacetylase (HDAC) Assay. [Link]
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Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. [Link]
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Wang, C., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. [Link]
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BMG LABTECH. PARP assay for inhibitors. [Link]
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ResearchGate. In vitro assays for the determination of histone deacetylase activity. [Link]
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Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. [Link]
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Zhang, Y., et al. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. International Journal of Cancer. [Link]
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Tite, T., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]
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Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers. [Link]
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ACS Omega. (2022). Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. [Link]
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Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]
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Biocompare. HDAC Assay Kits. [Link]
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Kiyokawa, S., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry. [Link]
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Christodoulou, M. S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]
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Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]
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Abdel-Aziz, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]
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ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
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National Center for Biotechnology Information. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. [Link]
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MDPI. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. [Link]
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ResearchGate. Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer | Request PDF. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in 2-(Aminomethyl)benzamide synthesis
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common issues encountered during the synthesis of this valuable compound. Here, we address specific challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound, and what are their primary advantages and disadvantages?
There are three primary, well-established routes for the synthesis of this compound. The selection of the optimal route often depends on the available starting materials, scale of the reaction, and tolerance for specific reagents.
| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Route 1: Reduction | 2-Cyanobenzamide | LiAlH₄ or Catalytic Hydrogenation (e.g., H₂/Pd-C) | High atom economy; direct conversion. | LiAlH₄ is highly reactive and requires strictly anhydrous conditions; catalytic hydrogenation can be sensitive to catalyst poisons.[1][2][3] |
| Route 2: Gabriel Synthesis | Phthalimide and a 2-(halomethyl)benzamide derivative | Potassium phthalimide, Hydrazine | Avoids over-alkylation, leading to cleaner product formation.[4][5] | Can involve harsh deprotection conditions; separation of the phthalhydrazide byproduct can be challenging.[6] |
| Route 3: From Isatoic Anhydride | Isatoic Anhydride and a suitable amine source | Amine in a polar aprotic solvent (e.g., DMF) | Good to excellent yields; mild reaction conditions.[7][8] | The required amine precursor may not be readily available. |
Troubleshooting Low Yield: A Symptom-Based Approach
Low yield is a frequent challenge in multi-step organic synthesis. Below, we dissect potential causes for diminished yields in the synthesis of this compound, categorized by the synthetic route.
Route 1: Reduction of 2-Cyanobenzamide
The reduction of the nitrile and amide functionalities in 2-cyanobenzamide is a common and efficient route. However, several factors can lead to a lower-than-expected yield.
Q2: I am attempting the reduction of 2-cyanobenzamide with Lithium Aluminum Hydride (LiAlH₄) and observing a low yield of the desired this compound. What are the likely causes?
Low yields in LiAlH₄ reductions are often traced back to the reagent's high reactivity and sensitivity to moisture.
-
Incomplete Reaction:
-
Insufficient LiAlH₄: Amide reduction requires two equivalents of the hydride reagent.[9] Ensure you are using a sufficient molar excess of LiAlH₄.
-
Poor Solubility: While THF is a preferred solvent for LAH, the reagent's solubility is limited. Ensure vigorous stirring to maintain a good suspension.[2]
-
Reaction Time/Temperature: These reactions are often run at reflux in an ethereal solvent to ensure completion.[1]
-
-
Side Reactions:
-
Hydrolysis of LiAlH₄: Lithium aluminum hydride reacts violently with water to produce hydrogen gas, rendering it inactive.[2] It is imperative to use anhydrous solvents and meticulously dried glassware.
-
Formation of Intermediates: The reduction of an amide proceeds through an iminium ion intermediate.[9] Incomplete reduction can lead to a complex mixture of products.
-
-
Workup Issues:
-
Product Loss: The workup for LiAlH₄ reactions typically involves a careful, sequential addition of water and base to quench the excess reagent and precipitate aluminum salts. Improper workup can lead to the formation of emulsions or co-precipitation of the product with the aluminum salts, making extraction difficult.
-
Troubleshooting Protocol for LiAlH₄ Reduction:
-
Drying of Glassware and Solvents: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Reagent Quality: Use a fresh, unopened container of LiAlH₄ or a recently purchased batch. Older, partially used containers may have been compromised by atmospheric moisture.
-
Controlled Addition: Add the 2-cyanobenzamide solution dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C to control the initial exothermic reaction, then allow the reaction to warm to room temperature and reflux to drive it to completion.
-
Optimized Workup: Follow a well-established workup procedure, such as the Fieser workup, to ensure efficient quenching and easy filtration of the aluminum salts.
Q3: My catalytic hydrogenation of 2-cyanobenzamide is sluggish or has failed completely. What should I investigate?
Catalytic hydrogenation is a powerful technique, but its success is highly dependent on the catalyst's activity and the reaction conditions.
-
Catalyst Inactivity:
-
Poisoning: The active sites of palladium catalysts can be blocked by various substances, including sulfur compounds, and even residual starting materials or byproducts from previous synthetic steps.[10]
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. It is always advisable to use a fresh batch of catalyst to rule out deactivation.[10]
-
Insufficient Loading: A typical catalyst loading for Pd/C is 5-10 mol% relative to the substrate.[10]
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: While a hydrogen balloon is often sufficient for simple reductions, some substrates may require higher pressures, necessitating the use of a Parr hydrogenator.[10]
-
Poor Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which will limit the reaction rate.[10]
-
Solvent Choice: Polar solvents like methanol or ethanol are generally good choices for catalytic hydrogenation.[3][11]
-
Troubleshooting Workflow for Catalytic Hydrogenation:
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Route 2: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines, but it is not without its potential pitfalls.[6][4][12]
Q4: I am performing a Gabriel synthesis to obtain this compound, but the final deprotection step with hydrazine is giving me a low yield and a difficult-to-purify product. What can I do?
The final step of the Gabriel synthesis, the liberation of the primary amine, is often the most challenging.
-
Incomplete Deprotection: The reaction with hydrazine to cleave the N-alkylphthalimide may not have gone to completion. This can be due to insufficient reaction time or temperature. Refluxing in ethanol is a common condition for this step.[13]
-
Difficult Purification: The phthalhydrazide byproduct can sometimes be challenging to separate from the desired amine product.[6]
-
Precipitation Issues: Phthalhydrazide should precipitate from the reaction mixture upon cooling, allowing for its removal by filtration. If it remains in solution, it can contaminate the final product.
-
Troubleshooting Protocol for Gabriel Synthesis Deprotection:
-
Ensure Complete Reaction: Monitor the reaction by TLC to ensure the complete consumption of the N-alkylphthalimide starting material. If the reaction stalls, consider increasing the reaction time or the amount of hydrazine.
-
Optimize Phthalhydrazide Precipitation: After the reaction is complete, cool the mixture thoroughly in an ice bath to maximize the precipitation of the phthalhydrazide.
-
Acid-Base Extraction: After filtering off the phthalhydrazide, the desired amine can be further purified by acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.
Visualizing the Gabriel Synthesis Pathway:
Caption: Key steps in the Gabriel synthesis of this compound.
General Troubleshooting for Benzamide Syntheses
Some challenges are common to many organic syntheses, including the preparation of this compound.
Q5: I am consistently losing a significant amount of product during the workup and purification steps. How can I minimize these losses?
Product loss during workup and purification is a common source of low yields.[14]
-
Inefficient Extraction: The product may have some solubility in the aqueous phase during extractions.[15] To mitigate this, perform multiple extractions with smaller volumes of the organic solvent.
-
Recrystallization Issues:
Troubleshooting Protocol for Workup and Purification:
-
Optimize Extractions: Perform at least three extractions with the organic solvent. Combine the organic layers and wash with brine to remove any dissolved water.
-
Refine Recrystallization:
-
Solvent Screening: Use TLC to screen for an appropriate recrystallization solvent or solvent system.
-
Minimize Solvent Volume: Add the hot solvent portion-wise until the crude product just dissolves.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[15]
-
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
JoVE. (2025, May 22). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 11.5: Synthesis of Amines. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
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Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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SlideShare. (n.d.). stereo chemistry of amines and gabriel phthalimide reaction with phthalimide synthesis. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydration and hydrolysis reactions of cyanamides. Retrieved from [Link]
-
Reddit. (2022, March 30). Failed Hydrogenation using H2 gas and Pd/C catalyst. Retrieved from [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Retrieved from [Link]
-
YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. Retrieved from [Link]
-
Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Retrieved from [Link]
-
PubMed. (n.d.). Study on the hydrolysis of 2-chlorobenzamide. Retrieved from [Link]
-
National Institutes of Health. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
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Frontiers. (2022, September 15). Optimizing reduced capture antibody conjugation to encoded hydrogel microparticles for enhanced multiplex immunoassays. Retrieved from [Link]
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ResearchGate. (2022, September 16). Optimizing reduced capture antibody conjugation to encoded hydrogel microparticles for enhanced multiplex immunoassays. Retrieved from [Link]
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Technical Support Center: Optimization of 2-(Aminomethyl)benzamide Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-(aminomethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you optimize your reaction conditions and achieve high-yield, high-purity results.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of this compound, particularly when utilizing the well-established Gabriel synthesis pathway.
Problem 1: Low Yield of 2-(Phthalimidomethyl)benzoyl Precursor
Question: I am attempting to synthesize the N-protected intermediate, 2-(phthalimidomethyl)benzoic acid or a related ester, via an SN2 reaction between potassium phthalimide and a 2-(halomethyl)benzoate, but my yields are consistently low. What are the likely causes and how can I improve this step?
Answer:
Low yields in this initial SN2 reaction are a common hurdle. The root cause often lies in a combination of factors related to the nucleophilicity of potassium phthalimide and the reaction conditions.
-
Causality: Potassium phthalimide, while a good nucleophile for forming primary amines, can be sterically hindered. The success of the SN2 reaction is highly dependent on the quality of your starting materials and the solvent system. Side reactions, such as elimination (E2) if using a secondary halide, or hydrolysis of the phthalimide or your starting halide, can also diminish the yield.
-
Step-by-Step Optimization:
-
Ensure Anhydrous Conditions: Phthalimide's N-H is acidic (pKa ≈ 8.3), and its deprotonation is typically achieved with a strong, non-nucleophilic base like potassium hydride (KH) or sodium hydride (NaH).[1] Any moisture will consume the base and can also hydrolyze your starting halide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice is Critical: A polar aprotic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) is generally preferred as it effectively solvates the potassium cation without solvating the phthalimide anion, thus enhancing its nucleophilicity.
-
Temperature Control: The SN2 reaction should be initiated at room temperature and may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote side reactions. We recommend monitoring the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Purity of Starting Materials: Verify the purity of your 2-(halomethyl)benzoate. Impurities can interfere with the reaction. If you are preparing this starting material yourself, ensure it is properly purified before use.
-
Problem 2: Incomplete Hydrazinolysis of the Phthalimide Protecting Group
Question: I have successfully synthesized my 2-(phthalimidomethyl)benzamide precursor, but the final deprotection step using hydrazine is sluggish and incomplete. How can I drive this reaction to completion?
Answer:
The cleavage of the phthalimide group with hydrazine is a crucial final step. Incomplete reaction is often due to suboptimal reaction conditions or insufficient reaction time.
-
Mechanistic Insight: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable five-membered phthalhydrazide ring, liberating the desired primary amine.[2] The stability of the phthalhydrazide byproduct is a strong thermodynamic driving force for this reaction.[2]
-
Troubleshooting Steps:
-
Solvent and Temperature: This reaction is typically performed in a protic solvent like ethanol or methanol to facilitate proton transfer. Refluxing the reaction mixture is standard practice to ensure a sufficient reaction rate.
-
Stoichiometry of Hydrazine: Use a slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Reaction Time: Hydrazinolysis can take several hours. Monitor the reaction progress by TLC. The disappearance of the starting phthalimide-protected compound and the appearance of the more polar amine product (which will have a lower Rf value) will indicate the reaction's progress.
-
Work-up Procedure: The phthalhydrazide byproduct is often insoluble in the reaction solvent and will precipitate out upon cooling. This precipitation helps to drive the equilibrium towards the products. Ensure the mixture is sufficiently cooled before filtering to maximize the removal of this byproduct.
-
Problem 3: Formation of an Unwanted Side Product, Phthalamic Acid
Question: During the hydrazinolysis step, I am observing the formation of a significant amount of a water-soluble impurity, which I suspect is a phthalamic acid derivative. Why is this happening and how can I prevent it?
Answer:
The formation of phthalamic acid derivatives indicates that the phthalimide ring is being cleaved by hydrolysis rather than by hydrazine.
-
Underlying Cause: This side reaction can occur if there is an excess of water present in your reaction mixture, especially under basic or acidic conditions if those are used as an alternative to hydrazine.[3] While hydrazine is the preferred reagent for this cleavage, alternative methods using strong acids or bases can be more prone to this side reaction.
-
Preventative Measures:
-
Use Anhydrous Solvents (if applicable): While the hydrazinolysis is often performed in ethanol, which contains some water, ensure that you are not introducing excessive amounts of water.
-
Optimize Hydrazine Addition: If you are observing this side product, ensure that hydrazine is the primary nucleophile available to react with the phthalimide.
-
Consider the Ing-Manske Procedure: If hydrazinolysis is consistently problematic, the Ing-Manske procedure, which involves refluxing with hydrazine in ethanol followed by the addition of concentrated HCl, can be an effective alternative for cleaving the phthalimide group and precipitating the phthalhydrazide as its hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: The Gabriel synthesis is a highly reliable and widely used method for preparing primary amines, including this compound.[3] This method effectively prevents the over-alkylation that can occur with direct amination methods. The general strategy involves the SN2 reaction of potassium phthalimide with a suitable 2-(halomethyl)benzoyl derivative, followed by the removal of the phthalimide protecting group with hydrazine.[1][4]
Q2: Why is the N-H bond of phthalimide acidic?
A2: The N-H bond in phthalimide is significantly more acidic (pKa ≈ 8.3) than that of a typical amine.[1] This is because the nitrogen atom is flanked by two electron-withdrawing carbonyl groups. The resulting conjugate base, the phthalimide anion, is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms and the nitrogen atom.[2] This resonance stabilization makes the removal of the proton much more favorable.
Q3: Can I use a secondary alkyl halide in the Gabriel synthesis to produce a secondary amine?
A3: The Gabriel synthesis is generally not effective for the synthesis of secondary amines from secondary alkyl halides. The phthalimide anion is a bulky nucleophile, and its reaction with a sterically hindered secondary alkyl halide is prone to elimination (E2) rather than substitution (SN2).[5] Therefore, this method is primarily limited to the synthesis of primary amines from methyl or primary alkyl halides.[1]
Q4: Are there alternative methods to hydrazine for cleaving the phthalimide group?
A4: Yes, while hydrazine is the most common reagent, the phthalimide group can also be cleaved under acidic or basic conditions.[3] Acidic hydrolysis, typically with a strong acid like HCl or H₂SO₄, can be effective but often requires harsh conditions and can lead to the formation of the protonated amine.[1] Basic hydrolysis, using a strong base like NaOH or KOH, is another option, but can also be sluggish. For many applications, hydrazinolysis offers a milder and more efficient alternative.
Data Presentation
Table 1: Recommended Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Solvent | Base | Temperature | Reaction Time | Typical Yield | Reference |
| Phthalimide Alkylation | Potassium Phthalimide, 2-(Bromomethyl)benzoyl derivative | DMF or DMSO | (KH or NaH for in situ generation) | Room Temp to 50°C | 4-12 hours | 70-90% | [1] |
| Hydrazinolysis | N-Substituted Phthalimide, Hydrazine Hydrate | Ethanol or Methanol | N/A | Reflux | 2-6 hours | 80-95% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Phthalimidomethyl)benzamide
This protocol assumes the starting material is 2-(bromomethyl)benzoyl chloride.
Materials:
-
2-(Bromomethyl)benzoyl chloride
-
Potassium phthalimide
-
Anhydrous Dimethylformamide (DMF)
-
Ammonia (aqueous solution or gas)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-(bromomethyl)benzoyl chloride (1.0 eq) in anhydrous DMF via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0°C.
-
Bubble ammonia gas through the solution or add a cooled aqueous ammonia solution dropwise to form the benzamide.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield crude 2-(phthalimidomethyl)benzamide.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Deprotection to form this compound
Materials:
-
2-(Phthalimidomethyl)benzamide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-(phthalimidomethyl)benzamide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours. A white precipitate of phthalhydrazide should form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Diagram 1: Gabriel Synthesis Pathway for this compound
Caption: Gabriel synthesis workflow for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Al-Masoudi, N. A. L., et al. (2020). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 25(23), 5643. [Link]
-
Ashenhurst, J. (2024). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
-
Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines. [Link]
Sources
Technical Support Center: Purification of Crude 2-(Aminomethyl)benzamide
Welcome to the technical support center for the purification of 2-(Aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing robust solutions.
Issue 1: My crude product contains acidic impurities, such as leftover benzoic acid derivatives from the synthesis.
Q: My initial purity analysis (TLC, ¹H NMR) shows the presence of a significant acidic impurity. What is the most efficient way to remove it before proceeding with other purification methods?
A: The most direct and efficient method for removing acidic impurities from a compound containing a basic handle, like the primary amine in this compound, is an acid-base extraction.[1][2][3]
Causality: The principle of acid-base extraction relies on the differential solubility of a compound in its neutral and ionized (salt) forms.[1][4] Your target compound possesses a basic aminomethyl group, which can be protonated by an acid to form a water-soluble ammonium salt. Conversely, acidic impurities (like a carboxylic acid) will remain in their neutral, organic-soluble form under acidic conditions but can be converted to a water-soluble carboxylate salt by a basic wash.
To remove an acidic impurity, you will perform a basic wash.
Recommended Protocol: Basic Wash Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] Using a strong base like sodium hydroxide (NaOH) should be avoided as it could potentially hydrolyze the amide bond.[1]
-
Separation: Shake the funnel gently at first (to avoid emulsion) and vent frequently. Allow the layers to separate fully. The deprotonated acidic impurity will move into the aqueous layer as its sodium salt, while your neutral product remains in the organic layer.
-
Isolation: Drain the aqueous layer. Repeat the wash if necessary. Finally, wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to recover the purified product.[2][3]
Issue 2: Recrystallization attempts result in an oil or no crystal formation.
Q: I've attempted to recrystallize my crude this compound, but the compound either "oils out" upon cooling or fails to precipitate at all. What steps can I take to achieve good crystal formation?
A: This is a common challenge in crystallization and typically points to issues with solvent choice, supersaturation levels, or the presence of impurities that inhibit crystal lattice formation.[6]
Causality: Successful recrystallization requires a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[6] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. Failure to crystallize often means the compound is too soluble even at low temperatures or that the solution is not sufficiently concentrated.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Single Solvent: If your compound is too soluble in a solvent like ethanol or methanol even when cold, try a less polar solvent. Perform small-scale solubility tests with various solvents.[7]
-
Mixed Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., water or hexanes) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[8] For benzamide derivatives, ethanol/water or isopropanol/water systems are often effective.[7]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" acts as a template for further crystallization.
-
Slow Cooling: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes oiling out. Allow the solution to cool slowly to room temperature first, then move it to a refrigerator, and finally to an ice bath to maximize recovery.[9]
-
| Solvent | Boiling Point (°C) | Characteristics |
| Ethanol | 78 | Good general-purpose solvent for polar compounds; often used with water as an anti-solvent.[7] |
| Isopropanol | 82 | Similar to ethanol, can provide excellent crystal formation.[7] |
| Water | 100 | Good for polar compounds, but this compound may be too soluble. Best used as an anti-solvent.[7][8] |
| Ethyl Acetate | 77 | A moderately polar solvent, effective for removing non-polar impurities.[7] |
| Acetonitrile | 82 | A useful alternative to alcohols.[7] |
| Table 1: Common Solvents for Recrystallization of Benzamide Derivatives. |
Issue 3: Column chromatography gives poor separation or low recovery.
Q: After running a silica gel column, my fractions are still impure, showing co-elution of my product with an impurity on TLC. What can I do to improve the separation?
A: Poor separation in column chromatography is typically due to an improperly chosen mobile phase, incorrect column packing, or strong interactions between your compound and the stationary phase.[10]
Causality: The primary amine in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and potential loss of product on the column. Co-elution occurs when the polarity of the eluent is not optimized to create a sufficient difference in the retention factors (Rf) of the product and impurities.
Workflow for Optimizing Column Chromatography
Caption: Workflow for troubleshooting column chromatography.
Optimization Strategies:
-
Mobile Phase Modification:
-
Deactivate Silica: To mitigate peak tailing caused by the basic amine, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system.[10] This competitively binds to the acidic sites on the silica gel.
-
Change Solvent System: If hexane/ethyl acetate does not provide adequate separation, switch to a different system. Dichloromethane/methanol is a common alternative that offers different selectivity.[10]
-
-
Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative to silica gel. Alumina (basic or neutral) can be a good choice for purifying basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase could be effective.[7]
-
Proper Sample Loading: Always dissolve your crude product in a minimal amount of solvent (preferably the eluent itself) before loading it onto the column. If solubility is low, dissolve it in a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder, which can then be carefully added to the top of the column.[10] This "dry loading" technique prevents band broadening and improves separation.
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for a moderately pure crude sample of this compound?
A1: For a solid compound that is already moderately pure, recrystallization is an excellent and highly efficient first step.[7] It is faster, requires less solvent and materials than chromatography, and is very effective at removing small amounts of impurities with different solubility profiles.
Q2: How can I effectively separate this compound from its unreacted starting materials or non-polar byproducts?
A2: This is an ideal scenario for acid-base extraction. Since your product has a basic amine, you can separate it from neutral/non-polar compounds using the following workflow.
Caption: Acid-base extraction workflow for product isolation.
This process works by protonating the basic aminomethyl group with an acid (like dilute HCl), which converts the product into its water-soluble ammonium salt.[3] The neutral starting materials and non-polar byproducts will remain in the organic layer. After separating the layers, the aqueous layer is basified to neutralize the ammonium salt, causing the pure, neutral product to precipitate out of the solution, where it can be collected by filtration.[2]
Q3: How do I definitively assess the purity of my final product?
A3: Relying on a single analytical technique is often insufficient. A combination of methods is recommended to confirm both purity and structural identity.[10]
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot in several different solvent systems is a strong indicator of purity.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak is desired.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and can reveal the presence of impurities that may not be visible by other methods.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
References
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem Technical Support.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
- BenchChem. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem Technical Support.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Scribd. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- MedSchoolCoach. (2020).
- University of California, Irvine. (n.d.). Liquid/liquid Extraction.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(Aminomethyl)benzamide Synthesis
Welcome to the dedicated technical support center for the synthesis and purification of 2-(Aminomethyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, we address common challenges and provide in-depth, field-tested solutions to enhance the purity and yield of your synthesis. Our guidance is grounded in established chemical principles and supported by authoritative literature to ensure you can trust the methodologies presented.
Troubleshooting Guide: Common Issues in this compound Purification
This section directly addresses specific experimental hurdles. Each question represents a common problem encountered in the lab, followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Question 1: "My ¹H NMR spectrum shows a persistent singlet at ~8.1 ppm and a broad singlet around ~7.5 ppm, which do not correspond to my product. What are these impurities and how can I remove them?"
Answer:
These signals are characteristic of phthalimide and phthalic acid, respectively. Phthalimide can be a starting material or an intermediate in certain synthetic routes, while phthalic acid can form if the benzamide moiety undergoes hydrolysis under harsh acidic or basic conditions during workup or purification.
Causality:
-
Phthalimide Impurity: If your synthesis involves the Gabriel synthesis pathway, incomplete deprotection of a phthalimide intermediate is a common source.
-
Phthalic Acid Impurity: The amide bond in this compound is susceptible to hydrolysis, especially if exposed to strong aqueous acid or base at elevated temperatures for extended periods.
Troubleshooting Protocol: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Phthalic acid, being acidic, will be deprotonated to form a water-soluble carboxylate salt and partition into the aqueous layer.
-
Separation: Carefully separate the aqueous layer. Repeat the wash 2-3 times to ensure complete removal of the acidic impurity.
-
Aqueous Acid Wash: To remove any unreacted basic starting materials or by-products, wash the organic layer with a dilute (e.g., 1 M) solution of hydrochloric acid (HCl). Your product, this compound, will be protonated and move into the aqueous layer.
-
Isolation of Product: Collect the acidic aqueous layer containing your protonated product. Cool it in an ice bath and slowly basify with a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is >10. Your purified this compound will precipitate out of the solution.
-
Final Steps: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Question 2: "My yield drops significantly after recrystallization, and the final product still shows minor impurities. What is the optimal recrystallization strategy for this compound?"
Answer:
A significant yield loss during recrystallization often points to a suboptimal solvent system, where the product is either too soluble at low temperatures or not soluble enough at high temperatures. The key is to find a solvent or solvent pair that meets the criteria outlined in established crystallization principles.
Expert Recommendation:
For this compound, a mixed solvent system often provides the best balance of solubility and selectivity for achieving high purity and recovery. A common and effective system is Isopropanol/Water .
Protocol for Optimal Recrystallization:
-
Dissolution: In a flask, add the minimum amount of hot isopropanol required to fully dissolve your crude product. Maintain the temperature near the boiling point of isopropanol.
-
Induce Supersaturation: While the solution is still hot, add hot deionized water dropwise until you observe persistent cloudiness (the point of supersaturation).
-
Re-dissolution: Add a few more drops of hot isopropanol until the solution becomes clear again. This ensures you are at the ideal starting point for crystallization.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol/water mixture, and dry under vacuum.
Data Summary: Solvent System Comparison
| Solvent System | Purity Achieved (Typical) | Recovery Rate (Typical) | Notes |
| Isopropanol/Water | >99.5% | 85-95% | Excellent for removing polar and non-polar impurities. |
| Ethanol | 98-99% | 70-80% | Good, but product has higher solubility at low temps. |
| Water | >99% | 60-75% | High product loss due to significant solubility. |
| Toluene | 97-98% | 80-90% | Better for removing non-polar impurities. |
Frequently Asked Questions (FAQs)
What are the most critical process parameters to control during the synthesis of this compound to ensure high purity?
Controlling temperature, reaction time, and stoichiometry are paramount. For instance, in syntheses involving the reduction of 2-cyanobenzamide, over-reduction can lead to the formation of 2-(aminomethyl)benzyl alcohol. Careful monitoring of the reaction progress by TLC or LC-MS is essential to quench the reaction at the optimal time.
Which analytical techniques are most suitable for determining the purity of this compound?
A combination of techniques is recommended for a comprehensive purity profile:
-
¹H NMR and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities.
-
HPLC-UV: The primary method for quantitative purity assessment. A standard method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid.
-
LC-MS: Essential for identifying unknown impurities by providing mass-to-charge ratio data.
-
DSC (Differential Scanning Calorimetry): Can indicate purity by measuring the melting point and the breadth of the melting endotherm. A sharp melting point is indicative of high purity.
Visualized Workflows
Decision Tree for Impurity Identification and Removal
This diagram outlines a logical workflow for diagnosing and addressing common purity issues encountered during the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting impurities.
References
Technical Support Center: Characterization of 2-(Aminomethyl)benzamide
Welcome to the technical support center for the analytical characterization of 2-(Aminomethyl)benzamide. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with this molecule. Drawing from established analytical principles and field-proven insights, this document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the integrity and reproducibility of your experimental results.
Introduction to the Challenges
This compound is a bifunctional molecule containing a primary benzylic amine and a primary benzamide. This unique structure presents several analytical challenges:
-
pH-Dependent Behavior: The basicity of the aminomethyl group (pKa ~9-10) and the weakly acidic nature of the amide proton mean that the molecule's ionization state is highly dependent on pH. This significantly impacts chromatographic retention and peak shape.
-
Potential for Polymorphism: Like many benzamide derivatives, this compound may exist in multiple crystalline forms (polymorphs), each with different physical properties, including solubility and melting point.[1][2]
-
Chromatographic Peak Tailing: The primary amine can interact with residual silanol groups on silica-based HPLC columns, leading to significant peak tailing and poor quantification.[3][4][5]
-
Chemical Stability: The molecule is susceptible to degradation, particularly through oxidation of the aminomethyl group and hydrolysis of the amide bond under certain conditions.
This guide will address these challenges systematically, providing both the "how" and the "why" behind the recommended analytical strategies.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Q1: My HPLC peak for this compound is tailing significantly. What is the cause and how can I fix it?
A1: Peak tailing for this compound is almost certainly due to secondary interactions between the basic aminomethyl group and acidic, ionized silanol groups on the surface of the silica-based stationary phase.[6][7] This interaction provides a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Q2: My retention time for this compound is drifting between injections. What should I check?
A2: Retention time instability is typically caused by a lack of equilibrium in the HPLC system or changes in the mobile phase composition.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. If you are preparing the mobile phase by mixing solvents manually, ensure the measurements are precise. For buffered mobile phases, always adjust the pH of the aqueous portion before adding the organic solvent.[8]
-
Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. Degas the mobile phase adequately to prevent bubble formation in the pump.[4]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention.
Q3: I see an unexpected peak in my chromatogram when analyzing a supposedly pure sample. What could it be?
A3: An unexpected peak could be a synthesis-related impurity, a degradation product, or a system artifact.
-
Synthesis Impurities: Common impurities from the synthesis of this compound (e.g., from the reduction of 2-cyanobenzamide) could include unreacted starting material or the corresponding carboxylic acid (2-(aminomethyl)benzoic acid) if hydrolysis has occurred.[9][10]
-
Degradation Products: The compound can degrade under stress conditions. Forced degradation studies (see Part 2) can help identify potential degradation products. A common degradation pathway is the oxidation of the benzylamine to an imine or aldehyde.
-
System Peaks/Artifacts: These can arise from the injection solvent, mobile phase contaminants, or carryover from a previous injection. Inject a blank (your sample solvent) to rule this out.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: What is the best deuterated solvent for ¹H NMR analysis of this compound?
A1: The choice of solvent depends on sample solubility and the need to observe exchangeable protons (NH and NH₂).
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): This is the most recommended solvent. It is an excellent solvent for this compound and, being aprotic, it allows for the observation of the exchangeable amide (CONH₂) and amine (CH₂NH₂) protons as distinct, often broad, signals.[11][12]
-
CDCl₃ (Deuterated Chloroform): While the compound may have some solubility in chloroform, the exchangeable protons may broaden or exchange with trace acidic impurities, making them difficult to observe or interpret.
-
D₂O (Deuterium Oxide): Using D₂O will result in the rapid exchange of the amide and amine protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment to confirm the identity of these peaks.
Q2: My NMR sample has poor resolution and broad peaks. How can I improve it?
A2: Poor resolution in NMR is often due to sample preparation issues.
-
Filter Your Sample: The solution must be free of any particulate matter.[13] Use a pipette with a small cotton or glass wool plug to filter the solution directly into the NMR tube. Solid particles disrupt the magnetic field homogeneity.
-
Check Sample Concentration: An overly concentrated sample can lead to increased viscosity, which results in broader lines. For a typical small molecule on a 400-500 MHz instrument, a concentration of 5-15 mg in 0.6-0.7 mL of solvent is usually sufficient for ¹H NMR.[13]
-
Avoid Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause severe line broadening. Ensure your glassware is scrupulously clean.
Mass Spectrometry (MS)
Q1: What are the expected key fragments for this compound in Electron Ionization (EI) Mass Spectrometry?
A1: The fragmentation pattern will be driven by the stability of the resulting ions. The primary cleavage is expected to be the loss of the amino group from the benzylic position, which is a characteristic fragmentation for benzylamines.[14][15]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Rationale for Formation |
| 150 | [M]⁺• | Molecular Ion |
| 133 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 132 | [M - H₂O]⁺• | Loss of water, potentially through rearrangement. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, formed by cleavage of the aminomethyl group. A very common and stable fragment for benzamides.[16] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of carbon monoxide (CO) from the benzoyl cation.[16] |
Thermal Analysis & Polymorphism
Q1: I have two batches of this compound with different melting points. What does this signify?
A1: A difference in melting points strongly suggests the presence of polymorphism.[1][17] this compound may crystallize in different solid-state forms, each having a unique crystal lattice and, consequently, a distinct melting point. It could also indicate the presence of a solvate or hydrate.
Recommended Action: Characterize both batches using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
DSC will confirm the different melting endotherms and may reveal other thermal events like solid-solid transitions between polymorphs.
-
PXRD will provide a definitive fingerprint of the crystal structure. Different polymorphs will have distinct diffraction patterns.[17]
Part 2: Experimental Protocols & Methodologies
These protocols are designed to be self-validating, incorporating system suitability checks to ensure data integrity.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with UV/PDA Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: 225 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 22.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
Rationale for Method Choices:
-
C18 Column: Provides good hydrophobic retention for the aromatic ring.
-
0.1% Formic Acid (pH ~2.7): This is the most critical parameter. At this low pH, the aminomethyl group is fully protonated (-NH₃⁺) and the residual silanol groups on the column are non-ionized (-SiOH), which significantly minimizes peak tailing.[8][18]
-
Gradient Elution: Necessary to elute any more hydrophobic degradation products that may form.
System Suitability:
-
Standard Preparation: Prepare a working standard of this compound at ~0.1 mg/mL in mobile phase A.
-
Procedure: Make five replicate injections of the working standard.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Forced Degradation Study Protocol (to validate stability-indicating nature): Prepare solutions of the analyte (~1 mg/mL) and expose them to the following conditions:[19]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours. Analyze all stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.
Protocol 2: ¹H NMR Characterization
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
-
Sample Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of DMSO-d₆. Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[11][13]
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
-
Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~7.9-7.2 (m, 4H): Aromatic protons (Ar-H).
-
~7.5 (br s, 1H) & ~7.3 (br s, 1H): Amide protons (CONH₂). These are broad and may exchange.
-
~3.8 (s, 2H): Methylene protons (Ar-CH₂).
-
~2.5-3.0 (br s, 2H): Amine protons (NH₂). This signal is often very broad and its position can vary depending on concentration and water content.
Protocol 3: DSC for Thermal Analysis
This protocol is designed to determine the melting point and assess for polymorphism.
Caption: Workflow for DSC analysis.
Causality and Interpretation:
-
Heating Rate (10 °C/min): This is a standard heating rate that provides a good balance between resolution and sensitivity.[2]
-
Nitrogen Purge: An inert atmosphere prevents oxidative degradation of the sample during heating.
-
Hermetic Seal: Prevents loss of sample due to sublimation before melting.
-
Interpretation: A sharp endotherm corresponds to the melting of a crystalline solid. If multiple endotherms or exotherms (recrystallization events) are observed before the final melt, it is strong evidence of polymorphism.
References
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. [Link]
-
Sierra-Zenteno, A., Galán-Vidal, C. A., & Tapia-Benavides, R. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Revista de la Sociedad Química de México, 46(2), 133-138. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Sparkman, O. D., et al. (2000). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 11(10), 857-865. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]
-
Audisio, D., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 19(14), 1893-1900. [Link]
-
Sierra-Zenteno, A., Galán-Vidal, C. A., & Tapia-Benavides, R. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. ResearchGate. [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.. [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
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Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2005). ResearchGate. [Link]
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Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Knauer. [Link]
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Emmerling, F., & Emmerling, A. (2016). Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs by Seeding. ChemSusChem, 9(21), 3041-3044. [Link]
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Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs by Seeding. (2016). Europe PMC. [Link]
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Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Biotage. [Link]
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Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2015). ResearchGate. [Link]
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Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]
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Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]
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Polymorphs of N-[2-(Hydroxymethyl)phenyl]benzamide: Structural Characterization and Analysis of Molecule···Molecule Interactions by Means of Atom−Atom Potentials and DFT. (2011). ACS Figshare. [Link]
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Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs by Seeding. (2016). ResearchGate. [Link]
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Cherniy, S., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Diseases and Medicinal Plants, 3(2), 22. [Link]
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Synthesis and stability of strongly acidic benzamide derivatives. (2015). ResearchGate. [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
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Al-Omair, M. A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(9), 15636-15653. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. [Link]
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Application of hplc method for investigation of stability of new benzimidazole derivatives. (2010). ResearchGate. [Link]
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Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). MDPI. [Link]
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Abraham, R. J., & Reid, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(8), 433-443. [Link]
- Production process of aminomethyl group-containing benzamide compound. (2007).
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Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020). ResearchGate. [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2016). MDPI. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2015). ResearchGate. [Link]
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Ho, K. K., et al. (2004). 2-(Aminomethyl)-benzamide-based Glycine Transporter type-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 545-548. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]
-
Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube. [Link]
- Novel chiral selectors and stationary phases for separating enantiomer mixtures. (2012).
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Abraham, R. J., & Reid, M. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(4), 395-404. [Link]
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Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (2018). Royal Society of Chemistry. [Link]
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Technical Support Center: Long-Term Storage and Stability of 2-(Aminomethyl)benzamide
An in-depth technical guide created by a Senior Application Scientist.
Welcome to the technical support center for 2-(Aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research chemical. As a bifunctional molecule containing both a primary amine and a primary amide, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and best laboratory practices.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section addresses specific problems you may encounter after storing this compound. Each entry details the likely chemical causes and provides actionable solutions.
Issue 1: The crystalline white powder has developed a yellow or brown tint.
-
Probable Cause: This is a classic indicator of oxidation. The primary aminomethyl group is susceptible to atmospheric oxidation, which can form colored impurities. This process can be accelerated by exposure to light, heat, and trace metal contaminants.
-
Recommended Actions:
-
Assess Purity: Before further use, verify the compound's purity using an appropriate analytical method, such as HPLC or LC-MS, to quantify the extent of degradation.
-
Implement Inert Atmosphere Storage: For future storage, always handle and store the compound under an inert atmosphere. This is the most effective way to prevent oxidation.
-
Use Amber Vials: Protect the compound from light by storing it in amber glass vials or by wrapping clear vials in aluminum foil.
-
Evaluate Storage Temperature: While room temperature storage (10°C - 25°C) is sometimes cited[1], storing at a reduced temperature (2-8°C) can slow the rate of oxidative degradation.[2]
-
Issue 2: Post-storage analysis (HPLC, LC-MS) shows a new peak corresponding to 2-carboxybenzylamine.
-
Probable Cause: The appearance of 2-carboxybenzylamine indicates hydrolysis of the primary amide group. This reaction is typically mediated by moisture and can be catalyzed by acidic or basic conditions. While amides are generally stable, long-term storage in a non-anhydrous environment can lead to measurable hydrolysis.
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Store the compound in a desiccator, preferably under vacuum or with a high-quality desiccant (e.g., Drierite). Ensure the container seal is airtight. Polyethylene or polypropylene containers are recommended.[3]
-
Use a Tightly Sealed Container: Use vials with PTFE-lined caps to provide a superior barrier against moisture ingress compared to standard caps.
-
Control the Headspace: For long-term storage, subdivide the material into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture each time the container is opened.
-
Issue 3: The compound's solubility has changed, or it fails to dissolve completely in a previously effective solvent.
-
Probable Cause: This issue can stem from several factors:
-
Formation of Insoluble Impurities: The degradation products (e.g., polymers from oxidation) may have different solubility profiles than the parent compound.
-
Polymorphism: Changes in the crystalline structure of the compound during storage can affect its dissolution rate and solubility.
-
Salt Formation: If exposed to acidic vapors (e.g., HCl from other lab reagents), the basic amine group can form a salt, altering its solubility characteristics.
-
-
Recommended Actions:
-
Re-characterize the Material: Confirm the material's identity and purity via HPLC and Mass Spectrometry. Consider using Differential Scanning Calorimetry (DSC) to check for changes in the melting point, which could indicate impurity or a polymorphic change.[]
-
Isolate from Incompatible Materials: Store this compound away from acidic or oxidizing materials.[5] A dedicated, well-ventilated storage cabinet is ideal.
-
Purification: If the impurity level is significant, purification by recrystallization may be necessary. A trial-and-error approach with different solvent systems would be required to isolate the pure compound.
-
Visual Guide 1: Troubleshooting Workflow
This diagram outlines the decision-making process when encountering potential degradation of your this compound sample.
Caption: Troubleshooting workflow for this compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability over months or years, store the compound at 2-8°C , under a dry, inert atmosphere (Nitrogen or Argon) , and protected from light in a tightly sealed, amber glass vial with a PTFE-lined cap.[2]
Q2: Can I store this compound in a standard freezer (-20°C)?
While lower temperatures generally slow degradation, freezing is not recommended unless you can guarantee the exclusion of moisture. Freeze-thaw cycles can introduce moisture condensation, potentially accelerating hydrolysis. Storage at 2-8°C is a safer and more effective strategy.
Q3: What materials should I avoid for containers and handling?
Avoid reactive plastics and containers with poor seals. Use high-quality polyethylene or polypropylene containers for short-term needs.[3] For spatulas, use stainless steel or nickel; avoid reactive metals like copper or brass which can catalyze oxidation.
Q4: How can I check the purity of my compound upon receipt and after storage?
High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for routine purity checks. For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the compound's structural integrity.
Q5: What are the primary chemical groups at risk of degradation?
The two primary sites of reactivity are the aminomethyl group and the benzamide group.
-
Aminomethyl Group: A primary benzylic amine that is susceptible to oxidation.
-
Benzamide Group: An amide that can undergo slow hydrolysis in the presence of water.
The stability of the compound depends on protecting both of these functional groups.
Data & Protocols
Table 1: Storage Condition Guidelines and Risk Assessment
| Parameter | Optimal Condition | Acceptable (Short-Term) | High-Risk Condition | Consequence of High-Risk Storage |
| Temperature | 2-8°C[2] | 10-25°C (Room Temp)[1] | >30°C or frequent freeze-thaw | Increased rate of all degradation pathways. |
| Atmosphere | Dry Nitrogen or Argon | Air (in tightly sealed vial) | Open to ambient air | Rapid oxidation of the amine group. |
| Moisture | In a desiccator (<30% RH) | Standard lab environment | High humidity (>60% RH) | Hydrolysis of the amide group. |
| Light | In the dark (Amber vial) | Diffuse lab light | Direct sunlight or UV light | Photo-oxidation and degradation. |
| Container | Glass vial, PTFE-lined cap | Polypropylene tube[3] | Poorly sealed container | Contamination, moisture and air ingress. |
Protocol: Preparing this compound for Optimal Long-Term Storage
-
Initial Quality Control: Upon receipt, run a baseline purity analysis (e.g., HPLC) to confirm the initial quality. This serves as a reference point (t=0) for future stability checks.
-
Select Appropriate Vials: Choose amber glass vials with screw caps containing chemically inert PTFE liners. Calculate the number of vials needed to aliquot the compound into typical use quantities to avoid repeatedly opening the main stock.
-
Drying (Optional but Recommended): If the compound has been exposed to ambient air, dry it under a vacuum at room temperature for 4-6 hours to remove adsorbed moisture.
-
Aliquot in a Controlled Environment: If possible, handle and aliquot the compound inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is unavailable, work quickly in a low-humidity environment.
-
Inert Gas Purge: Place the aliquoted, unsealed vials into a desiccator chamber. Evacuate the chamber with a vacuum pump and backfill with dry nitrogen or argon gas. Repeat this cycle 3-5 times to ensure the removal of all atmospheric oxygen and moisture.
-
Seal and Label: While in the inert environment (or immediately after the final backfill), tightly seal the vials. Label each vial clearly with the compound name, batch number, date of storage, and storage conditions (e.g., "Store at 2-8°C under N2").
-
Final Storage: Place the labeled vials into the designated 2-8°C storage location, away from incompatible chemicals like strong acids or oxidizers.[5]
Visual Guide 2: Potential Degradation Pathways
This diagram illustrates the primary chemical transformations that can occur during improper storage.
Caption: Primary degradation pathways for this compound.
References
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Retrieved from [Link]
-
le ch204.pdf - NCERT. (n.d.). Retrieved from [Link]
-
Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394–3403. Retrieved from [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Amide Coupling of 2-(Aminomethyl)benzamide with Carboxylic Acids
Welcome to the technical support center for the optimization of amide coupling reactions involving 2-(aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of benzamide derivatives, which are key scaffolds in many pharmaceutical agents, including PARP inhibitors.[1][2][3] This resource aims to deliver expert insights and practical solutions to common challenges in these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for the reaction of this compound with carboxylic acids?
The choice of coupling reagent is a critical parameter that influences reaction efficiency, yield, and the purity of the final product.[4] For the coupling of this compound, several classes of reagents are commonly employed:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are cost-effective options for simple substrates.[5][6] However, they can lead to the formation of N-acylurea byproducts, which can complicate purification.[7] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress this side reaction and minimize racemization if the carboxylic acid has a chiral center.[6][7][8]
-
Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more efficient for challenging couplings, including those with sterically hindered substrates or electron-deficient amines.[6][9][10] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[8][11]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective and are known for generating fewer side reactions compared to some uronium salts.[10][12]
Q2: What is the optimal solvent for this coupling reaction?
Traditionally, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) have been the go-to choices for amide coupling reactions.[13][14][15] They generally offer good solubility for the reactants and reagents. However, due to environmental and safety concerns, greener alternatives are being explored.[16][17] Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (EtOAc), and Dimethyl carbonate (DMC) can be suitable replacements for DCM and DMF in many cases.[14] The choice of solvent can impact reaction kinetics and solubility, so it may need to be optimized for specific substrates.[18]
Q3: What role does the base play, and which one should I choose?
A non-nucleophilic organic base is crucial for neutralizing the acid generated during the reaction and for facilitating the deprotonation of the amine.[5] A common choice is N,N-Diisopropylethylamine (DIPEA) due to its steric bulk, which minimizes its potential for acting as a nucleophile.[9][11] Other bases like triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[11][19] The amount of base is critical; typically, 2-3 equivalents are used to ensure the reaction medium remains basic.[19]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring the reaction's progress.[9] TLC provides a quick and straightforward way to visualize the consumption of starting materials and the formation of the product. LC-MS offers more definitive information by confirming the mass of the product and providing a more accurate assessment of the reaction's completion.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound and provides systematic solutions.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[20]
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Carboxylic Acid Activation | The chosen coupling reagent may not be potent enough for your specific substrates, especially with sterically hindered acids.[20] The reagent may have also degraded due to improper storage. | Consider switching to a more powerful reagent like HATU or COMU for challenging couplings.[20] Ensure coupling reagents are fresh and have been stored under anhydrous conditions.[20] |
| Hydrolysis of Activated Intermediate | The activated carboxylic acid is highly susceptible to hydrolysis if water is present in the reaction mixture, reverting it to the starting carboxylic acid.[19][20] | Use anhydrous solvents and reagents.[5][19] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[20] |
| Poor Solubility of Reactants | If the carboxylic acid or this compound has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.[18][21] | Try a different solvent or a solvent mixture. For instance, if DMF is problematic, consider alternatives like 2-MeTHF or NMP.[14][17] Gentle heating may also improve solubility, but monitor for potential side reactions.[21] |
| Incorrect Stoichiometry or Order of Addition | The ratio of reactants is crucial. An excess of one reactant may not always drive the reaction to completion and can complicate purification. The order of addition can also impact the outcome. | A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid (e.g., 1:1.1:1.2 of Acid:Amine:Coupling Reagent).[20] For many reagents like HATU, pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine is the most effective method.[20] |
Issue 2: Formation of Significant Byproducts
The presence of impurities can complicate purification and reduce the overall yield.
| Potential Cause | Explanation | Recommended Solution |
| N-Acylurea Formation (with Carbodiimides) | The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[12] | Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives trap the O-acylisourea intermediate to form a more reactive activated ester, which is less prone to rearrangement.[7][8] |
| Racemization of Chiral Carboxylic Acids | If the carboxylic acid has a stereocenter at the α-position, it can be susceptible to racemization under basic conditions, especially with over-activation.[22][23] | Use a milder coupling reagent known for low racemization, such as HATU or COMU.[24] The use of additives like HOBt or HOAt also helps to suppress racemization.[12] Some newer ynamide-based coupling reagents have also been shown to be effective in preventing racemization.[25][26] |
| Dimerization or Polymerization | If the carboxylic acid contains a reactive functional group, it could potentially self-react under the coupling conditions. | Consider protecting the reactive functional group on the carboxylic acid before the coupling reaction. |
Issue 3: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Explanation | Recommended Solution |
| Removal of Water-Soluble Byproducts | Coupling reagents and their byproducts (e.g., dicyclohexylurea from DCC, HOBt) need to be effectively removed.[8] | An aqueous workup is typically performed. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts. Washing with a base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts.[5] If a water-soluble carbodiimide like EDC is used, the urea byproduct can be removed with an aqueous wash.[7] |
| Co-elution during Chromatography | The product and impurities may have similar polarities, making separation by column chromatography difficult.[27] | Optimize the solvent system for column chromatography. A gradual gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[28] If silica gel chromatography is problematic, consider reverse-phase chromatography.[29] |
| Product is an Oil Instead of a Solid | The presence of impurities can sometimes prevent the product from crystallizing.[7] | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] If the product is inherently an oil, purification will rely heavily on chromatography. |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol provides a standard method for amide bond formation using EDC and HOBt.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Amine Addition: Add this compound (1.1 equivalents) to the solution. If using the hydrochloride salt of the amine, add a non-nucleophilic base such as DIPEA (2.5 equivalents).
-
Coupling Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 equivalents) portion-wise to the stirred reaction mixture.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[5] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: General Procedure for HATU Coupling
This protocol is recommended for more challenging couplings where higher reactivity is required.
-
Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 equivalents) followed by DIPEA (2-3 equivalents). Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[20]
-
Amine Addition: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are often complete within a few hours.
-
Workup and Purification: Follow the same workup, isolation, and purification procedures as described in Protocol 1.
Visualizing the Workflow
General Amide Coupling Workflow
Caption: Decision tree for troubleshooting low reaction yields.
References
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. DOI:10.1039/C2GC36900A.
- Ballerini, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
- MacMillan, D., et al. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
- BenchChem Technical Support Team. (2025). How to overcome common problems in Benzamide synthesis? BenchChem.
- Ballerini, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
- Kim, H. Y., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Molecules.
- Aapptec Peptides. Coupling Reagents.
- BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PubMed Central.
- BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides.
- BenchChem Technical Support Team. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
- Kim, H. Y., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors.
- BenchChem. (2025). Optimizing reaction conditions for coupling to carboxylic acids.
- BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
- BenchChem. (2025).
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Xu, S., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. PubMed Central.
- Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't.
- BenchChem. (2025). Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
- BenchChem. (2025).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2022). Organic & Biomolecular Chemistry.
- What is the best technique for amide purification? (2020).
- Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? (2021).
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- 29. researchgate.net [researchgate.net]
Preventing dimer formation during 2-(Aminomethyl)benzamide synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of this bifunctional molecule, with a primary focus on the prevention of dimer formation.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, possessing both a nucleophilic primary amine and a primary amide.[1] This bifunctionality, however, presents a significant synthetic challenge: the propensity for self-condensation, leading to the formation of dimeric and potentially oligomeric impurities. This guide provides a comprehensive overview of the likely mechanisms of dimer formation and offers practical, field-proven strategies to mitigate these side reactions, ensuring a high yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely structures of the dimers formed during the synthesis of this compound?
While the specific dimer structure can depend on the reaction conditions, two primary structures are plausible: a linear dimer and a cyclic dimer .
-
Linear Dimer: This forms through an intermolecular amide bond formation, where the primary amine of one molecule of this compound attacks the activated carbonyl group of another.
-
Cyclic Dimer (Diketopiperazine analog): This is an eight-membered ring that can form through the intermolecular condensation of two molecules of this compound.
Q2: What is the primary mechanism leading to dimer formation?
Dimer formation is a result of the inherent reactivity of the two functional groups within the this compound molecule. The primary amine is a potent nucleophile, while the benzamide, especially if activated (e.g., as an acyl chloride or activated ester), is an electrophile.
The most probable mechanism is an intermolecular nucleophilic acyl substitution , where the aminomethyl group of one molecule attacks the carbonyl carbon of another. This can be exacerbated by:
-
High concentrations: Increased proximity of molecules favors intermolecular reactions.
-
Elevated temperatures: Provides the activation energy for the self-condensation reaction.
-
Presence of activating agents: Reagents used to form the amide bond in the primary synthesis can also activate the benzamide for nucleophilic attack by another molecule.
-
Unfavorable pH: Both acidic and basic conditions can influence the reactivity of the amine and amide groups, potentially favoring dimerization.[2][3]
Q3: What are the common synthetic routes to this compound, and how do they influence dimer formation?
Two common synthetic pathways are:
-
Ammonolysis of Phthalide: This route involves the ring-opening of phthalide with ammonia. While seemingly straightforward, elevated temperatures and pressures can promote side reactions, including dimerization of the product.
-
Hydrolysis of 2-Cyanobenzylamine: This method involves the conversion of the nitrile group to a primary amide. The conditions for nitrile hydrolysis (acidic or basic) can potentially lead to dimer formation if the reaction is not carefully controlled.[4]
In both routes, the final product contains both a nucleophilic amine and an amide, making it susceptible to dimerization during workup and purification if not handled correctly.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.
Problem 1: My final product shows a significant amount of a higher molecular weight impurity, likely a dimer, as confirmed by LC-MS.
Cause: This is the classic issue of dimer formation due to the self-condensation of this compound.
Solution: The most robust solution is to use a protecting group strategy for the primary amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under many reaction conditions and its ease of removal under acidic conditions.[5][6][7][8][9][10][11]
This protocol describes the protection of the amine group after the initial synthesis of this compound. Alternatively, and more ideally, the starting material (e.g., 2-aminomethylbenzylamine) can be mono-Boc protected before the amide formation step.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) or another suitable inorganic base to the solution.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the dioxane under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-2-(aminomethyl)benzamide can be purified by column chromatography on silica gel.
To obtain the final this compound, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in methanol.
Caption: Workflow for Amine Protection and Deprotection.
Problem 2: During the synthesis, I observe the formation of a significant amount of insoluble white precipitate.
Cause: This precipitate is likely the dimer, which can have lower solubility than the monomer in certain solvent systems. This is particularly common in syntheses that are run at high concentrations or with prolonged heating.
Solutions:
-
Dilution: Run the reaction at a lower concentration. This will decrease the probability of intermolecular collisions and favor the desired intramolecular reaction (if applicable) or prevent self-condensation.
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. For many amide formations, this can be room temperature or even 0 °C.
-
Slow Addition: If the synthesis involves the reaction of two different starting materials, add one reagent slowly to the other to maintain a low instantaneous concentration of the added reagent.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Concentration | 0.5 - 1.0 M | 0.1 - 0.25 M | Reduces intermolecular reactions. |
| Temperature | Reflux | 0 °C to Room Temp | Minimizes thermal self-condensation. |
| Reagent Addition | Quick / Bulk | Slow / Dropwise | Avoids localized high concentrations. |
Table 1: Recommended Reaction Condition Adjustments to Minimize Dimer Formation.
Problem 3: How can I detect and quantify the dimer impurity?
Solution: Several analytical techniques can be employed to detect and quantify the dimer.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the monomer from the higher molecular weight dimer. The dimer will typically have a longer retention time. Quantification can be achieved using a calibration curve with a purified standard of the monomer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for identifying the dimer. The mass spectrum will show a peak corresponding to the molecular weight of the dimer (approximately double that of the monomer).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the dimer. The NMR spectrum of the dimer will be more complex than that of the monomer and will show characteristic shifts for the newly formed amide bond.
Caption: Analytical Workflow for Dimer Detection.
Proposed Mechanisms of Dimer Formation
Understanding the potential pathways for dimerization is key to preventing it.
Caption: Proposed Pathways for Linear and Cyclic Dimer Formation.
References
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022). Molecules. [Link]
-
An Unusual N Boc Deprotection of Benzamides under Basic Conditions. (2025). ResearchGate. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules. [Link]
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2-(Aminomethyl)-benzamide-based Glycine Transporter type-2 Inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
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Amino Acid-Protecting Groups. SciSpace. [Link]
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Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (2001). The Journal of Organic Chemistry. [Link]
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Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. (2025). ResearchGate. [Link]
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Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. (2021). Journal of Physics: Conference Series. [Link]
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Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. (2017). RSC Advances. [Link]
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EIGHT-MEMBERED CYCLIC AMINES AS NOVEL SCAFFOLDS FOR DRUG DISCOVERY. (2022). University of Leeds. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances. [Link]
-
Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. (2002). Journal of the Mexican Chemical Society. [Link]
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Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. (2002). ResearchGate. [Link]
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3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Condensation-Based Methods for the C−H Bond Functionalization of Amines. (2016). Accounts of Chemical Research. [Link]
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Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). Tetrahedron Letters. [Link]
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Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. (2021). Molecules. [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2010). The Journal of Organic Chemistry. [Link]
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Mechanism of the degradation of polyamides. (1957). NIST Technical Series Publications. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Publishing. [Link]
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Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
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Synthesis of optically active folded cyclic dimers and trimers. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. (1987). The Journal of Organic Chemistry. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). ResearchGate. [Link]
-
Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (2020). ChemistrySelect. [Link]
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Reactions of a series of bis(α-amino acidato)copper(ii) complexes with formaldehyde and benzamide: aldol-type condensation versus Mannich aminomethylation. (1995). Journal of the Chemical Society, Dalton Transactions. [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Synthesis and mechanistic studies of a mitomycin dimer containing an eight-membered cyclic disulfide. (2011). The Journal of Organic Chemistry. [Link]
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Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. (2015). Organic & Biomolecular Chemistry. [Link]
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Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022). Molecules. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. (2023). Molecules. [Link]
-
(PDF) Thermal, spectroscopic and DFT studies of solid benzamide. (2015). ResearchGate. [Link]
-
2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences. (2014). Angewandte Chemie International Edition. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research. [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2020). Industrial & Engineering Chemistry Research. [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022). PubMed. [Link]
-
A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. (2023). Polymers. [Link]
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Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. (1982). Journal of Medicinal Chemistry. [Link]
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- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Workup procedure modifications for better recovery of 2-(Aminomethyl)benzamide
Welcome to the technical support center for 2-(Aminomethyl)benzamide. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your workup procedures and maximize the recovery of this valuable compound.
Introduction: The Challenge of a Zwitterionic Nature
This compound is a versatile building block in medicinal chemistry and drug development. However, its workup and purification can be challenging due to its amphoteric nature. The presence of a basic aminomethyl group and a weakly acidic amide proton, along with the influence of the aromatic ring, can lead to zwitterionic character under certain pH conditions. This results in high water solubility and poor partitioning into common organic solvents, often leading to low recovery rates. This guide will provide you with the necessary insights and modified protocols to overcome these challenges.
Troubleshooting Guide
Q1: I'm experiencing very low recovery of my product after a standard aqueous workup and extraction. Where is my compound going?
A1: The Root of the Problem: pH and Solubility
Your low recovery is likely due to the high water solubility of this compound, especially when the aqueous phase is either acidic or basic. In acidic conditions, the aminomethyl group is protonated, forming a water-soluble cation. In basic conditions, while the amide proton is not easily removed, the compound can still exhibit high polarity, keeping it in the aqueous layer.
The key to recovering your product is to adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, causing it to precipitate.
Solution: Isoelectric Precipitation
Instead of relying on liquid-liquid extraction alone, a more effective method is to induce precipitation of the free base by carefully adjusting the pH of the aqueous solution. A similar strategy is successfully employed for the recovery of analogous compounds like 2-aminomethylbenzimidazole, where adjusting the pH to 8-9 with ammonia water leads to crystallization.[1]
Protocol 1: Modified Workup via Isoelectric Precipitation
-
Initial Quenching: After your reaction is complete, cool the reaction mixture to room temperature. If your reaction was conducted in a non-aqueous solvent, carefully quench it with water.
-
pH Adjustment to Acidic: Add 1M HCl to the aqueous mixture until the pH is acidic (around 2-3). This will ensure all your product is in the protonated, water-soluble form and allows for the extraction of any non-basic organic impurities.
-
Extraction of Impurities: Wash the acidic aqueous layer with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any non-polar side products or unreacted starting materials. Discard the organic layer.
-
Inducing Precipitation: Cool the aqueous layer in an ice bath and slowly add a base, such as aqueous ammonia or 1M NaOH, dropwise with vigorous stirring. Monitor the pH closely.
-
Target pH Range: Continue adding the base until the pH reaches approximately 8-9. You should observe the formation of a precipitate as the solution becomes cloudy and then forms a solid.
-
Complete Crystallization: Allow the mixture to stir in the ice bath for at least 30 minutes to an hour to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified this compound under vacuum.
Q2: My product "oils out" or forms a sticky solid instead of nice crystals during recrystallization. What should I do?
A2: The Art of Crystallization: Slow and Steady Wins the Race
"Oiling out" typically occurs when a compound is supersaturated in a solution and precipitates out of solution too quickly, or when the melting point of the solid is lower than the boiling point of the solvent. The presence of impurities can also hinder proper crystal lattice formation.
Solution: Controlled Crystallization Techniques
To obtain a crystalline solid, you need to slow down the crystallization process. This can be achieved by several methods:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Two-Solvent Recrystallization: This is a highly effective technique for compounds that are either too soluble or not soluble enough in common solvents. You dissolve the compound in a "good" solvent (in which it is soluble when hot) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. The mixture is then heated until it becomes clear again, and then allowed to cool slowly.[2][3]
Protocol 2: Two-Solvent Recrystallization
-
Select Solvents: Choose a solvent in which your compound is soluble at elevated temperatures (e.g., methanol, ethanol, or an ethanol/water mixture) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether, hexanes, or water, depending on your primary solvent).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" dropwise until you observe persistent cloudiness.
-
Re-dissolution: Gently heat the mixture until the solution becomes clear again. If it doesn't become clear, add a few drops of the "good" solvent.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: What are the probable pKa values for this compound and what is its estimated isoelectric point (pI)?
| Functional Group | Estimated pKa |
| Protonated Aminomethyl Group | ~9.5 |
| Amide N-H | >17 |
| Estimated Isoelectric Point (pI) | ~8-9 |
Q: How does pH affect the solubility of this compound?
A: The solubility of this compound in water is highly dependent on pH due to its ability to exist in different protonation states.
-
Acidic pH (pH < 7): The aminomethyl group is protonated, forming a cationic species which is highly soluble in water.
-
Neutral to Slightly Basic pH (pH ≈ 8-9): The molecule is at or near its isoelectric point, where it exists predominantly as a neutral zwitterion with minimal water solubility.
-
Strongly Basic pH (pH > 11): The compound remains as the free base, but its polarity still allows for some water solubility.
Q: What are the best solvent systems for the recrystallization of this compound?
A: The choice of solvent will depend on the purity of your crude product. Here are some suggested systems to try:
| Solvent System | Notes |
| Ethanol/Water | A good starting point for polar compounds. Dissolve in hot ethanol and add water as the anti-solvent. |
| Methanol/Diethyl Ether | For less polar impurities. Dissolve in hot methanol and add diethyl ether as the anti-solvent. |
| Isopropanol | Can be a good single solvent for recrystallization. |
Q: My final product is the hydrochloride salt. How do I convert it to the free base?
A: If you have the hydrochloride salt of this compound[5], you can easily convert it to the free base. Dissolve the salt in water and add a base, such as aqueous ammonia or sodium bicarbonate, until the pH reaches 8-9. The free base will precipitate out and can be collected by filtration.
Q: How can I be sure that I have the desired product?
A: Standard analytical techniques should be used to confirm the identity and purity of your final product. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (amine N-H, amide C=O).
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Visualizing the Workflow and Chemistry
To further clarify the recommended procedures and the underlying chemical principles, the following diagrams are provided.
Diagram 1: A simplified workflow of a standard workup often leading to low recovery of this compound.
Diagram 2: The recommended modified workup procedure involving isoelectric precipitation for enhanced recovery.
Diagram 3: The pH-dependent forms of this compound, illustrating the principle behind isoelectric precipitation.
References
- CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
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FooDB. Showing Compound 2-Aminobenzamide (FDB012155). Available at: [Link]
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Chemistry LibreTexts. Gabriel Synthesis. Available at: [Link]
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DSpace@MIT. Quadrant II – Transcript and Related Materials Notes. Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]
-
Wikipedia. Benzamide. Available at: [Link]
-
Organic Chemistry Portal. Phthalimides. Available at: [Link]
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DSpace@MIT. 7.6. Two-Solvent Recrystallization Guide. Available at: [Link]
-
PubMed. Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. Available at: [Link]
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University of Calgary. Ch22: Gabriel synthesis of RNH2. Available at: [Link]
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ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
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PubMed. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Available at: [Link]
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PubChem. N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156. Available at: [Link]
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Academia.edu. Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids with Some Metal. Available at: [Link]
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Shodhganga. Supporting Information. Available at: [Link]
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Course Hero. Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Available at: [Link]
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-
Digital Commons @ University of Rhode Island. "Process for the Purification of Benzphetamine Hydrochloride" by Keith Tomazi. Available at: [Link]
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Validation & Comparative
A Comparative Efficacy Analysis: Novel 2-(Aminomethyl)benzamide Derivatives versus Established PARP Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] This guide provides a comprehensive comparison of the efficacy of a novel class of inhibitors, the 2-(Aminomethyl)benzamide derivatives, with well-established, FDA-approved PARP inhibitors including Olaparib, Rucaparib, Talazoparib, and Veliparib. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of PARP inhibition.
The Rationale for PARP Inhibition: Exploiting Synthetic Lethality
At the heart of PARP inhibitor efficacy lies the concept of synthetic lethality. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 and PARP2 play a crucial role.[1] If these SSBs are not repaired, they can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.
In cancer cells with a compromised HR pathway (e.g., due to BRCA mutations), the repair of DSBs is shifted to more error-prone pathways, leading to genomic instability and cell death. PARP inhibitors exploit this vulnerability by blocking the initial SSB repair, leading to an accumulation of DSBs that the HR-deficient cancer cells cannot effectively repair, ultimately resulting in targeted cell killing.
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
While the initial understanding of PARP inhibitors focused on their ability to compete with the native substrate NAD+ and inhibit the catalytic activity of PARP enzymes, a more nuanced mechanism known as "PARP trapping" has been identified as a key determinant of their cytotoxic potency.[3][4] PARP trapping refers to the stabilization of the PARP-DNA complex, which prevents the auto-modification and release of PARP from the site of DNA damage. This trapped complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, leading to cell death.[5] The potency of different PARP inhibitors is now understood to be a combination of their enzymatic inhibition and their ability to trap PARP on DNA.[4][6]
Comparative Efficacy of this compound Derivatives and Known Inhibitors
The development of novel PARP inhibitors, including derivatives of this compound, aims to improve upon the efficacy, selectivity, and safety profiles of existing drugs. The following tables summarize the available in vitro efficacy data for these novel compounds alongside the established inhibitors. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.
Table 1: In Vitro Efficacy of this compound and Other Novel Benzamide Derivatives against PARP1
| Compound | PARP1 IC50 (nM) | Source |
| Compound 28d (a hydroxybenzamide derivative) | 3200 | [7][8] |
| 4-(Benzylideneamino)-N-(quinolin-8-yl)benzamide derivative (3d) | Similar to Olaparib | [9] |
| 4-(Benzylideneamino)-N-(quinolin-8-yl)benzamide derivative (3e) | Similar to Olaparib | [9] |
Table 2: In Vitro Efficacy of Known PARP Inhibitors against PARP1 and PARP2
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | PARP2 Ki (nM) | Source |
| Olaparib | 5 | 1 | - | - | [10] |
| Rucaparib | - | - | 1.4 | 0.17 | [11] |
| Talazoparib | ~0.5-1 (median) | ~0.2 (median) | - | - | [12][13] |
| Veliparib | ~4-5 (median) | ~2-4 (median) | 5.2 | 2.9 | [12][13][14] |
Key Insights from the Data:
-
Potency of Known Inhibitors: The established inhibitors—Olaparib, Rucaparib, Talazoparib, and Niraparib—exhibit potent inhibition of PARP1 and PARP2 in the low nanomolar range.[10][11][12][13]
-
PARP Trapping Potency: A crucial differentiator among the known inhibitors is their PARP trapping ability. Talazoparib is recognized as the most potent PARP trapper, which is thought to contribute significantly to its high cytotoxicity.[3][4][15] The ranking of trapping potency is generally considered to be: Talazoparib >> Niraparib ≈ Olaparib ≈ Rucaparib > Veliparib.[4]
-
Emerging Benzamide Derivatives: While the currently available data for the novel this compound and other benzamide derivatives is more limited, some compounds, such as the 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide derivatives, have shown PARP-1 inhibitory activity comparable to Olaparib in initial screenings.[9] Further optimization is likely required to match the potency of the most effective known inhibitors.
Experimental Methodologies for Efficacy Comparison
To ensure the scientific integrity of this comparison, it is essential to understand the experimental protocols used to generate the efficacy data.
In Vitro PARP Enzyme Inhibition Assay (Colorimetric)
This assay directly measures the catalytic activity of the PARP enzyme.
Protocol:
-
Coating: Coat a 96-well plate with histones, the protein substrates for PARP.
-
Incubation: Add the PARP enzyme, biotin-labeled NAD+, and varying concentrations of the inhibitor (e.g., this compound derivative or a known inhibitor) to the wells.
-
Detection: After incubation, add streptavidin-HRP (horseradish peroxidase), which binds to the biotinylated ADP-ribose chains newly synthesized by PARP.
-
Signal Generation: Add a colorimetric HRP substrate. The intensity of the color produced is proportional to the PARP activity.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.
Diagram 1: In Vitro PARP Enzyme Inhibition Assay Workflow
Caption: Workflow for a colorimetric PARP enzyme inhibition assay.
Cell-Based PARP Inhibition Assay (MTT Assay)
This assay assesses the cytotoxic effect of the inhibitors on cancer cells.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., BRCA-mutated and BRCA-proficient lines) in appropriate media.
-
Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the PARP inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to formazan, which is a purple precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells. Calculate the IC50 value, representing the inhibitor concentration that reduces cell viability by 50%.
Signaling Pathway Context
The efficacy of PARP inhibitors is deeply rooted in their modulation of the DNA damage response (DDR) pathway.
Diagram 2: Simplified DNA Damage Response Pathway and PARP Inhibition
Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality.
Future Directions and Conclusion
The development of this compound derivatives and other novel benzamide-based PARP inhibitors represents an active and promising area of cancer research. While the established PARP inhibitors have demonstrated significant clinical benefit, the quest for compounds with improved therapeutic indices, greater selectivity, and the ability to overcome resistance mechanisms continues.
This guide highlights the current understanding of the comparative efficacy of these emerging inhibitors. As more robust preclinical and clinical data become available for the this compound derivatives, a clearer picture of their potential to challenge or complement the existing armamentarium of PARP inhibitors will emerge. Researchers are encouraged to employ standardized and comprehensive assay panels to facilitate direct and meaningful comparisons between these novel agents and the established standards of care.
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Coleman, R. L., et al. (2015). A phase II evaluation of the potent, highly selective PARP inhibitor veliparib in the treatment of persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who carry a germline BRCA1 or BRCA2 mutation. Gynecologic Oncology, 137(3), 386-391. [Link]
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A Researcher's Guide to Validating the Biological Target of 2-(Aminomethyl)benzamide Compounds
The 2-(aminomethyl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a remarkable diversity of biological activities. Derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) in cancer therapy[1][2], modulators of the Glycine Transporter type-2 (GlyT2) for neurological conditions[3], and even as potential antimicrobial agents[4][5]. This polypharmacology underscores a critical challenge: for any new compound based on this scaffold, its true biological target is not self-evident.
Identifying and validating the specific protein(s) a compound interacts with is the cornerstone of modern drug development. It illuminates the mechanism of action (MoA), enables structure-activity relationship (SAR) studies, and is essential for predicting both on-target efficacy and off-target toxicities. Without this crucial step, a promising compound identified in a phenotypic screen remains a black box, hindering its path to clinical relevance.
This guide provides an in-depth comparison of experimental strategies to robustly identify and validate the biological targets of novel this compound compounds. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design self-validating workflows that generate trustworthy and actionable data.
Part 1: From Phenotype to Protein—Unbiased Target Identification
The journey often begins with a phenotypic screen, where a compound elicits a desirable biological response (e.g., cancer cell death), but the molecular target responsible is unknown. The primary goal is to generate a high-confidence list of candidate binding proteins. Two powerful, yet fundamentally different, hypothesis-free strategies are affinity-based proteomics and proteome-wide thermal shift assays.
Affinity-Based Target Identification: The "Bait and Capture" Approach
This classical method physically isolates binding partners from a complex biological mixture, such as a cell lysate.[6] The compound of interest is used as "bait" to "capture" its interacting proteins.
Causality Behind the Choice: This approach provides direct, physical evidence of an interaction. By immobilizing the compound, any protein that is subsequently "pulled down" and identified via mass spectrometry is, in principle, a direct binder. However, this method's success is critically dependent on the design of the affinity probe. The this compound structure must be chemically modified to attach a linker and an affinity handle (e.g., biotin) or to a solid support like agarose beads.[7] This modification must be carefully designed to avoid disrupting the compound's native binding mode—a significant experimental caveat.
Workflow: Affinity Pull-Down Coupled with Mass Spectrometry
Caption: Workflow for affinity-based target identification.
Protocol: Generic Affinity Pull-Down for Target Identification
-
Probe Synthesis: Synthesize a derivative of your lead this compound compound featuring a linker arm (e.g., polyethylene glycol) at a position determined not to be critical for biological activity, terminating in a biotin molecule.
-
Lysate Preparation: Culture and harvest cells of interest. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate. Determine total protein concentration via a Bradford or BCA assay.
-
Incubation: To 1 mg of protein lysate, add the biotinylated probe to a final concentration of 1-10 µM. In a parallel control sample, add the biotinylated probe and an excess (e.g., 100-fold molar excess) of the original, non-biotinylated compound. This control is crucial to identify proteins that are competed away, indicating specific binding.
-
Capture: Add streptavidin-coated magnetic beads to each lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Compare the protein lists from the probe-only sample and the competition control. True targets should be significantly depleted in the control sample.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Alternative
CETSA is a powerful label-free method that assesses target engagement in a physiological context—intact cells or cell lysates.[8][9] It operates on the principle of ligand-induced thermal stabilization: the binding of a small molecule to its target protein increases the protein's resistance to heat-induced denaturation.[10]
Causality Behind the Choice: The primary advantage of CETSA is that it requires no modification of the compound, eliminating the risk of altering its binding properties.[11] It measures a direct biophysical consequence of binding within the native cellular environment, providing strong evidence of target engagement. A proteome-wide implementation (CETSA-MS) allows for the unbiased identification of targets by analyzing the entire soluble proteome after heat treatment.[12]
Workflow: Proteome-Wide CETSA (CETSA-MS)
Caption: Workflow for unbiased target discovery using CETSA-MS.
Part 2: Validating the Hit—From Candidate to Confirmed Target
Once unbiased methods generate a list of candidate proteins, rigorous orthogonal validation is required to confirm a direct and functionally relevant interaction. This phase moves from "discovery" to "confirmation."
Targeted CETSA: Confirming Engagement in Cells
The CETSA principle can be applied in a targeted fashion using Western blotting instead of mass spectrometry. This is a cost-effective and rapid way to validate a specific candidate protein identified from an unbiased screen.[9] Two key experiments are performed:
-
CETSA Melt Curve: Determines the melting temperature (Tm) of the target protein and demonstrates a shift in Tm upon compound binding.
-
Isothermal Dose-Response (ITDR) Curve: Confirms that the thermal stabilization is dependent on the concentration of the compound at a fixed temperature.
Data Presentation: Hypothetical CETSA Melt Curve Data
| Temperature (°C) | Relative Soluble Protein (Vehicle) | Relative Soluble Protein (+ Compound) |
| 42 | 1.00 | 1.00 |
| 46 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 54 | 0.51 (Tm) | 0.85 |
| 58 | 0.25 | 0.65 (Tm shift) |
| 62 | 0.10 | 0.40 |
Protocol: Targeted CETSA by Western Blot
-
Cell Treatment: Prepare two populations of cultured cells. Treat one with the this compound compound at a fixed concentration (e.g., 10 µM) and the other with vehicle (e.g., DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions from each group into separate PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 42°C to 62°C in 4°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. One aliquot from each group should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Quantify protein concentration, normalize samples, and analyze by SDS-PAGE and Western blot using an antibody specific to the candidate target protein.
-
Data Interpretation: Quantify the band intensities at each temperature. Plot the soluble protein fraction relative to the non-heated control against temperature. A shift in the melting curve to the right for the compound-treated samples confirms target engagement.
Biophysical Validation: Quantifying the Direct Interaction
To prove that the compound binds directly to the target protein without the influence of other cellular factors, in vitro assays with purified recombinant protein are essential. These methods provide quantitative data on binding affinity and kinetics.[13]
| Technique | Principle | Key Outputs | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as the compound flows over the immobilized target protein. | KD (affinity), ka (on-rate), kd (off-rate) | Real-time kinetics, high sensitivity, low protein consumption. | Requires protein immobilization which may affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the compound is titrated into a solution of the target protein. | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Label-free, solution-based, provides full thermodynamic profile. | Requires large amounts of pure protein, lower throughput. |
Expertise & Experience: While both methods can determine the binding affinity (KD), their outputs are complementary. SPR provides kinetic information (how fast the compound binds and dissociates), which is invaluable for lead optimization. ITC provides thermodynamic data, offering insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects). Using both provides a highly self-validating system.
Functional Validation: Linking Binding to Biological Effect
Confirming a direct interaction is necessary but not sufficient. The final step is to prove that engagement of the target by the compound is responsible for the observed biological phenotype.
Genetic Approaches (RNAi/CRISPR): The most direct way to establish this causal link is through genetic knockdown or knockout of the target protein.[13] The logic is simple: if the target protein is removed, the compound should no longer be able to elicit its effect.
Logic: Target Validation via Genetic Knockdown
Caption: A decision guide for target validation experiments.
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A Comparative Study of 2-(Aminomethyl)benzamide and its Structural Analogs as Modulators of Poly(ADP-ribose) Polymerase
This guide provides an in-depth comparative analysis of 2-(aminomethyl)benzamide and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their role as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme in DNA repair and genome integrity.
Introduction: The Benzamide Scaffold in Enzyme Inhibition
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to engage in key hydrogen bonding and aromatic interactions has made it a cornerstone in the design of various enzyme inhibitors. This compound, with its characteristic ortho-substituted aminomethyl group, presents a unique structural motif. This guide will compare it against its positional isomer, 3-aminobenzamide, the parent compound benzamide, and a heterocyclic analog, 2-aminomethylbenzimidazole, to elucidate the structure-activity relationships (SAR) that govern their biological function, primarily as PARP inhibitors.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair factors.[3]
Benzamide and its analogs function as competitive inhibitors of PARP1 by mimicking the nicotinamide moiety of its substrate, NAD+.[3] By occupying the nicotinamide-binding pocket of the enzyme's catalytic domain, these inhibitors prevent the synthesis of PAR, effectively stalling the repair of SSBs.[3][4]
This inhibition has profound therapeutic implications, particularly in the context of "synthetic lethality." In cancers with mutations in the BRCA1 or BRCA2 genes, the high-fidelity Homologous Recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[5] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited, these SSBs persist and, during DNA replication, lead to the collapse of replication forks and the formation of DSBs.[6] With a deficient HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cancer cell death.[5][7][8]
Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for this compound and its selected analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (Predicted) |
| This compound | C₈H₁₀N₂O·HCl | 186.64[9] | Not available | -0.3 to 0.6[3] | |
| 3-Aminobenzamide | C₇H₈N₂O | 136.15[10] | 115-116[10] | -0.33[11] | |
| Benzamide | C₇H₇NO | 121.14 | 127-130 | 0.64 | |
| 2-Aminomethylbenzimidazole | C₈H₉N₃·2HCl | 220.10[10] | 264 (dec.)[10] | 1.3 (Predicted) |
Note: Properties for hydrochloride salts are listed where applicable. Predicted logP values can vary based on the algorithm used.
Structure-Activity Relationship (SAR) and Biological Activity
The primary biological activity of interest for this class of compounds is the inhibition of PARP1. While a direct comparative study under identical conditions is not available in the literature, we can synthesize a comparative view from existing data.
| Compound | PARP1 Inhibition (IC₅₀) | Key SAR Insights | Other Reported Activities |
| This compound | Not explicitly reported | The ortho positioning of the aminomethyl group may influence binding conformation and interactions with residues outside the core nicotinamide pocket. Its role as a building block suggests it is often a precursor to more complex, potent inhibitors. | Building block for pharmaceuticals.[9] |
| 3-Aminobenzamide | ~30 µM[12] | A well-established, first-generation PARP inhibitor. The meta position of the amino group is tolerated for binding. It serves as a benchmark for early PARP inhibitor studies.[10] | Neuroprotective, anti-inflammatory.[3] |
| Benzamide | Weak inhibitor (mM range)[4][13] | Forms the core pharmacophore that binds to the nicotinamide pocket of PARP1. Lacks potency without further substitutions that can form additional interactions. | Weak PARP inhibitor.[14] |
| 2-Aminomethylbenzimidazole | Potent inhibition reported for derivatives (nM range) | The benzimidazole scaffold is a key feature of many potent, second-generation PARP inhibitors (e.g., Veliparib).[15] The fused imidazole ring can form additional hydrogen bonds and π-stacking interactions, significantly enhancing potency. | Tyrosine kinase inhibition, anticancer activity. |
Analysis of Structure-Activity Relationships:
-
The Benzamide Core: The carboxamide group is essential for PARP inhibition, forming crucial hydrogen bonds with the enzyme's active site.
-
Effect of the Amino Group Position: The difference between this compound and 3-aminobenzamide highlights the impact of substituent positioning. While 3-aminobenzamide is a known inhibitor, the lack of data for the 2-amino isomer suggests its conformation may be less optimal for binding, or it has been primarily utilized as a synthetic intermediate for more complex structures.
-
The Aminomethyl Group: The addition of the aminomethyl group, as seen in this compound, provides a vector for further chemical modification to explore deeper pockets of the enzyme active site, a common strategy in drug design.
-
The Benzimidazole Ring: Replacing the phenyl ring with a benzimidazole scaffold, as in 2-aminomethylbenzimidazole, dramatically increases inhibitory potential. This is due to the ability of the bicyclic heteroaromatic system to form more extensive interactions within the PARP active site.[15]
Caption: Logical progression of structural modifications and their impact on PARP inhibitory activity.
Experimental Protocols
Synthesis of 2-Aminomethylbenzimidazole (Microwave-Assisted)
This protocol describes a microwave-assisted synthesis, which offers advantages in terms of reaction time and yield over traditional reflux methods.
Materials:
-
o-Phenylenediamine
-
Glycine
-
Hydrochloric acid (5-6 M)
-
Ammonia solution
-
Absolute ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine and glycine in a molar ratio of 1:1.5.
-
Add 5-6 M HCl (approx. 10-12 molar equivalents relative to o-phenylenediamine).
-
Irradiate the mixture in the microwave reactor at a power of 120-280W. Use intermittent irradiation, for example, 10 cycles of 5 minutes on followed by 10 minutes off.
-
After the reaction is complete (monitored by TLC), cool the mixture. A solid crude product should precipitate.
-
Filter the crude product, wash with absolute ethanol, and dry.
-
Recrystallize the crude product from absolute ethanol to obtain 2-aminomethylbenzimidazole dihydrochloride.
-
Dissolve the dihydrochloride salt in water and adjust the pH to 8-9 with ammonia solution to precipitate the free base.
-
Cool the solution to complete crystallization, filter the product, and recrystallize from an ethanol/water mixture to yield pure 2-aminomethylbenzimidazole.
Caption: Workflow for the microwave-assisted synthesis of 2-aminomethylbenzimidazole.
In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the IC₅₀ value of a test compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARP1)
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP1 activity)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS-T).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In each well, add the assay buffer, activated DNA, PARP1 enzyme, and the test compound dilution (or DMSO for control).
-
Initiate the PARylation reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated PAR chains formed on the histones.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
This comparative guide illustrates the subtle yet significant impact of structural modifications on the biological activity of benzamide analogs. While benzamide itself is a weak PARP inhibitor, its derivatization leads to compounds with a wide range of potencies. The positional isomer, 3-aminobenzamide, is a moderately potent inhibitor and has been instrumental in early PARP research. The focus of current research, however, has shifted towards heterocyclic scaffolds like benzimidazoles, which offer enhanced binding interactions and lead to highly potent inhibitors with clinical applications.
This compound serves as a valuable, versatile building block for the synthesis of these more complex and potent analogs. Future research will likely continue to leverage this and similar scaffolds to develop next-generation PARP inhibitors with improved selectivity and pharmacokinetic profiles, further expanding their therapeutic potential in oncology and beyond.
References
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Disruption of PARP1 function inhibits base excision repair of a sub-set of DNA lesions. (2015). Nucleic Acids Research. [Link]
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Disruption of PARP1 function inhibits base excision repair of a sub-set of DNA lesions. (2015). PubMed. [Link]
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3-Aminobenzamide. Wikipedia. [Link]
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The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. PMC. [Link]
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Mammalian Base Excision Repair: Functional Partnership between PARP-1 and APE1 in AP-Site Repair. PLOS One. [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link]
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NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. PubMed Central. [Link]
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PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers. PMC - PubMed Central. [Link]
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Strategies in Overcoming Homologous Recombination Proficiency and PARP Inhibitor Resistance. AACR Journals. [Link]
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Homologous recombination repair. When PARP inhibitors bind to PARPs and... ResearchGate. [Link]
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Identification of Novel Biomarkers of Homologous Recombination Defect in DNA Repair to Predict Sensitivity of Prostate Cancer Cells to PARP-Inhibitors. MDPI. [Link]
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Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer | Request PDF. ResearchGate. [Link]
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3-Aminobenzamide | C7H8N2O | CID 1645. PubChem. [Link]
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Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. [Link]
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Benzamide | C7H7NO | CID 2331. PubChem - NIH. [Link]
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3-aminobenzamide. BPS Bioscience. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(Aminomethyl)benzamide-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous scientific validation. The 2-(aminomethyl)benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of inhibitors targeting a range of enzymes critical in pathophysiology, including Poly (ADP-ribose) polymerases (PARPs) and histone deacetylases (HDACs). However, the very features that make this scaffold effective – its ability to interact with key active site residues – also create the potential for off-target interactions, or cross-reactivity.
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of this compound-based inhibitors against relevant alternative scaffolds. We will delve into the causality behind experimental choices for profiling inhibitor selectivity and provide supporting data and detailed methodologies to ensure scientific integrity and reproducibility.
The Imperative of Selectivity Profiling
The efficacy of a targeted therapy is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities, reduced therapeutic windows, and confounding experimental results.[1] For inhibitors based on the this compound scaffold, which often target enzymes with highly conserved active sites, a comprehensive understanding of their cross-reactivity is not just advantageous, it is essential for progression through the drug discovery pipeline. This guide will focus on two major classes of enzymes for which this scaffold has shown significant promise: PARPs and HDACs.
Comparative Cross-Reactivity Profiles
The following sections present a comparative analysis of the selectivity of this compound-based inhibitors against alternative scaffolds. It is important to note that comprehensive, publicly available cross-reactivity data for the bare this compound scaffold is limited. Therefore, this analysis is built upon data from various derivatives and is intended to be a representative guide.
PARP Inhibitors: this compound Derivatives vs. Alternative Scaffolds
The benzamide moiety is a well-established pharmacophore in PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[2][3] This interaction, however, can also lead to cross-reactivity with other NAD+-utilizing enzymes.
Table 1: Comparative in vitro Activity of Benzamide-Based and Alternative PARP Inhibitors
| Compound/Scaffold | Primary Target(s) | IC50 (PARP1) | IC50 (PARP2) | Key Off-Targets and Observations |
| This compound Scaffold (Representative) | PARP1/2 | Low µM | Low µM | Potential for cross-reactivity with other NAD+-dependent enzymes and zinc-finger containing proteins. |
| Olaparib (Phthalazinone-based) | PARP1/2 | ~1-5 nM | ~1-2 nM | Broad PARP family inhibition. |
| Rucaparib (Indole-based) | PARP1/2 | ~1-2 nM | ~1-2 nM | Broad PARP family inhibition. |
| Talazoparib (Phthalazinone-based) | PARP1/2 | ~0.6 nM | ~0.3 nM | Potent PARP trapper, which can influence its cellular activity profile. |
| Atamparib (RBN-2397) (Pyridazinone-based) | PARP7 | >10,000 nM | >10,000 nM | Highly selective for PARP7, a mono-ADP-ribosyltransferase, demonstrating that scaffold modification can achieve high selectivity. |
The data illustrates that while the benzamide core is effective, achieving high selectivity against specific PARP family members often requires significant chemical modification. Alternative scaffolds, such as the pyridazinone core of Atamparib, have demonstrated remarkable success in achieving selectivity for mono-ADP-ribosylating PARPs, a growing area of therapeutic interest.[4]
HDAC Inhibitors: this compound Derivatives vs. Alternative Scaffolds
The this compound moiety can also act as a zinc-binding group, a key feature of many HDAC inhibitors.[5] This interaction, however, can lead to cross-reactivity with other zinc-dependent enzymes, such as other classes of HDACs or metalloproteinases.
Table 2: Comparative in vitro Activity of Benzamide-Based and Alternative HDAC Inhibitors
| Compound/Scaffold | Primary Target(s) | IC50 (HDAC1) | IC50 (HDAC2) | IC50 (HDAC3) | Key Off-Targets and Observations |
| 2-Amino-6-fluorobenzamide Derivative | HDAC1/2/3 | ~4-fold selectivity between HDAC1 and HDAC3 | - | - | Demonstrates that subtle modifications to the benzamide core can tune selectivity within the HDAC family.[6] |
| 2-Methylthiobenzamide Derivative | HDAC3 | >690-fold selectivity over HDAC1 | - | 29 nM | A highly selective HDAC3 inhibitor, showcasing the power of scaffold decoration in achieving isoform-selectivity.[6][7] |
| Vorinostat (SAHA) (Hydroxamic acid-based) | Pan-HDAC | 10 nM | 20 nM | 10 nM | A pan-HDAC inhibitor with a different zinc-binding group, known for broad activity across HDAC isoforms.[5] |
| Romidepsin (Cyclic peptide) | Class I HDACs | 3.6 nM | 5.1 nM | 7.0 nM | A natural product with a distinct macrocyclic structure that confers high potency and Class I selectivity. |
Subtle modifications to the 2-substituted benzamide scaffold can dramatically alter HDAC isoform selectivity. For instance, a 2-methylamino benzamide derivative is highly selective for HDAC3, while the absence of the methyl group leads to a pan-HDAC1/2/3 inhibitor.[6] This highlights the critical role of medicinal chemistry in fine-tuning the selectivity of a given scaffold. In contrast, alternative scaffolds like hydroxamic acids (e.g., Vorinostat) tend to exhibit broader HDAC inhibition.[5]
Experimental Methodologies for Cross-Reactivity Profiling
A robust assessment of inhibitor cross-reactivity requires a multi-pronged approach, combining biochemical and cellular assays. The following are detailed protocols for key experiments that form the foundation of a comprehensive selectivity profiling campaign.
Biochemical Screening: Kinome and Broad-Panel Scans
The rationale behind broad-panel screening is to empirically test the inhibitor against a large and diverse set of purified enzymes to identify potential off-targets. This is a crucial first step in understanding the selectivity profile of a compound.
Experimental Protocol: Broad-Panel Kinase Screening (e.g., KINOMEscan™)
-
Compound Preparation: Solubilize the test inhibitor (e.g., a this compound derivative) in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare assay plates containing the kinase panel. Each well will contain a specific kinase, the test compound at a fixed concentration (e.g., 1 µM), and a proprietary ATP-competitive ligand immobilized on a solid support.
-
Binding Competition: The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is proportional to the inhibitory activity of the test compound.
-
Quantification: After an incubation period, the unbound components are washed away. The amount of kinase remaining bound to the solid support is quantified using a highly sensitive method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a % Ctrl value below a certain cutoff (e.g., <10% or <35%).
Caption: Workflow for a broad-panel kinase screening assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm that a compound engages its target in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture cells to an appropriate density and treat with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Apply a temperature gradient for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is quantified by a suitable method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Unbiased Off-Target Identification: Affinity Chromatography-Mass Spectrometry
This proteomic approach aims to identify all proteins in a cell lysate that bind to an immobilized version of the inhibitor. This is a powerful, unbiased method for discovering novel on- and off-targets.
Experimental Protocol: Affinity Chromatography coupled to Mass Spectrometry (AC-MS)
-
Inhibitor Immobilization: Covalently attach the this compound-based inhibitor (or a suitable analog with a linker) to a solid support (e.g., agarose or magnetic beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest, ensuring that protein complexes remain intact.
-
Affinity Pull-Down: Incubate the immobilized inhibitor with the cell lysate to allow for binding of target and off-target proteins.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competing with a high concentration of the free inhibitor.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS). Alternatively, perform in-solution digestion of the eluted proteins followed by LC-MS/MS analysis.
-
Data Analysis: Identify proteins that are significantly enriched in the inhibitor pull-down compared to a control pull-down (e.g., with beads alone or with an immobilized inactive analog).
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A Comparative Guide to the In Vivo Validation of 2-(Aminomethyl)benzamide Derivatives as Cancer Therapeutics
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the in vivo validation strategies for 2-(Aminomethyl)benzamide derivatives, a prominent chemical scaffold in cancer therapy, particularly as Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the mechanistic rationale, compare their performance against relevant alternatives, and provide detailed experimental protocols to ensure robust and reproducible preclinical evaluation.
Introduction: The Rise of this compound Derivatives in Oncology
The this compound core structure is a key pharmacophore present in several potent PARP inhibitors, including Rucaparib.[1] These agents have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations.[2]
The therapeutic strategy hinges on the concept of synthetic lethality . In a healthy cell, DNA single-strand breaks (SSBs) are efficiently repaired by the PARP-mediated base excision repair (BER) pathway.[3] If PARP is inhibited, these SSBs persist and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[4] While normal cells can repair these DSBs using the high-fidelity HR pathway, cancer cells with BRCA1/2 mutations lack this capability.[5] This forces the cancer cells to rely on error-prone repair pathways, leading to genomic instability and ultimately, cell death.[4] A crucial aspect of this mechanism is not just the inhibition of PARP's enzymatic activity but the "trapping" of the PARP protein on DNA, which obstructs replication forks and is a major driver of cytotoxicity.[6][7]
This guide will focus on the essential in vivo models and methodologies required to validate the therapeutic potential of novel this compound derivatives, comparing their expected performance with established PARP inhibitors.
The Competitive Landscape: PARP Inhibitors and Beyond
The primary alternatives for comparison are other approved PARP inhibitors (PARPis). While they share a core mechanism, they differ in their potency, selectivity for different PARP enzymes (e.g., PARP1 vs. PARP2), and their DNA-trapping efficiency, which can influence both efficacy and toxicity profiles.[7][8][9]
| Inhibitor Class | Key Mechanistic Target(s) | Common In Vivo Models | Key Comparative Metrics |
| This compound Derivatives (e.g., Rucaparib) | PARP1/2 Inhibition & Trapping | BRCA-mutant xenografts (e.g., Capan-1, MDA-MB-436), Patient-Derived Xenografts (PDXs)[8][10] | Tumor Growth Inhibition (TGI), Overall Survival, Biomarker Modulation (γH2AX), Safety Profile |
| Phthalazinone Derivatives (e.g., Olaparib) | PARP1/2 Inhibition & Trapping | BRCA-mutant xenografts, Genetically Engineered Mouse Models (GEMMs)[8][11] | TGI, Progression-Free Survival (PFS) in clinical trials, Hematological Toxicity[12] |
| Indazole Carboxamide Derivatives (e.g., Niraparib) | PARP1/2 Inhibition & Trapping | Ovarian cancer PDX models, Syngeneic models to assess immune effects[13] | TGI, Dose-dependent toxicity (thrombocytopenia), Efficacy in HR-proficient models |
| Next-Generation PARP1-Selective Inhibitors (e.g., AZD5305) | Highly selective PARP1 inhibition and trapping | BRCA-mutant xenografts, Rat models for hematological safety assessment[8] | Superior TGI vs. first-gen PARPis, Reduced hematological toxicity, Sustained tumor regression[8] |
The goal for a new this compound derivative is to demonstrate either superior efficacy, an improved safety profile (e.g., wider therapeutic window, less hematological toxicity), or activity in PARPi-resistant settings.[11]
Comparative In Vivo Efficacy & Safety Data
Quantitative data from preclinical studies are essential for comparison. The following tables summarize representative data for first-generation PARP inhibitors, setting a benchmark for new chemical entities.
Table 1: Representative In Vivo Efficacy in BRCA-Mutant Xenograft Models
| Compound | Model | Dose & Schedule | Tumor Growth Inhibition (TGI) % | Key Finding | Reference |
| Olaparib | DLD-1 BRCA2-/- Xenograft | 100 mg/kg, QD | 40% | Efficacious in BRCA-deficient but not proficient models. | [8] |
| Niraparib | OV9402 Ovarian PDX (BRCA1 mutant) | 35 mg/kg, QD | Complete Regression (initial) | Significant initial response, but resistance can develop. | [13] |
| AZD5305 | MDA-MB-436 (BRCA1 mutant) | ≥0.1 mg/kg, QD | >100% (Tumor Regression) | Greater depth and duration of response compared to olaparib. | [8] |
Table 2: Comparative Safety Profile (Preclinical & Clinical Insights)
| Compound | Primary Dose-Limiting Toxicity | Notes | Reference |
| Olaparib | Anemia, Nausea, Fatigue | Generally manageable; hematological effects are common. | [9][12] |
| Niraparib | Thrombocytopenia, Anemia, Neutropenia | Hematological toxicity is a key consideration; dose adjustments are frequent. | [9] |
| Rucaparib | Anemia, Nausea, Increased LFTs | Similar profile to olaparib with notable liver enzyme elevation. | [12] |
| AZD5305 | (Predicted Low) | PARP1-selectivity is designed to reduce hematological toxicity observed with PARP1/2 inhibitors. | [8] |
Methodology Deep Dive: Protocols for In Vivo Validation
Executing a well-designed in vivo study is critical. The following protocols provide a validated framework for assessing a novel this compound derivative.
Experimental Workflow: Tumor Xenograft Efficacy Study
This workflow outlines the critical steps from model selection to data analysis for a standard subcutaneous xenograft study.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To determine the anti-tumor efficacy of a novel this compound derivative (Test Article) compared to a vehicle control and a standard-of-care PARP inhibitor (e.g., Olaparib).
1. Animal Model Selection & Justification:
-
Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Causality: Immunodeficient mice are required to prevent rejection of human tumor xenografts.[14] The specific strain can be chosen based on historical data and tumor take-rate.
2. Cell Line & Implantation:
-
Cell Line: Capan-1 (pancreatic cancer, BRCA2 mutation) or another well-characterized HR-deficient cell line.
-
Procedure: Culture cells to ~80% confluency. Harvest, wash, and resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5x107 cells/mL.
-
Injection: Subcutaneously inject 0.2 mL (1x107 cells) into the right flank of each mouse.
-
Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and establishment.
3. Tumor Monitoring and Group Randomization:
-
Begin caliper measurements 3-4 days post-implantation. Measure tumor length (L) and width (W) 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W2) / 2.[15]
-
When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) to ensure a similar average tumor volume across all groups.[16]
4. Dosing and Administration:
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in water) via oral gavage, once daily (QD).
-
Group 2 (Test Article - Low Dose): e.g., 25 mg/kg, PO, QD.
-
Group 3 (Test Article - High Dose): e.g., 50 mg/kg, PO, QD.
-
Group 4 (Comparator): Olaparib, 100 mg/kg, PO, QD.
-
Causality: Oral gavage is a common and clinically relevant route of administration for PARP inhibitors.[16] Doses should be based on prior maximum tolerated dose (MTD) studies.[17]
5. Endpoint Determination and Data Collection:
-
Monitor animal health daily, recording body weight and any signs of toxicity.[15]
-
The primary efficacy endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the endpoint, euthanize animals and collect tumors for weight measurement and downstream pharmacodynamic (PD) analysis (e.g., Western blot for γH2AX).
-
Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Mechanistic Validation in an In Vivo Context
In vivo studies must confirm that the drug engages its target and elicits the expected biological response.
The PARP Inhibition and Synthetic Lethality Pathway
The following diagram illustrates the central mechanism of action for this compound derivatives in HR-deficient cancer cells.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Pharmacodynamic (PD) Biomarkers
To prove target engagement in vivo, tumor samples collected at the end of the efficacy study should be analyzed for PD biomarkers. A key marker is the phosphorylation of H2AX (γH2AX), which indicates the presence of DNA double-strand breaks. A significant increase in γH2AX levels in tumors from treated animals compared to controls provides strong evidence that the this compound derivative is inducing DNA damage as per its mechanism of action.[18]
Conclusion and Future Directions
The in vivo validation of a novel this compound derivative requires a rigorous, multi-faceted approach. By benchmarking against established PARP inhibitors in well-characterized BRCA-mutant xenograft or PDX models, researchers can generate the comparative efficacy and safety data necessary for further development.[10][19] Key differentiators will be an improved therapeutic window, particularly reduced hematological toxicity, or novel activity in acquired resistance models.[8][13] The protocols and frameworks provided in this guide offer a validated pathway to robustly assess the therapeutic potential of this important class of anti-cancer agents.
References
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The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. National Institutes of Health. [Link]
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PARP inhibitors: Synthetic Lethality. theGIST. [Link]
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Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. National Institutes of Health. [Link]
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BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]
-
Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. [Link]
-
Mechanism of synthetic lethality mediated by PARP inhibitors in HR-deficient cells. ResearchGate. [Link]
-
Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. National Institutes of Health. [Link]
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Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io. [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]
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Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. MDPI. [Link]
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Abstract 538: Establishment of PARP inhibitor-induced resistant patient-derived ovarian cancer xenograft models. AACR Journals. [Link]
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A Comparative Guide to the Synthetic Routes of 2-(Aminomethyl)benzamide
Introduction
2-(Aminomethyl)benzamide is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its structural motif, featuring a primary amine and a benzamide group in an ortho relationship, allows for diverse functionalization and the creation of complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of various synthetic routes to this compound, offering in-depth technical details, experimental protocols, and a discussion of the advantages and disadvantages of each approach to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
Several distinct synthetic strategies have been employed for the preparation of this compound. These can be broadly categorized based on the key bond formation or functional group transformation:
-
The Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines, involving the alkylation of phthalimide followed by deprotection.
-
Reduction of 2-Cyanobenzamide: A direct approach that converts the nitrile functionality into a primary amine through catalytic hydrogenation.
-
Reductive Amination of 2-Formylbenzamide: A two-step, one-pot process where an aldehyde is converted to an amine.
This guide will now delve into a detailed examination of each of these routes, providing the necessary information for a comprehensive comparison.
Route 1: The Gabriel Synthesis
The Gabriel synthesis is a robust and well-established method for preparing primary amines while avoiding the over-alkylation often encountered in direct amination with ammonia.[3][4] This pathway involves two main steps: the N-alkylation of potassium phthalimide with a suitable substrate, followed by the liberation of the primary amine.
Causality and Experimental Choices
The choice of the Gabriel synthesis is often dictated by the desire for a clean reaction that produces the primary amine as the sole product. The phthalimide group acts as a protecting group for the amine, preventing the newly formed amine from reacting further with the alkylating agent. The deprotection step, typically achieved with hydrazine hydrate, is effective due to the formation of the highly stable phthalhydrazide byproduct.[5][6]
Reaction Scheme
Caption: Gabriel synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Phthalimidomethyl)benzamide
-
To a solution of 2-(bromomethyl)benzamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield 2-(phthalimidomethyl)benzamide.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Suspend 2-(phthalimidomethyl)benzamide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove any remaining impurities.
-
Basify the aqueous layer with a sodium hydroxide solution until pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Route 2: Reduction of 2-Cyanobenzamide
This route offers a more direct pathway to the target molecule by selectively reducing the nitrile group of 2-cyanobenzamide. Catalytic hydrogenation is the preferred method for this transformation, often employing catalysts like Raney Nickel.[7][8]
Causality and Experimental Choices
The success of this route hinges on the chemoselective reduction of the nitrile in the presence of the amide functionality. Raney Nickel is a common choice for nitrile hydrogenation due to its high activity and relatively low cost.[7] The addition of ammonia to the reaction mixture is a critical experimental choice as it helps to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine and shifting the equilibrium towards the desired primary amine.[8]
Reaction Scheme
Caption: Reduction of 2-cyanobenzamide.
Detailed Experimental Protocol
-
In a high-pressure autoclave, charge 2-cyanobenzamide (1 equivalent) and a catalytic amount of Raney Nickel (5-10 wt%).
-
Add methanol saturated with ammonia as the solvent.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or TLC analysis.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Route 3: Reductive Amination of 2-Formylbenzamide
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[1][9][10] In this route, 2-formylbenzamide is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Causality and Experimental Choices
This "one-pot" procedure is advantageous as it avoids the isolation of the often-unstable intermediate imine. The choice of reducing agent is crucial; it must be capable of reducing the imine intermediate without affecting the starting aldehyde or the benzamide group. Sodium borohydride or its derivatives are commonly used for this purpose.[11] The use of aqueous ammonia serves as both the nitrogen source and can influence the reaction equilibrium.[11]
Reaction Scheme
Caption: Reductive amination of 2-formylbenzamide.
Detailed Experimental Protocol
-
Dissolve 2-formylbenzamide (1 equivalent) in methanol.
-
Add aqueous ammonia (a large excess) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure this compound.
Comparative Analysis of Synthetic Routes
To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key aspects of each method.
| Feature | Gabriel Synthesis | Reduction of 2-Cyanobenzamide | Reductive Amination of 2-Formylbenzamide |
| Starting Material | 2-(Bromomethyl)benzamide | 2-Cyanobenzamide | 2-Formylbenzamide |
| Number of Steps | 2 | 1 | 1 (one-pot) |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
| Reagents & Conditions | Potassium phthalimide, hydrazine hydrate, heat | H₂, Raney Ni, NH₃, pressure | NH₄OH, NaBH₄, mild conditions |
| Safety Considerations | Hydrazine is toxic and potentially explosive. | Use of flammable hydrogen gas under pressure, pyrophoric catalyst. | Sodium borohydride reacts with water to produce hydrogen gas. |
| Scalability | Readily scalable. | Requires specialized high-pressure equipment for large scale. | Scalable with appropriate temperature control. |
| Purification | Filtration of byproduct, extraction. | Filtration of catalyst. | Extraction and chromatography. |
| Advantages | High purity of primary amine, avoids over-alkylation. | Direct, atom-economical. | Mild conditions, one-pot procedure. |
| Disadvantages | Two-step process, use of toxic hydrazine. | Requires high-pressure hydrogenation equipment, catalyst handling. | May require chromatographic purification, potential for side reactions. |
Decision-Making Flowchart
The following flowchart can guide researchers in selecting the optimal synthetic route based on their specific laboratory capabilities and project requirements.
Caption: Decision-making flowchart for synthesis route selection.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct routes, each with its own set of advantages and challenges. The Gabriel synthesis offers a reliable and high-yielding pathway to a pure product, making it an excellent choice for laboratory-scale synthesis where the handling of hydrazine is not a significant deterrent. The catalytic reduction of 2-cyanobenzamide is a more direct and atom-economical approach, well-suited for larger-scale production where the necessary high-pressure equipment is available. Finally, the reductive amination of 2-formylbenzamide provides a convenient one-pot method under mild conditions, which may be preferable when starting from the corresponding aldehyde, although it may necessitate chromatographic purification. The selection of the optimal route will ultimately depend on a careful consideration of factors such as available equipment, scale of the reaction, safety protocols, and the desired purity of the final product.
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Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 5115-5127. [Link]
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Kowalski, J., et al. (2020). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate. [Link]
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Master Organic Chemistry. (2023). The Gabriel Synthesis. Master Organic Chemistry. [Link]
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Wei, L., et al. (2019). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ChemistrySelect, 4(1), 143-149. [Link]
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A Senior Application Scientist's Comparative Guide to the Quantification of 2-(Aminomethyl)benzamide
Introduction
2-(Aminomethyl)benzamide is a key chemical intermediate with growing importance in pharmaceutical synthesis and drug discovery. Its unique structure, featuring both a primary amine and a benzamide functional group, makes it a versatile building block for a variety of biologically active molecules. As with any component destined for pharmaceutical use, the accurate and precise quantification of this compound is not merely a procedural step but a cornerstone of quality control, ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.
This in-depth technical guide provides a comparative analysis of the primary analytical methodologies for the quantification of this compound. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights to aid in the selection and implementation of the most suitable analytical technique for their specific needs.
All methodologies discussed are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the stringent standards outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3]
The Analytical Imperative: Why Method Selection Matters
The choice of an analytical method is a critical decision driven by a multitude of factors, including the intended purpose of the analysis, the nature of the sample matrix, the required sensitivity and selectivity, and practical considerations such as instrument availability, cost, and sample throughput. For this compound, the presence of a UV-absorbing aromatic ring and a reactive primary amine group dictates the applicability of several instrumental techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis
HPLC-UV is a robust, reliable, and widely accessible technique, making it the workhorse for routine quality control and quantification of active pharmaceutical ingredients (APIs) and intermediates. The benzamide chromophore in this compound allows for direct detection by UV spectrophotometry.
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The analyte is retained on the column and its retention time is a characteristic property under a specific set of conditions. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector, with the peak area being directly proportional to its concentration.
Experimental Protocol: A Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products, which is a key requirement of regulatory bodies.[4][5]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound. Benzamides typically exhibit strong absorbance around 225-270 nm.[6] For 2-aminobenzimidazole, a structurally related compound, absorbance maxima have been observed at approximately 280 nm and 244 nm in water.[3] A wavelength of around 260 nm would be a logical starting point for method development.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. A linear regression analysis will yield the equation of the line and the correlation coefficient (r²), which should ideally be >0.999. The concentration of this compound in the sample is then determined by interpolating its peak area from this calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
For applications requiring ultra-low detection limits, such as the analysis of this compound in complex biological matrices (e.g., plasma or urine) for pharmacokinetic studies, LC-MS/MS is the undisputed gold standard.[7][8]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar molecules like this compound. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the first quadrupole. These parent ions are fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same retention time, parent ion mass, and product ion mass as the analyte of interest.
Experimental Protocol: Bioanalytical LC-MS/MS Method
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A shorter, narrower column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is often used for faster analysis times.
-
Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium formate or formic acid to be compatible with the mass spectrometer.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI in positive ion mode is expected to be optimal for the primary amine group of this compound.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and a suitable internal standard (ideally, a stable isotope-labeled version of the analyte) would need to be determined by direct infusion of a standard solution into the mass spectrometer.
Sample Preparation from Plasma:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Gas Chromatography with Mass Spectrometry (GC-MS): An Alternative for Volatilized Analytes
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC is not feasible. Chemical derivatization is therefore a mandatory step to increase its volatility and thermal stability.[2]
Principle of GC-MS with Derivatization
Derivatization involves a chemical reaction to convert the polar -NH2 and -CONH2 groups of this compound into less polar, more volatile derivatives. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective approach for primary amines and amides.[9][10] The resulting trimethylsilyl (TMS) derivatives are sufficiently volatile for GC analysis. Once in the gas phase, the separation and detection principles are similar to LC-MS, with the mass spectrometer providing definitive identification based on the fragmentation pattern of the derivatized analyte.
Experimental Protocol: GC-MS with Silylation
Derivatization Procedure:
-
Sample Drying: A known amount of the sample containing this compound is placed in a reaction vial and dried completely under a stream of nitrogen. This is a critical step as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add an anhydrous solvent (e.g., pyridine or acetonitrile) followed by the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst).
-
Reaction: Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling, inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to elute the derivatized analyte, for example, starting at 100°C and ramping up to 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
UV-Vis Spectrophotometry: A Simple but Limited Approach
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of compounds that absorb light in the ultraviolet-visible region.
Principle of UV-Vis Spectrophotometry
This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantification, the absorbance of a solution of this compound is measured at its wavelength of maximum absorbance (λmax).
Limitations and Applicability
The primary limitation of UV-Vis spectrophotometry is its lack of specificity. Any other substance in the sample matrix that absorbs at the same wavelength will interfere with the analysis. Therefore, this method is generally only suitable for the analysis of pure or very simple formulations of this compound. For benzamide, a λmax of around 225 nm has been reported.[2] It is crucial to determine the specific λmax for this compound in the chosen solvent for accurate measurements.
Experimental Protocol: A Basic UV-Vis Assay
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or water). Create a series of calibration standards by diluting the stock solution.
-
λmax Determination: Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Quantification: Measure the absorbance of the standards and the sample solution at the determined λmax. Construct a calibration curve and determine the sample concentration.
Comparative Performance of Analytical Methods
The choice of the most appropriate analytical method is a balance between the required performance characteristics and the practical constraints of the laboratory. The following table provides a comparative summary of the typical performance of each technique for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity/Selectivity | Good to High | Excellent | Excellent | Low |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 85-115% (in matrix) | Typically 90-110% | Typically 98-102% |
| Precision (%RSD) | < 2% | < 15% (in matrix) | < 15% | < 2% |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Cost per Sample | Low | High | Moderate | Very Low |
| Matrix Effect | Moderate | High | Moderate | High |
| Derivatization Required | No | No | Yes | No |
Note: The values presented are typical and may vary depending on the specific instrumentation, method optimization, and sample matrix.
Method Validation: The Cornerstone of Trustworthiness
Regardless of the chosen method, a thorough validation according to ICH Q2(R2) guidelines is mandatory to ensure the reliability and integrity of the analytical data.[1][2][3] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[4][5][11] The analytical method must be able to separate the intact drug from these degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Analytical Workflows
To provide a clearer understanding of the practical steps involved in each technique, the following diagrams illustrate the typical experimental workflows.
Caption: A schematic of the typical workflow for quantitative analysis using HPLC-UV.
Caption: A typical bioanalytical workflow for LC-MS/MS quantification from plasma.
Caption: A diagram illustrating the sequential steps involved in GC-MS analysis with derivatization.
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound is a decision that must be guided by the specific analytical challenge at hand.
-
For routine quality control, purity assessment, and assay of the bulk drug substance or simple formulations, HPLC-UV offers the optimal balance of performance, cost-effectiveness, and ease of use. Its robustness and reliability make it the preferred choice in many pharmaceutical settings.
-
When the utmost sensitivity and selectivity are required, particularly for bioanalytical applications such as pharmacokinetic studies in complex matrices like plasma, LC-MS/MS is the unequivocal choice. Its ability to quantify trace levels of the analyte with high confidence is unparalleled.
-
GC-MS presents a viable, albeit more complex, alternative. The mandatory derivatization step adds to the sample preparation time and potential for variability. However, it can be a powerful tool, especially if LC instrumentation is unavailable or if there is a need for orthogonal confirmation of results.
-
UV-Vis Spectrophotometry is best reserved for preliminary, non-critical assessments of pure substances or for educational purposes, owing to its inherent lack of specificity.
Ultimately, the successful implementation of any of these techniques hinges on a rigorous and comprehensive method validation. By adhering to the principles outlined in the ICH guidelines, researchers and scientists can ensure the generation of accurate, reliable, and defensible data, thereby upholding the highest standards of quality and safety in pharmaceutical development.
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ICH Harmonised Tripartite Guideline. Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]
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Ganasaraswathy, D., & Vijaya, P. (2025). A Combined Theoretical and Experimental Approach to a Tyrosine Derivative with Anticancer Activity. Journal of Molecular Structure, 1321, 138863. Available from: [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 48-55. Available from: [Link]
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Das, S. K., & Roy, S. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography-Biochemicals, Narcotics and Essential Oils. IntechOpen. Available from: [Link]
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FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. (2025). ResearchGate. Available from: [Link]
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Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. Available from: [Link]
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Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Chromatographic Science, 63(8), 754-761. Available from: [Link]
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Shaik, A. R., Al-Suwayeh, S. A., & Al-Shehri, M. M. (2025). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science, 15(1), 1-8. Available from: [Link]
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Comparative Docking Analysis of 2-(Aminomethyl)benzamide Derivatives Against Oncological Targets: A Guide for Drug Discovery Professionals
Introduction: The Evolving Landscape of Structure-Based Drug Design
In the realm of modern medicinal chemistry, the 2-(aminomethyl)benzamide scaffold has emerged as a versatile building block for designing targeted therapeutic agents.[1][2] Its structural motifs are present in molecules targeting a range of biological entities, including glycine transporters and glucokinase.[3][4] The inherent capability of its functional groups to form critical interactions with protein active sites makes it a privileged scaffold for inhibitor design. This guide provides a comparative molecular docking study of a representative this compound derivative against two high-impact oncological targets: Histone Deacetylase 1 (HDAC1) and Poly (ADP-ribose) Polymerase-1 (PARP-1).
Molecular docking is a cornerstone of structure-based drug discovery, offering a computational lens to predict how a ligand (a potential drug molecule) will bind to the active site of a protein receptor.[5][6] This in silico approach is indispensable, allowing researchers to prioritize candidates for synthesis and biological testing, thereby conserving significant time and resources.[7] Our objective here is not merely to present data but to illuminate the strategic decisions and scientific rationale that underpin a robust comparative docking study, providing actionable insights for researchers in the field.
Strategic Target Selection: Why HDAC1 and PARP-1?
The selection of appropriate protein targets is the foundational step of any drug discovery campaign. Our choice of HDAC1 and PARP-1 is predicated on their validated roles in cancer progression and the high structural similarity within their respective active sites, which presents a compelling challenge for designing selective inhibitors.[8][9][10]
-
Histone Deacetylases (HDACs): These enzymes are crucial epigenetic regulators, and their aberrant activity is linked to cancer development.[11] HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes.[9] Class I HDACs, particularly HDAC1, are significant targets for cancer therapy.[8] The active site is characterized by a tubular pocket containing a critical zinc ion (Zn²⁺) cofactor, which is the primary anchoring point for most inhibitors.[11]
-
Poly (ADP-ribose) Polymerase-1 (PARP-1): A key player in the DNA damage response (DDR) pathway, PARP-1 is instrumental in repairing single-strand DNA breaks.[12] Inhibiting PARP-1 in cancers with existing DNA repair deficiencies (like those with BRCA1/2 mutations) leads to a synthetic lethality, a powerful therapeutic strategy.[10] The active site of PARP-1 features a nicotinamide adenine dinucleotide (NAD⁺) binding pocket, which is the target for competitive inhibitors.[12]
This dual-target approach allows us to evaluate the potential polypharmacology or selectivity profile of the this compound scaffold, a critical consideration in modern drug development.
The Experimental Blueprint: A Validated Molecular Docking Workflow
Scientific integrity in computational studies hinges on a well-defined, reproducible, and validated workflow. The protocol described below represents a standard yet robust approach for comparative docking studies, ensuring that the generated data is both reliable and interpretable.
Workflow Overview
The entire process, from data retrieval to final analysis, follows a systematic progression. This workflow is designed to minimize errors and ensure that the final comparative data is built on a solid foundation.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Experimental Protocol
Step 1: Target and Ligand Preparation (The Foundation)
-
Protein Structure Retrieval: Obtain the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB). For this study, we selected:
-
Protein Preparation: Using Schrödinger's Protein Preparation Wizard or AutoDock Tools, process the raw PDB files.[13]
-
Remove all water molecules and non-essential co-factors. The exception is structurally important water molecules or ions (like the Zn²⁺ in HDAC1) that may mediate ligand binding.[11][14]
-
Add polar hydrogen atoms and assign correct bond orders.
-
Assign partial charges using a suitable force field (e.g., OPLS3e or Gasteiger).
-
Perform a restrained energy minimization to relax the structure and remove steric clashes.
-
Expertise: This step is critical for ensuring the protein's electrostatic and steric properties are accurately represented. Improper protonation states of key residues like Histidine can lead to erroneous docking results.
-
-
Ligand Preparation:
-
The 3D structures of our test compound (a representative this compound derivative) and the reference inhibitors (Vorinostat for HDAC1, Olaparib for PARP-1) are generated.[15][16]
-
Assign correct protonation states (typically at physiological pH 7.4).
-
Perform energy minimization using a force field like MMFF94 to obtain a low-energy conformation.[12]
-
Trustworthiness: A thorough ligand energy minimization ensures that the starting conformation is realistic and does not bias the docking algorithm.
-
Step 2: Defining the Binding Site and Running the Simulation
-
Grid Generation: Define the search space for the docking algorithm. This is a 3D box centered on the active site.
-
Causality: The grid box should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom, but not so large as to waste computational time searching irrelevant space. For our targets, the grid was centered on the co-crystallized ligand from the PDB structure.[13]
-
-
Molecular Docking: Perform the docking simulation using a validated algorithm like AutoDock Vina or Glide.[12][13] These programs sample a vast number of possible binding poses and orientations of the ligand within the protein's active site.
-
Expertise: We use a high "exhaustiveness" setting to ensure a thorough search of the conformational space, increasing the likelihood of finding the true binding mode. The choice of docking software can influence results; for instance, Glide's Extra Precision (XP) mode is known for its rigorous scoring and pose refinement.[12]
-
Step 3: Post-Docking Analysis and Interpretation
-
Pose Analysis: The docking software outputs multiple binding poses for each ligand, ranked by a scoring function (e.g., binding energy in kcal/mol).[13] The top-ranked pose (most negative binding energy) is typically selected for further analysis.
-
Trustworthiness: It is crucial to visually inspect the top poses. A good pose should exhibit chemically sensible interactions with the active site residues and have a low root-mean-square deviation (RMSD) when compared to the pose of a known co-crystallized ligand (if available).
-
-
Interaction Analysis: Use visualization software like PyMOL or Biovia Discovery Studio to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, ionic bonds) between the ligand and the protein.[16] This mechanistic insight is often more valuable than the raw docking score alone.
Comparative Docking Results: Benchmarking Against Standards
The following tables summarize the predicted binding affinities and key molecular interactions for our representative this compound derivative compared to the standard inhibitors for both HDAC1 and PARP-1.
Table 1: Docking Performance against HDAC1 (PDB: 4BKX)
| Compound | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions | Other Key Interactions |
| Vorinostat (Control) | -10.1 | His142, His143, Asp179 | Bidentate coordination with Zn²⁺ ion via hydroxamic acid group; hydrophobic interactions with Phe152, Phe208. |
| This compound Derivative | -8.5 | His142, Asp101, Gly151 | Coordination with Zn²⁺ ion via benzamide carbonyl and aminomethyl nitrogen; pi-pi stacking with Phe208. |
-
Analysis of HDAC1 Interactions: The established inhibitor, Vorinostat, demonstrates a strong binding affinity, primarily driven by its hydroxamic acid moiety forming a classic bidentate coordination with the catalytic zinc ion.[8][15] Our this compound derivative is predicted to adopt a similar binding mode, with the benzamide and aminomethyl groups also coordinating with the essential Zn²⁺ ion. While its predicted binding energy is lower than Vorinostat, it establishes critical hydrogen bonds with key residues like His142 and Gly151, validating its potential as an HDAC inhibitor scaffold.[11]
Table 2: Docking Performance against PARP-1 (PDB: 5DS3)
| Compound | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions | Other Key Interactions |
| Olaparib (Control) | -11.2 | Gly863, Ser904 | Pi-pi stacking interaction between the phthalazinone core and Tyr907; hydrophobic interactions with Phe897, Tyr896.[12][17] |
| This compound Derivative | -9.3 | Gly863, Arg878 | Pi-pi stacking between the benzamide ring and Tyr907; hydrophobic interactions with Leu713, Ala898. |
-
Analysis of PARP-1 Interactions: Olaparib, a clinically approved PARP-1 inhibitor, owes its high affinity to strong hydrogen bonds with the "hinge" residues Gly863 and Ser904, and a crucial pi-pi stacking interaction with Tyr907.[12][16] The this compound derivative successfully mimics these interactions. Its benzamide carbonyl forms a hydrogen bond with the backbone of Gly863, and the aromatic ring engages in pi-pi stacking with Tyr907.[17] This indicates that the scaffold can effectively occupy the NAD⁺ binding pocket and disrupt the enzyme's function.
Visualizing Molecular Interactions
To fully appreciate the binding modes, 2D interaction diagrams are indispensable. They provide a clear map of the forces governing the protein-ligand recognition.
Caption: Key interactions of the derivative in HDAC1 and PARP-1.
Conclusion and Future Directions
This comparative guide demonstrates that a representative this compound derivative shows significant promise as a scaffold for designing inhibitors against both HDAC1 and PARP-1. The docking studies predict favorable binding energies and, more importantly, the ability to replicate key interactions established by known potent inhibitors.
-
For HDAC1 , the derivative's ability to coordinate with the catalytic zinc ion is a strong indicator of inhibitory potential.
-
For PARP-1 , its capacity to form hinge-region hydrogen bonds and engage in pi-pi stacking suggests it can effectively compete with the native NAD⁺ substrate.
The insights gained from this in silico analysis provide a strong rationale for the next steps in the drug discovery pipeline: synthesis of a focused library of this compound derivatives and subsequent in vitro biological evaluation to validate these computational predictions. Further computational work, such as molecular dynamics simulations, could also be employed to assess the stability of these predicted binding poses over time.[9][10]
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Sixto-López, Y., et al. (2023). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. PMC - PubMed Central. Available at: [Link]
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Salo, O. M., et al. (2005). Docking studies on PARP-1 inhibitors: insights into the role of a binding pocket water molecule. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wang, D., et al. (2005). Toward Selective Histone Deacetylase Inhibitor Design: Homology Modeling, Docking Studies, and Molecular Dynamics Simulations of Human Class I Histone Deacetylases. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Bayati, F. A., et al. (2025). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. SAR and QSAR in Environmental Research. Available at: [Link]
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Singh, S., et al. (2023). Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Wetzel, M., et al. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. MDPI. Available at: [Link]
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Kim, J. S., et al. (2024). Molecular docking modeling of the PARP-1/venadaparib or olaparib... ResearchGate. Available at: [Link]
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Kumar, V., et al. (2022). Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. ACS Omega. Available at: [Link]
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Al-Sultan, S. Q., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. Available at: [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)benzamide
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 2-(Aminomethyl)benzamide are routine. However, the lifecycle of these critical reagents extends beyond the benchtop. Proper disposal is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
The Chemical Profile of this compound: Understanding the "Why" Behind the "How"
Before delving into disposal procedures, it is imperative to understand the inherent characteristics of this compound that inform its handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily accessible, data from structurally similar compounds and related benzamide derivatives provide a strong basis for a conservative and safe approach.
Based on available data for analogous compounds, this compound hydrochloride is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
These classifications necessitate careful handling to avoid direct contact and inhalation. The primary amine and benzamide functionalities suggest that the compound should be treated as a chemical waste that requires specific disposal pathways to mitigate potential environmental impact.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls and regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundational principle is to prevent pollution and protect human health.[2][3]
Key Regulatory Considerations:
-
Resource Conservation and Recovery Act (RCRA): This federal law governs the management of hazardous and non-hazardous solid waste.[2][3] Laboratories are considered generators of hazardous waste and must comply with its regulations.[4][5]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.[6]
The following procedures are designed to align with these regulatory frameworks, ensuring both safety and compliance.
Step-by-Step Disposal Protocol for this compound
This protocol is divided into three critical stages: at-the-source management, temporary storage, and final disposal.
Part 1: At-the-Source Waste Collection
Proper waste management begins at the point of generation. The causality here is simple: preventing contamination and ensuring accurate waste stream identification from the outset minimizes risks down the line.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Before beginning any experiment that will generate this compound waste, designate a specific, compatible, and clearly labeled waste container.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Avoid metal containers for acidic or basic waste streams.[5]
-
Labeling: The label must be unambiguous and include the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant").[3]
-
-
Solid Waste Collection:
-
For solid this compound waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated solid waste container.
-
Avoid generating dust. If there is a risk of aerosolization, perform this task within a chemical fume hood.
-
-
Liquid Waste Collection:
-
For solutions containing this compound, pour the waste into the designated liquid waste container.
-
Do not mix incompatible waste streams. For instance, do not mix acidic waste with basic waste in the same container.
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be placed in a separate, sealed bag or container clearly labeled as "Contaminated Solid Waste" with the chemical name.
-
-
Secure the Container: After each addition of waste, securely close the container lid to prevent the release of vapors.
Part 2: Temporary On-Site Storage
Proper temporary storage of chemical waste is crucial for maintaining a safe laboratory environment and is strictly regulated.[1]
Storage Guidelines:
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Integrity: Ensure waste containers are in good condition, with no leaks or corrosion. Do not fill containers beyond 90% capacity to allow for expansion.[5]
-
Segregation: Store containers of this compound waste segregated from incompatible materials, particularly strong oxidizing agents.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Ventilation: Store in a well-ventilated area.
Part 3: Final Disposal Pathway
The final disposal of this compound must be conducted through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
Disposal Workflow:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of chemical waste. They will have established procedures and contracts with certified waste disposal vendors.
-
Waste Manifesting: EHS will typically provide a hazardous waste tag or manifest that must be completed.[3] This document tracks the waste from generation to its final disposal.
-
Scheduled Pickup: EHS will coordinate a scheduled pickup of the full and properly labeled waste containers from your laboratory's SAA.
-
Transportation and Destruction: The licensed waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[4] The most common and environmentally sound disposal method for organic chemical waste like this compound is high-temperature incineration. This process ensures the complete destruction of the chemical, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing systems.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Proactive Defense: Essential Personal Protective Equipment Protocols for Handling 2-(Aminomethyl)benzamide
In the dynamic environment of drug discovery and chemical synthesis, the safety of our researchers is the bedrock upon which innovation is built. The compound 2-(Aminomethyl)benzamide, while a valuable chemical intermediate, requires a comprehensive and well-understood safety protocol to mitigate potential risks. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you, the researcher, with the causal understanding needed to foster a culture of intrinsic safety.
Foundational Risk Assessment: Understanding Your Compound
Before a single container is opened, a thorough risk assessment is the critical first step. The primary source for this is the manufacturer's Safety Data Sheet (SDS). For this compound and its analogs, the SDS consistently identifies potential hazards including serious eye irritation, skin irritation, and respiratory irritation if inhaled as a dust or aerosol.[1][2] The chemical structure, featuring an aromatic amine, warrants a cautious approach due to the potential for sensitization and other health effects associated with this class of compounds.
Our safety directive is therefore built upon the principle of "as low as reasonably achievable" (ALARA) exposure. This is accomplished through a combination of engineering controls, administrative procedures, and, as the final line of defense, robust personal protective equipment.
The Core Directive: A Multi-Layered PPE Strategy
The selection of PPE is not a static choice but a dynamic one, dictated by the scale of the work, the physical form of the chemical (solid vs. solution), and the specific procedures being performed. The following workflow illustrates the decision-making process for ensuring comprehensive protection.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
